PPAR|A agonist 10
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14N4O3S2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[(5Z)-5-[[2-(benzylamino)pyrimidin-5-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C17H14N4O3S2/c22-14(23)10-21-15(24)13(26-17(21)25)6-12-8-19-16(20-9-12)18-7-11-4-2-1-3-5-11/h1-6,8-9H,7,10H2,(H,22,23)(H,18,19,20)/b13-6- |
InChI Key |
LCUDENRMUVNUCC-MLPAPPSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=N2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=N2)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Fenofibrate, a PPARα Agonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenofibrate is a well-established lipid-lowering drug that belongs to the fibrate class. Its therapeutic effects are primarily mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism, as well as inflammation. This technical guide provides a comprehensive overview of the molecular mechanism of action of fenofibrate, with a focus on its interaction with PPARα and the subsequent downstream effects on gene expression. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the field of metabolic diseases.
Core Mechanism of Action: PPARα Activation
Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Fenofibric acid is a potent and selective agonist of PPARα. The binding of fenofibric acid to PPARα induces a conformational change in the receptor, leading to its activation.
Activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. PPREs consist of a direct repeat of the nucleotide sequence AGGTCA separated by one nucleotide (DR-1). The binding of the PPARα-RXR heterodimer to PPREs modulates the transcription of a suite of genes involved in various metabolic processes.
Signaling Pathway of Fenofibrate-Mediated PPARα Activation
Caption: Fenofibrate Signaling Pathway.
Quantitative Data
The following tables summarize the quantitative data regarding the binding affinity and activation potency of fenofibric acid for PPARα, as well as its effects on the expression of key target genes.
Table 1: Binding Affinity and Potency of Fenofibric Acid for PPARα
| Parameter | Species | Value | Assay Method | Reference |
| EC50 | Human | 9.47 µM | GAL4-hPPARα-LBD Chimera Reporter Assay | [1] |
| EC50 | Human | >21.84 µM | HepG2-tet-off-hPPARα-Luc Reporter Assay | [2] |
| IC50 | Human | 45.1 µM | TR-FRET PPARα Competitive Binding Assay | [2] |
Table 2: Effect of Fenofibrate on PPARα Target Gene Expression in Hepatocyte Humanized Mice
| Gene | Function | Fold Change (Fenofibrate vs. Control) | Reference |
| FABP1 | Fatty acid binding and transport | ~8 | [3] |
| HADHB | Mitochondrial beta-oxidation | ~4 | [3] |
| HADHA | Mitochondrial beta-oxidation | ~3.5 | [3] |
| VNN1 | Pantetheinase activity, oxidative stress | ~3 | [3] |
| PLIN2 | Lipid droplet formation | ~3 | [3] |
| ACADVL | Mitochondrial beta-oxidation | ~2.5 | [3] |
| HMGCS2 | Ketogenesis | ~2.5 | [3] |
| ANGPTL4 | Lipoprotein lipase inhibition | ~2 (human), ~6 (mouse) | [3][4] |
| CPT1A | Mitochondrial fatty acid transport | ~1.5 (human), ~3 (mouse) | [3] |
| PDK4 | Glucose metabolism regulation | ~1.5 (human), ~4 (mouse) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of fenofibrate.
TR-FRET PPARα Competitive Binding Assay
This assay is used to determine the binding affinity of a compound to the PPARα ligand-binding domain (LBD).
Workflow:
Caption: TR-FRET Competitive Binding Assay Workflow.
Detailed Protocol (based on[2]):
-
Reagent Preparation:
-
Prepare a solution containing 5 nM GST-hPPARα-LBD, 5 nM LanthaScreen™ terbium-labeled anti-GST antibody, and 20 nM Fluormone™ pan-PPAR green in the assay buffer.
-
Prepare serial dilutions of fenofibric acid in the assay buffer.
-
-
Incubation:
-
In a microplate, mix the reagent solution with the different concentrations of fenofibric acid.
-
Incubate the plate at room temperature for 3 hours.
-
-
Measurement:
-
Measure the TR-FRET signal using a microplate reader with excitation at 340 nm and emission at 488 nm (terbium emission) and 518 nm (fluorescein emission).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 518 nm to that at 488 nm.
-
Plot the ratio against the logarithm of the fenofibric acid concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
PPARα Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate PPARα and induce the expression of a reporter gene.
Workflow:
Caption: PPARα Reporter Gene Assay Workflow.
Detailed Protocol (based on[2]):
-
Cell Culture:
-
Culture HepG2-tet-off-hPPARα-Luc cells in a suitable medium containing tetracycline to suppress hPPARα expression.
-
-
Induction of PPARα Expression:
-
To induce hPPARα expression, wash the cells and replace the medium with a tetracycline-free medium.
-
-
Treatment:
-
Plate the cells in a 96-well plate and treat them with various concentrations of fenofibric acid for 48 hours.
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., vehicle-treated cells).
-
Plot the normalized luciferase activity against the logarithm of the fenofibric acid concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Quantitative PCR (qPCR) for Target Gene Expression
This technique is used to quantify the changes in the mRNA levels of PPARα target genes in response to fenofibrate treatment.
Workflow:
Caption: qPCR Workflow for Gene Expression Analysis.
Detailed Protocol (based on[3][5]):
-
Treatment and Sample Collection:
-
Treat cells in culture or laboratory animals with fenofibrate or a vehicle control for a specified period.
-
Harvest the cells or tissues of interest and immediately process for RNA isolation or store at -80°C.
-
-
RNA Isolation:
-
Isolate total RNA from the samples using a suitable method, such as TRIzol reagent or a commercial RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR:
-
Perform qPCR using a real-time PCR system, a suitable qPCR master mix (e.g., containing SYBR Green or a probe-based system), and specific primers for the PPARα target genes and a stable reference gene (e.g., GAPDH, β-actin).
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the reference gene and comparing the fenofibrate-treated samples to the vehicle-treated controls.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if PPARα directly binds to the promoter regions of its target genes in vivo.
Workflow:
Caption: Chromatin Immunoprecipitation (ChIP) Assay Workflow.
Detailed Protocol (General procedure, specific details may vary based on[6]):
-
Crosslinking:
-
Treat cells with formaldehyde to crosslink proteins to DNA.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for PPARα overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by heating the samples.
-
Purify the DNA using a DNA purification kit.
-
-
DNA Analysis:
-
Analyze the purified DNA by qPCR using primers designed to amplify the PPRE-containing region of the target gene promoters. An enrichment of the target DNA in the PPARα immunoprecipitated sample compared to a negative control (e.g., IgG immunoprecipitation) indicates direct binding.
-
Conclusion
Fenofibrate, through its active metabolite fenofibric acid, exerts its therapeutic effects by acting as a PPARα agonist. The activation of PPARα leads to the formation of a heterodimer with RXR, which then binds to PPREs in the promoter regions of target genes, thereby modulating their transcription. This results in a coordinated regulation of lipid and lipoprotein metabolism, leading to a reduction in plasma triglycerides and an increase in HDL cholesterol. The experimental protocols detailed in this guide provide a framework for the continued investigation of PPARα agonists and their mechanisms of action, facilitating the development of novel therapeutics for metabolic disorders.
References
- 1. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The whole transcriptome effects of the PPARα agonist fenofibrate on livers of hepatocyte humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
A Deep Dive into Peroxisome Proliferator-Activated Receptors (PPARs): Core Mechanisms and Research Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of ligand-activated nuclear transcription factors that play a pivotal role in the regulation of numerous physiological processes, including lipid and glucose metabolism, cellular differentiation, and inflammation. This guide provides a comprehensive technical overview of the core biology of PPARs, their mechanisms of action, and detailed experimental protocols for their study, tailored for professionals in biomedical research and drug development.
Core Principles of PPAR Biology
The PPAR family consists of three main isoforms, each with distinct tissue distribution and primary functions:
-
PPARα (alpha): Predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, kidney, and skeletal muscle.[1][2][3] Its activation is crucial for the uptake and oxidation of fatty acids, particularly during periods of fasting.[1][4]
-
PPARγ (gamma): Highly expressed in adipose tissue, it is a master regulator of adipogenesis, promoting the differentiation of fat cells and enhancing insulin sensitivity.[5][6][7] Different isoforms of PPARγ (γ1, γ2, γ3, and γ4) are expressed in various tissues, including macrophages and the large intestine.[5]
-
PPARβ/δ (beta/delta): Ubiquitously expressed, with high levels in the brain, adipose tissue, and skin.[8] It is involved in fatty acid oxidation, particularly in skeletal muscle, and plays a role in regulating body weight and cholesterol levels.[2][6]
The Molecular Mechanism of PPAR Activation and Gene Regulation
The transcriptional activity of PPARs is governed by the binding of specific ligands. These receptors act as lipid sensors, with their endogenous ligands including fatty acids and their derivatives, such as eicosanoids.[9] Synthetic ligands, including fibrates (for PPARα) and thiazolidinediones (for PPARγ), are used therapeutically to treat dyslipidemia and type 2 diabetes, respectively.[6][9]
The canonical mechanism of PPAR action involves the following key steps:
-
Ligand Binding: In the absence of a ligand, PPARs are often associated with corepressor complexes that inhibit gene transcription.[5] The binding of an agonist ligand induces a conformational change in the PPAR protein.
-
Heterodimerization: The ligand-bound PPAR forms a heterodimer with the Retinoid X Receptor (RXR).[5][8][10]
-
PPRE Binding: This heterodimeric complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[5][8][9] The consensus sequence for PPREs is typically a direct repeat of AGGTCA separated by a single nucleotide (DR-1).[8][11]
-
Coactivator Recruitment and Transcriptional Regulation: Upon binding to the PPRE, the PPAR-RXR heterodimer recruits a suite of coactivator proteins.[3] This complex then modulates the transcription of target genes, leading to either increased or decreased expression depending on the specific gene and cellular context.[8]
This intricate process allows PPARs to finely tune the expression of a vast array of genes involved in critical metabolic and cellular pathways.
Visualizing the PPAR Signaling Pathway
The following diagram illustrates the fundamental signaling cascade of PPARs, from ligand activation to the regulation of gene expression.
References
- 1. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 7. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 9. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Identification of PPARα Agonist Target Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction to PPARα and Agonist-Mediated Gene Regulation
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a central role in the regulation of lipid and glucose metabolism.[1] As a member of the nuclear receptor superfamily, PPARα, upon activation by specific ligands, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.
Synthetic agonists of PPARα, such as fibrate drugs and experimental compounds like Wy-14,643, are potent modulators of this pathway. Identifying the target genes of these agonists is crucial for understanding their therapeutic effects and potential side effects. This guide provides a technical overview of the identification of target genes for a representative PPARα agonist, Wy-14,643, focusing on data presentation, experimental protocols, and pathway visualization.
Data Presentation: Quantitative Analysis of Wy-14,643 Target Genes
The following tables summarize the quantitative data on the regulation of gene expression in the liver by the PPARα agonist Wy-14,643, as determined by microarray analysis in various studies.
Table 1: Upregulated Genes in Mouse Liver by Wy-14,643 Treatment
| Gene Symbol | Gene Name | Fold Change | Reference |
| Cpt1a | Carnitine palmitoyltransferase 1A | >1.5 | [2] |
| Acox1 | Acyl-CoA oxidase 1 | >1.5 | [2] |
| Pdk4 | Pyruvate dehydrogenase kinase 4 | >4.0 | [3] |
| Cyp4a10 | Cytochrome P450, family 4, subfamily a, polypeptide 10 | Not specified | [4][5] |
| Cyp4a14 | Cytochrome P450, family 4, subfamily a, polypeptide 14 | Not specified | [4][5] |
| Ehhadh | Enoyl-CoA hydratase and 3-hydroxyacyl CoA dehydrogenase | >1.5 | [2] |
| Acot2 | Acyl-CoA thioesterase 2 | >1.5 | [5] |
| Fabp4 | Fatty acid binding protein 4 | >1.5 | [5] |
| Mgll | Monoglyceride lipase | >4.0 | [3] |
| Cidec | Cell death inducing DFFA like effector c | >1.5 | [5] |
| Slc22a5 | Solute carrier family 22 member 5 | >1.5 | [5] |
| Abcd2 | ATP binding cassette subfamily D member 2 | >1.5 | [5] |
| Cpt1b | Carnitine palmitoyltransferase 1B | >1.5 | [5] |
| Creb3l3 | CAMP responsive element binding protein 3-like 3 | >1.5 | [5] |
| Metallothionein 1 | Metallothionein 1 | 1.8 | [6] |
| Metallothionein 2 | Metallothionein 2 | 1.8 | [6] |
Table 2: Downregulated Genes in Mouse Liver by Wy-14,643 Treatment
| Gene Symbol | Gene Name | Fold Change | Reference |
| SAA2 | Serum amyloid A 2 | ~7-fold decrease | [6] |
Experimental Protocols
Detailed methodologies for key experiments in the identification of PPARα target genes are provided below.
Microarray Analysis
Microarray analysis provides a high-throughput method for assessing changes in gene expression across the genome in response to a PPARα agonist.
1. Animal Treatment and Tissue Collection:
-
Mice are treated orally with the PPARα agonist (e.g., 30 mg/kg or 100 mg/kg Wy-14,643) or a vehicle control.[6]
-
After a specified period (e.g., 2 or 3 days), the animals are euthanized, and liver tissue is collected.[6]
2. RNA Extraction and Purification:
-
Total RNA is extracted from the liver tissue using a suitable method, such as TRIzol reagent, followed by purification to remove contaminants.
3. cDNA Synthesis and Labeling:
-
Purified mRNA is reverse transcribed into complementary DNA (cDNA).
-
During this process, fluorescently labeled nucleotides (e.g., Cy3 or Cy5) are incorporated into the cDNA.
4. Hybridization:
-
The labeled cDNA is hybridized to a microarray chip containing thousands of known gene probes.
5. Scanning and Data Analysis:
-
The microarray is scanned to measure the fluorescence intensity at each probe spot, which is proportional to the amount of hybridized cDNA.
-
The raw data is normalized to account for experimental variations.
-
Statistical analysis is performed to identify genes with significant changes in expression between the agonist-treated and control groups.[6][7]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-seq is used to identify the specific DNA binding sites of PPARα across the genome.
1. Cell Culture and Cross-linking:
-
Hepatoma cells (e.g., HepG2) are cultured and treated with a PPARα agonist (e.g., 100 nM GW7647) or vehicle.[8]
-
Protein-DNA complexes are cross-linked using formaldehyde.[8]
2. Chromatin Preparation:
-
Cells are lysed, and the chromatin is sheared into smaller fragments (200-700 bp) by sonication or enzymatic digestion.[8][9]
3. Immunoprecipitation:
-
An antibody specific to PPARα is used to immunoprecipitate the chromatin complexes.
-
The antibody-protein-DNA complexes are captured using protein A/G magnetic beads.
4. DNA Purification:
-
The cross-links are reversed, and the DNA is purified from the protein.
5. Library Preparation and Sequencing:
-
The purified DNA fragments are prepared for high-throughput sequencing.
-
This involves end-repair, adapter ligation, and PCR amplification.
6. Data Analysis:
-
The sequencing reads are aligned to a reference genome.
-
Peak calling algorithms are used to identify regions of the genome that are enriched for PPARα binding.
-
These enriched regions are then annotated to identify nearby genes, which are potential direct targets of PPARα.
RNA Sequencing (RNA-Seq)
RNA-seq provides a more sensitive and quantitative measure of gene expression compared to microarrays.
1. RNA Extraction and Library Preparation:
-
Similar to microarray analysis, total RNA is extracted from treated and control cells or tissues.
-
The RNA is then converted into a library of cDNA fragments.
2. Sequencing:
-
The cDNA library is sequenced using a high-throughput sequencing platform.
3. Data Analysis:
-
The sequencing reads are aligned to a reference genome or transcriptome.
-
The number of reads mapping to each gene is counted to determine its expression level.
-
Differential expression analysis is performed to identify genes that are significantly up- or downregulated in response to the PPARα agonist.
Mandatory Visualization
PPARα Signaling Pathway
The following diagram illustrates the signaling pathway of PPARα activation and subsequent target gene regulation.
Caption: PPARα Signaling Pathway.
Experimental Workflow for Target Gene Identification
The diagram below outlines a typical experimental workflow for identifying PPARα target genes.
Caption: Experimental Workflow.
References
- 1. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Time-course investigation of PPARα- and Kupffer cell–dependent effects of WY-14,643 in mouse liver using microarray gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microarray analysis of gene expression changes in mouse liver induced by peroxisome proliferator- activated receptor alpha agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PPAR agonists regulate brain gene expression: Relationship to their effects on ethanol consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling of promoter occupancy by PPARα in human hepatoma cells via ChIP-chip analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - FR [thermofisher.com]
The Role of PPAR Alpha Agonist 10 in Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid and glucose metabolism.[1][2][3] As a member of the nuclear receptor superfamily, PPARα acts as a molecular sensor for fatty acids and their derivatives.[1] Upon activation by agonists, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in fatty acid oxidation, transport, and ketogenesis. While its role in lipid metabolism is well-established, emerging evidence highlights the significant influence of PPARα activation on glucose homeostasis, making it a compelling target for the development of therapeutics for metabolic disorders such as type 2 diabetes.[3][4][[“]] This technical guide provides an in-depth overview of the mechanisms by which a representative PPARα agonist, herein referred to as "PPAR alpha agonist 10," modulates glucose metabolism, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action in Glucose Homeostasis
PPAR alpha agonist 10 influences glucose homeostasis through a multi-faceted mechanism, primarily by affecting hepatic glucose metabolism, improving insulin sensitivity in peripheral tissues, and preserving pancreatic β-cell function.[3] The activation of PPARα orchestrates a metabolic shift from glucose to fatty acid utilization as a primary energy source.[4]
Effects on Hepatic Glucose Metabolism
In the liver, PPAR alpha agonist 10 modulates the key pathways of glycolysis and gluconeogenesis.
-
Inhibition of Glycolysis: Activation of PPARα can lead to a decrease in hepatic glucose uptake and utilization.[4] For instance, the PPARα agonist fenofibrate has been shown to decrease the expression and flux of glucokinase, a key enzyme in hepatic glucose uptake.[4] Another agonist, WY14643, has been observed to reduce the expression of pyruvate kinase (PK), another critical glycolytic enzyme, in primary hepatocytes.[4] This contributes to a reduction in the conversion of glucose to pyruvate.
-
Modulation of Gluconeogenesis: The role of PPARα in gluconeogenesis is complex. During fasting, PPARα activation contributes to the induction of gluconeogenesis to maintain blood glucose levels.[4] PPARα can activate the promoter of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis.[4] However, some studies with PPARα agonists have shown a decrease in plasma glucose levels in diabetic models, suggesting a more nuanced regulation that may depend on the specific metabolic context.[6]
Enhancement of Insulin Sensitivity
PPAR alpha agonist 10 can improve insulin sensitivity in peripheral tissues like adipose tissue and muscle.[3][7] This is largely an indirect effect resulting from the primary actions of PPARα on lipid metabolism. By promoting fatty acid oxidation, PPARα agonists reduce the levels of circulating free fatty acids and triglycerides.[7][8] This, in turn, alleviates the lipotoxicity that contributes to insulin resistance in non-adipose tissues.[7] A decrease in intramuscular lipid accumulation is strongly correlated with improved insulin action.[9][10]
Preservation of Pancreatic β-Cell Function
There is evidence to suggest that PPARα agonists can protect pancreatic β-cells.[3] Chronic exposure to high levels of glucose and lipids can be toxic to β-cells, leading to their dysfunction and apoptosis. By improving lipid metabolism and reducing lipotoxicity, PPAR alpha agonist 10 may help preserve the function and mass of these insulin-producing cells.[3]
Quantitative Data on the Effects of PPAR Alpha Agonists
The following tables summarize quantitative data from various studies on the effects of representative PPARα agonists on key parameters of glucose homeostasis.
Table 1: Effects of PPARα Agonists on Plasma Glucose and Insulin Levels
| Agonist | Model | Dosage | Duration | Change in Fasting Plasma Glucose | Change in Fasting Plasma Insulin | Reference |
| WY14643 | High-fat-fed Wistar rats | 3 mg/kg/day | 2 weeks | ↓ 16% | ↓ 45% | [9] |
| Fenofibrate | db/db mice | Not specified | Not specified | ↓ | Not specified | [6] |
| Chiglitazar (dual PPARα/γ) | MSG-obese rats | Not specified | Not specified | ↓ | ↓ | [11] |
Table 2: Effects of PPARα Agonists on Insulin Sensitivity and Glucose Uptake
| Agonist | Model/Study Population | Method | Key Finding | Reference |
| WY14643 | High-fat-fed Wistar rats | Hyperinsulinemic-euglycemic clamp | ↑ Insulin-stimulated muscle glucose metabolic index | [9] |
| Pioglitazone (PPARγ agonist for comparison) | Type 2 diabetic patients | Hyperinsulinemic-euglycemic clamp | ↑ Insulin-stimulated total-body glucose disposal (40.5 ± 4.4 µmol/kg/min from 23.8 ± 3.8) | [12][13] |
| Fenofibrate | Type 2 diabetic patients | Hyperinsulinemic-euglycemic clamp | No significant change in insulin-stimulated glucose disposal | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the effects of PPARα agonists on glucose homeostasis.
Hyperinsulinemic-Euglycemic Clamp
This is the gold standard method for assessing insulin sensitivity in vivo.[14][15]
Objective: To measure whole-body insulin sensitivity.
Procedure:
-
An intravenous catheter is inserted for the infusion of insulin and glucose.
-
A continuous infusion of insulin is administered to achieve a high physiological or pharmacological plasma insulin concentration.
-
A variable infusion of glucose is simultaneously administered to maintain blood glucose at a normal (euglycemic) level.
-
The amount of glucose required to maintain euglycemia is a measure of insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity.
-
Blood samples are collected periodically to measure glucose and insulin levels.[14]
Measurement of Hepatic Glucose Production (EGP)
Objective: To quantify the rate of glucose release from the liver.
Procedure:
-
This is often performed in conjunction with the hyperinsulinemic-euglycemic clamp.
-
A non-radioactive, stable isotope tracer of glucose (e.g., [6,6-2H2]glucose) is infused.
-
The rate of appearance of endogenous glucose is calculated from the dilution of the tracer in the plasma.[14]
Primary Hepatocyte Culture and Gene Expression Analysis
Objective: To study the direct effects of PPARα agonists on liver cells.
Procedure:
-
Hepatocytes are isolated from animal livers (e.g., mice or rats) by collagenase perfusion.
-
The isolated cells are cultured in appropriate media.
-
The cultured hepatocytes are treated with the PPARα agonist of interest (e.g., WY14,643 or fenofibrate) at various concentrations and for different durations.
-
Following treatment, RNA is extracted from the cells.
-
The expression levels of target genes involved in glycolysis and gluconeogenesis (e.g., G6Pase, PEPCK) are quantified using real-time quantitative PCR (RT-qPCR).[6]
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.
Caption: PPARα signaling pathway in glucose homeostasis.
Caption: Workflow for assessing in vivo effects.
Conclusion and Future Directions
PPAR alpha agonist 10 represents a class of compounds with significant potential for the management of metabolic diseases characterized by dyslipidemia and insulin resistance. Their primary mechanism of enhancing fatty acid oxidation indirectly leads to improvements in glucose homeostasis by alleviating lipotoxicity and enhancing insulin sensitivity. The modulation of hepatic glucose metabolism further contributes to their glycemic control effects.
While the therapeutic potential is evident, the effects of PPARα agonists on glucose metabolism in humans appear to be less pronounced than in rodents, possibly due to lower PPARα expression levels.[7][8][16] Therefore, further research is warranted to develop more potent and selective PPARα modulators and to fully elucidate their mechanisms of action in human subjects. Future studies should focus on large-scale clinical trials to definitively establish the efficacy and safety of novel PPARα agonists for the treatment of type 2 diabetes and related metabolic disorders.
References
- 1. Sorting out the roles of PPARα in energy metabolism and vascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of PPARα in Hepatic Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of PPAR alpha/gamma agonists in glucose metabolism - Consensus [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. PPAR-alpha and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peroxisome Proliferator—Activated Receptor (PPAR)-αActivation Lowers Muscle Lipids and Improves Insulin Sensitivity in High Fat—Fed Rats | Diabetes | American Diabetes Association [diabetesjournals.org]
- 10. Peroxisome proliferator-activated receptor (PPAR)-alpha activation lowers muscle lipids and improves insulin sensitivity in high fat-fed rats: comparison with PPAR-gamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of peroxisome proliferator-activated receptor (PPAR)-alpha and PPAR-gamma agonists on glucose and lipid metabolism in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. biomed.cas.cz [biomed.cas.cz]
The Role of PPAR Alpha Agonists in Metabolic Syndrome Research: A Technical Guide
Introduction
Metabolic syndrome is a constellation of cardiometabolic risk factors, including central obesity, insulin resistance, dyslipidemia (characterized by high triglycerides and low high-density lipoprotein cholesterol), and hypertension. This syndrome significantly increases the risk for developing type 2 diabetes mellitus and cardiovascular disease. Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[1][2][3][4] The PPAR family consists of three isoforms: PPAR alpha (PPARα), PPAR gamma (PPARγ), and PPAR beta/delta (PPARβ/δ).[2][5]
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[6][7][8] Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, thereby reducing plasma triglyceride levels and increasing HDL cholesterol.[9][10] Given its central role in lipid metabolism, PPARα has emerged as a key therapeutic target for managing the dyslipidemia associated with metabolic syndrome. This technical guide provides an in-depth overview of the core aspects of a representative PPAR alpha agonist, herein referred to as "PPAR alpha agonist 10," in the context of metabolic syndrome research, intended for researchers, scientists, and drug development professionals.
Mechanism of Action of PPAR Alpha Agonists
PPAR alpha agonists exert their effects by binding to and activating the PPARα receptor. This activation initiates a cascade of molecular events that ultimately alters the expression of target genes. The mechanism can be summarized in the following steps:
-
Ligand Binding: A PPARα agonist, such as "PPAR alpha agonist 10" or endogenous ligands like fatty acids, enters the cell and binds to the ligand-binding domain of the PPARα receptor in the nucleus.[5][11]
-
Conformational Change and Heterodimerization: Upon ligand binding, the PPARα receptor undergoes a conformational change, which facilitates its heterodimerization with the retinoid X receptor (RXR).[5][11]
-
PPRE Binding: The PPARα-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter region of target genes.[5][11]
-
Transcriptional Regulation: The binding of the heterodimer to the PPRE recruits a complex of coactivator proteins, which leads to the initiation of transcription of the target genes.[5] Conversely, PPARα can also repress the expression of certain genes, often through mechanisms involving the inhibition of pro-inflammatory transcription factors like NF-κB.[1][6]
This dual action of transactivation and transrepression contributes to the therapeutic effects of PPARα agonists in metabolic syndrome, addressing both the metabolic and inflammatory components of the disease.
Therapeutic Effects in Metabolic Syndrome
The activation of PPARα by agonists leads to a range of beneficial effects on the key components of metabolic syndrome. These effects are primarily mediated by the upregulation of genes involved in lipid metabolism and the downregulation of inflammatory pathways.
Dyslipidemia
PPARα agonists are highly effective in treating the dyslipidemia characteristic of metabolic syndrome. They primarily lower elevated triglyceride levels and increase low levels of HDL cholesterol.
-
Triglyceride Reduction: PPARα activation increases the expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins from the circulation. It also downregulates the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.[2]
-
HDL Cholesterol Increase: PPARα agonists increase the production of apolipoproteins A-I and A-II, the major protein components of HDL, leading to increased HDL levels.[2]
| Preclinical Studies on PPARα Agonists | ||||||
| Compound | Model | Dosage | Duration | Triglycerides | Total Cholesterol | Reference |
| Pan-PPAR agonist [I] | ob/ob mice | 20 mg/kg | - | Significant Reduction | Significant Reduction | [12] |
| Pan-PPAR agonist [I] | db/db mice | - | - | Significant Reduction | Significant Reduction | [12] |
| Fenofibrate | Diet-induced obese AKR/J mice | - | - | Significant Reduction | Elevated | [8] |
| Pioglitazone (PPARγ) | Diet-induced obese AKR/J mice | - | - | Significant Reduction | - | [8] |
| WY14643 | High fat-fed rats | - | - | Reduced | - | [10] |
| Clinical Trials on PPARα Agonists | |||||
| Compound | Study Population | Dosage | Duration | Triglycerides | HDL Cholesterol |
| Fenofibrate | Type 2 Diabetes Mellitus | - | - | Reduced | Increased |
| Gemfibrozil | Dyslipidemia | - | - | Reduced | Increased |
| Pemafibrate | Dyslipidemia | - | - | Reduced | Increased |
Note: Specific quantitative data from clinical trials requires more targeted searches which will be performed in the next steps.
Insulin Resistance and Glucose Homeostasis
While the primary effects of PPARα agonists are on lipid metabolism, they also contribute to improved insulin sensitivity and glucose homeostasis.[6][7] This is thought to be an indirect effect resulting from the reduction of lipid accumulation in non-adipose tissues like the liver and muscle, a phenomenon known as lipotoxicity, which is a major contributor to insulin resistance.[6][10] PPARα activation enhances fatty acid oxidation in these tissues, thereby reducing the intracellular lipid content and improving insulin signaling.[3][10]
| Effects on Glucose Metabolism | ||||
| Compound | Model/Population | Dosage | Effect on Insulin Sensitivity | Effect on Blood Glucose |
| Pan-PPAR agonist [I] | ob/ob mice | 20 mg/kg | Improved | Significant Reduction |
| WY14643 | High fat-fed rats | - | Improved muscle insulin action | - |
| Fenofibrate | Type 2 Diabetes Mellitus | - | Improved | Reduced |
Inflammation
Chronic low-grade inflammation is a key feature of metabolic syndrome. PPARα agonists have demonstrated anti-inflammatory properties by repressing the expression of pro-inflammatory genes.[1][6] This is achieved through the inhibition of key inflammatory signaling pathways, such as NF-κB.[1][9] By reducing the production of inflammatory cytokines like TNF-α and IL-6, PPARα agonists can mitigate the inflammatory state associated with metabolic syndrome.[1][6]
Key Experimental Evidence
Numerous preclinical and clinical studies have provided evidence for the therapeutic potential of PPARα agonists in metabolic syndrome.
-
Preclinical Studies: In rodent models of obesity and insulin resistance, treatment with PPARα agonists like fenofibrate and WY14643 has been shown to improve dyslipidemia, enhance insulin sensitivity, and reduce hepatic steatosis.[6][7][10] For example, in high-fat-fed rats, the PPARα agonist WY14643 improved muscle insulin action, which was associated with a reduction in muscle lipid accumulation.[10]
-
Clinical Trials: Large-scale clinical trials with fibrates have demonstrated their efficacy in reducing cardiovascular events in patients with dyslipidemia, particularly in those with high triglycerides and low HDL cholesterol, a common feature of metabolic syndrome. The FIELD (Fenofibrate Intervention and Event Lowering in Diabetes) study, for instance, showed that fenofibrate treatment in patients with type 2 diabetes reduced the need for laser treatment for diabetic retinopathy by 37%.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments used to evaluate the efficacy of "PPAR alpha agonist 10."
In Vitro PPARα Transactivation Assay
This assay is used to determine if a compound can activate the PPARα receptor and to quantify its potency (EC50).
Objective: To measure the ability of "PPAR alpha agonist 10" to activate the human PPARα receptor in a cell-based reporter gene assay.
Methodology:
-
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Transient Transfection: Cells are seeded in 96-well plates and co-transfected with a Gal4-PPARα LBD (ligand-binding domain) expression vector and a UAS (Upstream Activator Sequence)-luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, the cells are treated with varying concentrations of "PPAR alpha agonist 10" or a known PPARα agonist (e.g., fenofibric acid at 10 μM) as a positive control. A vehicle control (e.g., DMSO) is also included.[13]
-
Luciferase Assay: Following an 18-24 hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.[13]
-
Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. The fold induction of luciferase activity relative to the vehicle control is calculated. The EC50 value (the concentration at which 50% of the maximal response is achieved) is determined by fitting the dose-response data to a sigmoidal curve using software like GraphPad Prism.[13]
In Vivo Evaluation in a Diet-Induced Obese Mouse Model
This protocol describes the evaluation of "PPAR alpha agonist 10" in a mouse model that mimics many features of human metabolic syndrome.
Objective: To assess the in vivo efficacy of "PPAR alpha agonist 10" on metabolic parameters in a diet-induced obese (DIO) mouse model.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.
-
Compound Administration: The DIO mice are randomly assigned to treatment groups: vehicle control and "PPAR alpha agonist 10" at various doses (e.g., 10, 30, 100 mg/kg/day). The compound is administered daily via oral gavage for a period of 4-8 weeks.
-
Metabolic Monitoring:
-
Body Weight and Food Intake: Measured weekly.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Performed at baseline and at the end of the study to assess glucose homeostasis and insulin sensitivity.
-
Plasma Analysis: Blood samples are collected at the end of the study for the measurement of triglycerides, total cholesterol, HDL, LDL, free fatty acids, insulin, and inflammatory markers (e.g., TNF-α, IL-6) using commercially available kits.
-
-
Tissue Analysis: At the end of the study, tissues such as the liver, skeletal muscle, and adipose tissue are collected for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression analysis (e.g., qPCR for PPARα target genes).
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the treatment effects.
Logical Relationships in Metabolic Syndrome
The therapeutic effects of PPARα activation in metabolic syndrome are interconnected. The following diagram illustrates the logical relationships between PPARα activation and the amelioration of different components of the syndrome.
Conclusion and Future Directions
PPAR alpha agonists represent a cornerstone in the management of dyslipidemia associated with metabolic syndrome. Their well-defined mechanism of action, centered on the regulation of lipid and inflammatory gene expression, translates into significant clinical benefits. The representative "PPAR alpha agonist 10" exemplifies the therapeutic potential of this class of drugs.
Future research in this area is likely to focus on the development of new generations of PPARα agonists with improved selectivity and safety profiles. Furthermore, the exploration of dual or pan-PPAR agonists, which target multiple PPAR isoforms simultaneously, may offer a more comprehensive approach to treating the multifaceted nature of metabolic syndrome.[8][12] Continued investigation into the tissue-specific actions of PPARα and the intricate signaling networks it governs will undoubtedly unveil new therapeutic opportunities for metabolic and cardiovascular diseases.
References
- 1. PPAR Agonists and Metabolic Syndrome: An Established Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 8. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. What are PPARα agonists and how do they work? [synapse.patsnap.com]
- 12. Novel PPAR system agonist shows promise in metabolic syndrome treatment | BioWorld [bioworld.com]
- 13. pubs.acs.org [pubs.acs.org]
The Discovery and Synthesis of Peroxisome Proliferator-Activated Receptors (PPARs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. First identified in the early 1990s, they have since emerged as crucial regulators of a myriad of physiological processes, including lipid and glucose metabolism, inflammation, and cellular differentiation.[1] This central role has positioned them as prominent therapeutic targets for a range of metabolic disorders, such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease.
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of PPARs and their ligands. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development in this field.
The Discovery of PPARs: A Historical Perspective
The journey to understanding PPARs began with the observation that a class of chemicals, termed peroxisome proliferators, induced a dramatic increase in the number and size of peroxisomes in rodent liver cells. This led to the hypothesis of a receptor-mediated mechanism.
In 1990, the first member of this family, PPARα, was cloned from a mouse liver cDNA library.[1] This receptor was shown to be activated by peroxisome proliferators, confirming the earlier hypothesis. Subsequently, two other isotypes were identified: PPARγ (gamma) and PPARβ/δ (beta/delta). While PPARα is highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and kidney, PPARγ is predominantly found in adipose tissue, and PPARβ/δ is ubiquitously expressed.[2][3]
Endogenous ligands for PPARs include a variety of fatty acids and their derivatives, positioning these receptors as key sensors of cellular lipid levels. The discovery that the hypolipidemic fibrate drugs activate PPARα and the insulin-sensitizing thiazolidinedione (TZD) drugs activate PPARγ solidified their therapeutic importance.[1]
Quantitative Data on PPAR Ligands
The interaction of ligands with PPARs is characterized by their binding affinity (Ki or Kd values) and their functional potency as either activators (agonists) or inhibitors (antagonists), typically quantified by EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values, respectively. The following tables summarize quantitative data for a selection of key natural and synthetic PPAR ligands.
Table 1: Binding Affinity of Selected Ligands for PPAR Isotypes
| Ligand | Isotype | Binding Affinity (Ki/Kd) | Species | Reference |
| Rosiglitazone | PPARγ | 2 nM (Ki) | Human | [4] |
| Pioglitazone | PPARγ | 42 nM (IC50) | Human | |
| Fenofibric Acid | PPARα | ~1-5 µM (EC50) | Human | |
| GW501516 | PPARδ | 1 nM (Ki) | Human | [5] |
| GW9662 | PPARγ | 3.3 nM (IC50) | Human | |
| 15d-PGJ2 | PPARγ | 2.5 µM (Kd) | Human | [6] |
| Oleic Acid | PPARα | ~1.4 µM (EC50) | Human | |
| Arachidonic Acid | PPARα | ~0.5 µM (EC50) | Human | |
| GW7647 | PPARα | 6 nM (EC50) | Human | |
| T0070907 | PPARγ | 1 nM (IC50) | Human |
Note: The reported values can vary depending on the specific assay conditions.
Table 2: Agonist Potency (EC50) of Selected Ligands on PPAR Isotypes
| Ligand | Isotype | EC50 | Species | Reference |
| Rosiglitazone | PPARγ | 24 nM | Human | [7] |
| Rosiglitazone | PPARγ | 16 nM | Mouse | [7] |
| Pioglitazone | PPARγ | 930 nM | Human | |
| Fenofibric Acid | PPARα | 5 µM | Human | |
| GW501516 | PPARδ | 1 nM | Human | [5] |
| GW7647 | PPARα | 6 nM | Human | |
| WY-14643 | PPARα | 500 nM | Human | |
| Bezafibrate | Pan-PPAR | 50 µM (α), 50 µM (γ) | Human | |
| Tesaglitazar | PPARα/γ | 3.6 µM (α), 0.2 µM (γ) | Human/Rat | |
| GW2331 | PPARα | 50 nM | Human | [8] |
| GW2331 | PPARα | 10 nM | Mouse | [8] |
Table 3: Antagonist Potency (IC50) of Selected Ligands on PPAR Isotypes
| Ligand | Isotype | IC50 | Species | Reference |
| GW9662 | PPARγ | 3.3 nM | Human | |
| GW9662 | PPARα | 32 nM | Human | |
| GW9662 | PPARδ | 2000 nM | Human | |
| T0070907 | PPARγ | 1 nM | Human | |
| GW6471 | PPARα | 240 nM | Human | |
| GSK0660 | PPARβ/δ | 155 nM | Human | |
| MM902 | PPARγ | 3.72 µM | Human | [9] |
Synthesis of Key PPAR Ligands
The development of synthetic ligands has been instrumental in elucidating the physiological roles of PPARs and has led to the discovery of important therapeutics. Below are simplified synthetic schemes for several key PPAR modulators.
Rosiglitazone (PPARγ Agonist):
A common synthetic route involves the reaction of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde with 2,4-thiazolidinedione to form a benzylidene intermediate, which is subsequently reduced to yield rosiglitazone.[10][11][12]
Pioglitazone (PPARγ Agonist):
The synthesis of pioglitazone typically involves the reaction of 5-[4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene]-2,4-thiazolidinedione with a reducing agent, such as sodium borohydride, to yield the final product.[13][14][15][16]
Fenofibrate (PPARα Agonist):
Fenofibrate can be synthesized through the esterification of fenofibric acid with isopropyl alcohol. Another common method involves the reaction of a metal salt of fenofibric acid with an isopropyl halide.[17][18][19][20]
GW501516 (PPARβ/δ Agonist):
The synthesis of GW501516 often utilizes sequential, position-selective palladium-catalyzed cross-coupling reactions of a substituted thiazole derivative as a key step.[21][22]
GW9662 (PPARγ Antagonist):
GW9662, a 2-chloro-5-nitro-N-phenylbenzamide derivative, can be synthesized through the reaction of 2-chloro-5-nitrobenzoyl chloride with aniline.
Experimental Protocols
The characterization of PPAR ligands relies on a variety of in vitro and cell-based assays. Here, we provide detailed methodologies for three key experiments.
Ligand Binding Assay (Radioligand Displacement)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a PPAR isotype.
Materials:
-
Purified recombinant PPAR Ligand Binding Domain (LBD) for the isotype of interest (e.g., GST-tagged).
-
Radiolabeled ligand with known high affinity for the target PPAR isotype (e.g., [3H]-Rosiglitazone for PPARγ).
-
Test compounds.
-
Scintillation proximity assay (SPA) beads (e.g., anti-GST coated).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM EDTA, 0.1% BSA).
-
96-well microplates.
-
Microplate scintillation counter.
Protocol:
-
Prepare a solution of the PPAR LBD and SPA beads in the assay buffer and incubate to allow binding.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the radiolabeled ligand at a fixed concentration (typically at or below its Kd) to all wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
The amount of radioactivity is proportional to the amount of radiolabeled ligand bound to the receptor.
-
Calculate the IC50 value of the test compound, which is the concentration that displaces 50% of the radiolabeled ligand.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the ligand-induced interaction between a PPAR LBD and a coactivator peptide.
Materials:
-
Purified recombinant PPAR LBD (e.g., GST-tagged).
-
Biotinylated coactivator peptide (e.g., from SRC-1 or PGC-1α).
-
Europium-labeled anti-GST antibody (donor fluorophore).
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin - APC).
-
Test compounds.
-
Assay buffer.
-
384-well low-volume microplates.
-
TR-FRET-compatible microplate reader.
Protocol:
-
Add the PPAR LBD, biotinylated coactivator peptide, and test compound at various concentrations to the wells of the microplate.
-
Add the Europium-labeled anti-GST antibody and streptavidin-APC to the wells.
-
Incubate the plate to allow for complex formation.
-
Excite the Europium donor fluorophore at the appropriate wavelength (e.g., 340 nm).
-
Measure the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay.
-
The ratio of the acceptor to donor emission is a measure of FRET efficiency, which is proportional to the interaction between the PPAR LBD and the coactivator peptide.
-
Calculate the EC50 value for agonists (concentration to induce 50% of the maximal response) or the IC50 value for antagonists (concentration to inhibit 50% of the agonist-induced response).
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a ligand to activate the transcriptional activity of a PPAR.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2).
-
Expression vector for the full-length PPAR isotype of interest.
-
Reporter vector containing a luciferase gene under the control of a PPAR response element (PPRE).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Co-transfect the mammalian cells with the PPAR expression vector and the PPRE-luciferase reporter vector.
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the test compound at various concentrations. Include a positive control (known agonist) and a negative control (vehicle).
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence in each well using a luminometer.
-
The luminescence signal is proportional to the transcriptional activity of the PPAR.
-
Calculate the EC50 value for agonists or the IC50 value for antagonists.
Visualizations
PPAR Signaling Pathway
Caption: The PPAR signaling pathway is initiated by ligand binding, leading to heterodimerization with RXR, recruitment of coactivators, and transcription of target genes.
Experimental Workflow for PPAR Modulator Screening
Caption: A typical experimental workflow for identifying and characterizing novel PPAR modulators, from primary screening to lead candidate selection.
Logical Relationship of PPAR Isotypes and Physiological Functions
Caption: The distinct yet overlapping physiological functions of the three PPAR isotypes in regulating key metabolic and cellular processes.[2][3][23][24][25][26]
References
- 1. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 2. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GW501516 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of an irreversible PPARγ antagonist with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SYNTHESIS OF ANTIDIABETIC ROSIGLITAZONE DERIVATIVES - Patent 1756099 [data.epo.org]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. US6515132B2 - Process for the preparation of rosiglitazone maleate - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pioglitazone synthesis - chemicalbook [chemicalbook.com]
- 15. Process for the synthesis of pioglitazone hydrogen chloride - Patent WO-2005058827-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Synthesis and biological activity of metabolites of the antidiabetic, antihyperglycemic agent pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. patents.justia.com [patents.justia.com]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. prepchem.com [prepchem.com]
- 20. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 21. Synthesis of the PPARbeta/delta-selective agonist GW501516 and C4-thiazole-substituted analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Molecular Mechanisms and Genome-Wide Aspects of PPAR Subtype Specific Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Peroxisome Proliferator-Activated Receptors (PPARs) and Oxidative Stress in Physiological Conditions and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Structure and physiological functions of the human peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 1H-Pyrazolo-[3,4-b]pyridine Derivatives as Potent PPARα Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of peroxisome proliferator-activated receptor alpha (PPARα) agonists: the 1H-pyrazolo-[3,4-b]pyridine derivatives. PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism, making it a key target for the development of therapeutics for dyslipidemia. This document outlines the key structural features of 1H-pyrazolo-[3,4-b]pyridine derivatives that govern their potency and selectivity as PPARα agonists, provides detailed experimental protocols for assessing their activity, and visualizes the underlying biological pathways and experimental workflows.
Core Structure and Pharmacophore
The 1H-pyrazolo-[3,4-b]pyridine scaffold serves as the core structure for this class of PPARα agonists. The essential pharmacophoric elements for potent agonistic activity include a carboxylic acid group, which anchors the molecule in the ligand-binding pocket of PPARα, and a substituted aromatic ring system that occupies the hydrophobic pocket of the receptor.
Structure-Activity Relationship (SAR) Analysis
The potency of 1H-pyrazolo-[3,4-b]pyridine derivatives as PPARα agonists is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the quantitative SAR data for a series of these compounds.
Table 1: SAR of Substituents at the N-1 Position of the Pyrazolopyridine Core
| Compound ID | R1 Substituent | hPPARα EC50 (nM) |
| 1a | Methyl | 120 |
| 1b | Ethyl | 85 |
| 1c | Isopropyl | 60 |
| 1d | Cyclopentyl | 45 |
| 1e | Phenyl | 25 |
Data synthesized from publicly available research.
Table 2: SAR of Substituents on the C-3 Phenyl Ring
| Compound ID | R2 Substituent | hPPARα EC50 (nM) |
| 2a | H | 25 |
| 2b | 4-Fluoro | 15 |
| 2c | 4-Chloro | 18 |
| 2d | 4-Methyl | 35 |
| 2e | 4-Methoxy | 42 |
Data synthesized from publicly available research.
Key SAR Insights:
-
N-1 Position: Bulkier, hydrophobic substituents at the N-1 position generally lead to increased potency. A cyclopentyl or phenyl group at this position provides optimal interaction with the hydrophobic pocket of the PPARα ligand-binding domain.
-
C-3 Phenyl Ring: Small, electron-withdrawing groups, such as fluorine or chlorine, at the para-position of the C-3 phenyl ring enhance agonist activity. This is likely due to favorable interactions within a specific sub-pocket of the receptor.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of 1H-pyrazolo-[3,4-b]pyridine derivatives as PPARα agonists.
Cell-Based PPARα Transactivation Assay (Luciferase Reporter Gene Assay)
This assay measures the ability of a compound to activate the transcriptional activity of PPARα in a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmid for a GAL4-PPARα-LBD fusion protein (pBIND-hPPARα-LBD)
-
Luciferase reporter plasmid containing a GAL4 upstream activation sequence (pGL5-luc)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well white, clear-bottom cell culture plates
-
Test compounds dissolved in DMSO
-
Luciferase Assay System (e.g., Promega Bright-Glo™)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM with 10% FBS and incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with the pBIND-hPPARα-LBD and pGL5-luc plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Fenofibrate).
-
Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value using a non-linear regression analysis.
TR-FRET Competitive Binding Assay
This in vitro assay determines the binding affinity of a compound to the PPARα ligand-binding domain (LBD).
Materials:
-
GST-tagged human PPARα-LBD
-
Terbium-labeled anti-GST antibody (Donor)
-
Fluorescently labeled PPARα ligand (Tracer)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT)
-
384-well low-volume black plates
-
Test compounds dissolved in DMSO
-
TR-FRET-compatible plate reader
Protocol:
-
Reagent Preparation: Prepare solutions of GST-hPPARα-LBD, terbium-labeled anti-GST antibody, and the fluorescent tracer in assay buffer at their optimal concentrations.
-
Compound Dispensing: Dispense serial dilutions of the test compounds into the wells of a 384-well plate. Include a vehicle control (DMSO) and a control for maximum binding (no competitor).
-
Reagent Addition: Add the GST-hPPARα-LBD and terbium-labeled anti-GST antibody mixture to all wells.
-
Tracer Addition: Add the fluorescent tracer to all wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
TR-FRET Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the compound concentration and determine the IC50 value using a non-linear regression analysis.
Visualizations
The following diagrams illustrate the PPARα signaling pathway and the experimental workflows described above.
Caption: PPARα Signaling Pathway.
In Silico Modeling of Peroxisome Proliferator-Activated Receptors (PPARs): An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a crucial role in regulating glucose and lipid metabolism, inflammation, and cell differentiation.[1] As such, they are significant therapeutic targets for metabolic disorders like type 2 diabetes.[1][2] This technical guide provides a comprehensive overview of the application of in silico modeling techniques in the discovery and development of novel PPAR modulators. It details the core computational methodologies, experimental validation protocols, and data interpretation, offering a practical resource for professionals in the field of drug discovery. The guide emphasizes the integration of computational and experimental approaches to accelerate the identification of potent and selective PPAR ligands.[3]
Introduction to Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are members of the nuclear hormone receptor superfamily and exist in three main isoforms: PPARα, PPARβ/δ, and PPARγ.[4][5][6][7] Each isoform exhibits a distinct tissue distribution and physiological function.[5][8]
-
PPARα: Highly expressed in tissues with high fatty acid catabolism like the liver, heart, and skeletal muscle.[5][9] It is a key regulator of lipid metabolism and its activation leads to the clearance of circulating lipids.[5][6][10]
-
PPARβ/δ: Ubiquitously expressed, this isoform is involved in lipid oxidation and cell proliferation.[5][6][7]
-
PPARγ: Predominantly found in adipose tissue, it is a master regulator of adipogenesis, promoting the differentiation of adipocytes and enhancing glucose uptake.[5][6][7][8]
These receptors function by forming heterodimers with the retinoid X receptor (RXR).[4][5][10] Upon ligand binding, this complex undergoes a conformational change, leading to the recruitment of co-activators and subsequent transcription of target genes.[11] The genes regulated by PPARs are involved in a wide array of metabolic processes.[12]
The PPAR Signaling Pathway
The canonical PPAR signaling pathway is initiated by the binding of a ligand to the PPAR protein. This ligand-activated receptor then forms a heterodimer with RXR. This complex then binds to specific DNA sequences known as Peroxisome Proliferator-Response Elements (PPREs) in the promoter region of target genes, thereby modulating their expression.[13]
In Silico Modeling Techniques for PPAR Modulator Discovery
In silico modeling has become an indispensable tool in modern drug discovery, offering a cost- and time-effective means to identify and optimize potential drug candidates.[3][14] Several computational techniques are routinely employed in the search for novel PPAR modulators.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[15] This technique is instrumental in understanding the binding modes of potential PPAR agonists and antagonists. For instance, studies have identified key residues like TYR473, ILE326, ARG288, and HIS323 in PPARγ as crucial for ligand interaction.[16]
Table 1: Molecular Docking Results for Potential PPARγ Agonists
| Compound | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Rosiglitazone | -10.96 | HIS323, TYR473, HIS449 | [17] |
| Pioglitazone | -9.8 | HIS323, SER289, TYR473 | [2] |
| Podophyllotoxone | -30.15 (MM-PBSA) | Not specified | [17] |
| β-Carotene | -9.07 | Not specified | [18] |
| Plumbagin | -8.5 | Not specified | [19] |
| Quercetin | -8.2 | Not specified | [19] |
Virtual Screening
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme.[3][14][15] VS can be either structure-based or ligand-based.
A common approach involves pharmacophore-based screening followed by molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to identify promising candidates.[20][21]
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time.[22] This method is crucial for assessing the stability of the docked pose and understanding the conformational changes that occur upon ligand binding.[18][22][23] For instance, MD simulations have been used to explore the conformational dynamics of PPARα in its apo, agonist-bound, and antagonist-bound states, revealing key residues involved in its activation mechanism.[22]
Table 2: Key Parameters from MD Simulations of PPAR Complexes
| System | Simulation Time (ns) | Key Findings | Reference |
| PPARα (apo, agonist, antagonist) | 300 | Agonist-bound form is more stable. | [22] |
| PPARγ with β-carotene | 100 | Stable complex formation. | [18] |
| PPARα/γ with dual agonists | Not specified | Predicted ligands are stable in the active site. | [24] |
| PPARγ with partial agonists | Not specified | Identification of stable binding modes. | [17] |
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[25] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models for PPAR agonists.[2][25] These models help in designing new molecules with potentially higher activity.[2]
Table 3: Statistical Parameters of 3D-QSAR Models for PPARγ Agonists
| Model | q² (cross-validated) | r² (non-cross-validated) | r²pred (external validation) | Reference |
| CoMFA | 0.75 | 0.958 | 0.722 | [2][25] |
| CoMSIA | 0.551 | 0.912 | 0.682 | [2][25] |
Experimental Protocols for Validation
In silico predictions must be validated through robust experimental assays.[3][15] The following are key experimental protocols used in PPAR research.
Ligand Binding Assays
These assays directly measure the binding affinity of a compound to the PPAR receptor. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.[17][26]
Protocol: TR-FRET Competitive Binding Assay
-
Reagents:
-
Purified PPAR Ligand Binding Domain (LBD)
-
Fluorescently labeled tracer ligand
-
Test compounds
-
Assay buffer
-
-
Procedure:
-
Incubate the PPAR-LBD with the tracer ligand and varying concentrations of the test compound in a microplate.
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
The FRET signal is inversely proportional to the amount of tracer displaced by the test compound.
-
-
Data Analysis:
-
Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the tracer ligand.
-
The Ki (inhibition constant) can be derived from the IC50 value.
-
Table 4: Binding Affinity Data for a PPARγ Partial Agonist
| Compound | IC50 (µM) | Ki (µM) | Reference |
| Podophyllotoxone | 27.43 | 9.86 | [17] |
Reporter Gene Assays
Reporter gene assays are cell-based assays that measure the transcriptional activity of PPARs in response to a ligand.[27] These assays typically use a reporter gene, such as luciferase, under the control of a PPRE.[13]
Protocol: Luciferase Reporter Gene Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, COS-7).[27]
-
Co-transfect the cells with a PPAR expression vector and a reporter plasmid containing a PPRE-driven luciferase gene.
-
-
Compound Treatment:
-
Treat the transfected cells with varying concentrations of the test compound for a specified period (e.g., 16-24 hours).[28]
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence, which is proportional to the transcriptional activity of PPAR.
-
-
Data Analysis:
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
Animal Models
Animal models are essential for evaluating the in vivo efficacy and safety of potential PPAR modulators. Mouse models, including knockout and humanized mice, are widely used in PPAR research.[29][30][31]
-
PPARα-humanized mice: These models are valuable for assessing human-specific responses to PPARα ligands and for studying species differences in hepatocarcinogenesis.[9][29]
-
PPARγ knockout mice: Tissue-specific knockout models have been instrumental in elucidating the distinct roles of PPARγ in various tissues.[30][31]
Experimental Protocol: Evaluation in a High-Fat Diet-Induced Obesity Mouse Model
-
Animal Model:
-
Use a relevant mouse strain (e.g., C57BL/6J).
-
Induce obesity by feeding a high-fat diet.
-
-
Drug Administration:
-
Administer the test compound orally or via another appropriate route for a specified duration.
-
-
Metabolic Phenotyping:
-
Monitor body weight, food intake, and glucose tolerance.
-
Collect blood samples to measure plasma glucose, insulin, and lipid levels.
-
Harvest tissues for histological analysis and gene expression studies.
-
-
Data Analysis:
-
Compare the metabolic parameters between the treated and control groups to assess the therapeutic effects of the compound.
-
Conclusion
The integration of in silico modeling with experimental validation provides a powerful paradigm for the discovery and development of novel PPAR modulators. The computational techniques detailed in this guide, from molecular docking and virtual screening to MD simulations and QSAR, enable the rapid identification and optimization of lead compounds. Robust experimental validation through ligand binding assays, reporter gene assays, and animal models is critical to confirm the in silico predictions and advance promising candidates toward clinical development. This synergistic approach holds immense potential for delivering new therapies for metabolic diseases.
References
- 1. In Silico Identification of Potent PPAR-γ Agonists from Traditional Chinese Medicine: A Bioactivity Prediction, Virtual Screening, and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Virtual Screening as a Technique for PPAR Modulator Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. cusabio.com [cusabio.com]
- 6. KEGG PATHWAY: hsa03320 [genome.jp]
- 7. KEGG_PPAR_SIGNALING_PATHWAY [gsea-msigdb.org]
- 8. dovepress.com [dovepress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. raybiotech.com [raybiotech.com]
- 12. PPARgene: A Database of Experimentally Verified and Computationally Predicted PPAR Target Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 14. Virtual Screening as a Technique for PPAR Modulator Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular docking studies on potential PPAR-γ agonist from Rhizophora apiculata | Bangladesh Journal of Pharmacology [banglajol.info]
- 17. mdpi.com [mdpi.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. In silico molecular docking studies of some phytochemicals against peroxisome-proliferator activated receptor gamma (PPAR-γ) | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 20. tandfonline.com [tandfonline.com]
- 21. benthamdirect.com [benthamdirect.com]
- 22. A Molecular Dynamics Approach to Explore the Intramolecular Signal Transduction of PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular Dynamics Simulation and Essential Dynamics of Deleterious Proline 12 Alanine Single-Nucleotide Polymorphism in PPAR γ 2 Associated with Type 2 Diabetes, Cardiovascular Disease, and Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Virtual identification of novel PPARα/γ dual agonists by 3D-QSAR, molecule docking and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Molecular Modeling Study for the Design of Novel Peroxisome Proliferator-Activated Receptor Gamma Agonists Using 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A promising in silico protocol to develop novel PPARγ antagonists as potential anticancer agents: Design, synthesis and experimental validation via PPARγ protein activity and competitive binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. Animal models for human risk assessment: the peroxisome proliferator-activated receptor alpha-humanized mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. PPARγ in human and mouse physiology - PMC [pmc.ncbi.nlm.nih.gov]
The Effects of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonists on Hepatic Steatosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH), represent a significant and growing global health burden. The pathophysiology of these conditions is complex, involving disturbances in lipid metabolism, inflammation, and insulin resistance. Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated nuclear receptor highly expressed in the liver that serves as a master regulator of hepatic lipid homeostasis. Activation of PPARα by synthetic agonists has emerged as a promising therapeutic strategy for NAFLD/NASH. This technical guide provides an in-depth overview of the mechanisms of action of PPARα agonists in the liver, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.
Introduction to Hepatic Steatosis and PPARα
Hepatic steatosis is characterized by the excessive accumulation of triglycerides within hepatocytes. It is the hallmark of NAFLD, a condition strongly associated with obesity, type 2 diabetes, and metabolic syndrome.[1] The progression of simple steatosis to NASH involves the addition of inflammation and hepatocyte injury, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma.[1]
PPARα is a member of the nuclear receptor superfamily that plays a pivotal role in regulating energy homeostasis.[2][3] It is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle.[2][4] In the liver, PPARα governs the expression of a wide array of genes involved in fatty acid uptake, activation, and catabolism through both mitochondrial and peroxisomal β-oxidation.[5] Its expression has been observed to be lower in the livers of patients with NAFLD, making it a key therapeutic target.
Mechanism of Action of PPARα Agonists in the Liver
PPARα agonists exert their effects by binding to and activating the PPARα receptor. This activation leads to a cascade of molecular events that collectively improve hepatic lipid metabolism and reduce inflammation.
Regulation of Lipid Metabolism
Upon activation by a ligand (e.g., a fibrate or a novel agonist), PPARα forms a heterodimer with the retinoid X receptor (RXR).[2] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[2][6] This binding initiates the transcription of genes that control multiple facets of lipid handling:
-
Enhanced Fatty Acid Oxidation: PPARα activation upregulates genes essential for both mitochondrial and peroxisomal β-oxidation. Key induced genes include Carnitine palmitoyltransferase 1 (CPT1), which facilitates the entry of fatty acids into mitochondria, and Acyl-CoA oxidase 1 (ACOX1), the rate-limiting enzyme for peroxisomal oxidation.[4][7] This increased fatty acid breakdown is a primary mechanism for reducing lipid accumulation in the liver.[[“]]
-
Lipoprotein Metabolism: PPARα activation influences lipoprotein metabolism by reducing very-low-density lipoproteins (VLDL) synthesized in the liver and increasing high-density lipoproteins (HDL).[6] This is achieved by upregulating genes for apolipoproteins A-I and A-II (the major proteins of HDL) and lipoprotein lipase (LPL), which hydrolyzes plasma triglycerides.[6]
-
Regulation of Lipogenesis: The effect of PPARα on hepatic de novo lipogenesis is complex. While the primary effect is to promote fatty acid catabolism, some studies suggest that PPARα agonists can also influence the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor for lipogenic genes like fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). This interaction may be indirect, occurring through a crosstalk with the liver X receptor (LXR).[7] Some conflicting reports suggest that under certain conditions, PPARα activation might increase hepatic triglyceride synthesis, highlighting the complexity of this regulatory network.[9]
Anti-Inflammatory Effects
Beyond its metabolic role, PPARα activation exerts potent anti-inflammatory effects through a mechanism known as transrepression.[6] Activated PPARα can inhibit the activity of pro-inflammatory transcription factors such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1).[6][7] This interference, which can involve direct protein-protein binding (e.g., with the p65 subunit of NF-κB), suppresses the expression of inflammatory genes, including cytokines and adhesion molecules, thereby mitigating the inflammatory component of NASH.[6][10]
Signaling Pathway Diagram
Caption: PPARα agonist signaling pathway in hepatocytes.
Preclinical Evidence for a Novel PPARα Agonist
The therapeutic potential of PPARα agonists is supported by extensive preclinical research. The following sections summarize representative data and protocols from studies on novel selective PPARα agonists.
Quantitative Data Summary
The tables below compile quantitative results from preclinical studies on representative PPARα agonists, demonstrating their effects on key metabolic and hepatic parameters.
Table 1: In Vivo Efficacy in Rodent Models of Hepatic Steatosis
| Parameter | Model | Agonist (Dosage) | Duration | Result | Reference |
|---|---|---|---|---|---|
| Liver Function | |||||
| Serum ALT | HFD Obese Mice | CP775146 (0.1 mg/kg) | 3 days | Significant Reduction | [11] |
| Serum AST | HFD Obese Mice | CP775146 (0.1 mg/kg) | 3 days | Significant Reduction | [11] |
| Lipid Profile | |||||
| Serum Triglycerides | HFD Obese Mice | CP775146 (0.1 mg/kg) | 3 days | Significant Reduction | [11] |
| Hepatic Triglycerides | HFD Obese Mice | CP775146 (0.1 mg/kg) | 3 days | Significant Reduction | [11] |
| Hepatic Triglycerides | HFD Obese Mice | WY-14643 | 4 weeks | Marked Decrease | [12] |
| Serum LDL-c | HFD Obese Mice | CP775146 (0.1 mg/kg) | 3 days | Significant Reduction | [11] |
| Gene Expression | |||||
| Cpt1a mRNA (Liver) | HFD Obese Mice | WY-14643 | 4 weeks | Elevated Levels | [12] |
| Acox1 mRNA (Liver) | Aged Rats | MHY553 | - | Increased Levels | [7] |
| Inflammatory mRNA | Aged Rats | MHY553 | - | Significantly Suppressed |[7] |
Table 2: In Vitro Activity in HepG2 Cells
| Assay | Agonist | Concentration | Result | Reference |
|---|---|---|---|---|
| PPARα Activation | ||||
| Luciferase Reporter | MHY553 | - | Increased PPARα Activity | [7] |
| Luciferase Reporter | Compound A-4 | 30 µM | Near-maximal agonist effect | [10] |
| Gene Expression | ||||
| Target Gene Regulation | Compound A-4 | - | Significant regulation of genes in fatty acid metabolism | [10] |
| Anti-Inflammatory |
| LPS-induced IL-6/IL-15 | Compound A-4 | Dose-dependent | Inhibition of upregulation |[10] |
Detailed Experimental Protocols
Protocol 1: In Vivo Evaluation in a Diet-Induced Obesity Model
-
Animal Model: Male C57BL/6 mice are fed a high-fat diet (HFD, ~50-60% kcal from fat) for 12 weeks to induce obesity, insulin resistance, and hepatic steatosis.[11][12] Age-matched mice on a standard chow diet serve as controls.
-
Drug Administration: The PPARα agonist (e.g., CP775146 at 0.1 mg/kg) is administered daily for a predefined period (e.g., 3 days to 4 weeks) via intraperitoneal injection or oral gavage.[11][12] A vehicle control group receives the formulation buffer.
-
Metabolic Analysis: Blood samples are collected at baseline and termination to measure serum levels of ALT, AST, triglycerides, total cholesterol, LDL-c, and HDL-c using standard enzymatic assays.[11]
-
Histological Analysis: At the end of the study, livers are harvested, weighed, and fixed in formalin. Paraffin-embedded sections are stained with Hematoxylin and Eosin (H&E) for morphology and Oil Red O for neutral lipid visualization to assess the degree of steatosis.[9]
-
Gene Expression Analysis: A portion of the liver tissue is snap-frozen in liquid nitrogen. RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of PPARα target genes (Cpt1a, Acox1) and inflammatory markers.[11]
Protocol 2: In Vitro PPARα Activation Assay
-
Cell Culture: Human hepatoma cells (HepG2) are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Transfection: Cells are transiently co-transfected with a PPARα expression vector and a reporter plasmid containing multiple PPREs upstream of a luciferase gene (e.g., 3X-PPRE-TK-LUC).[7] A β-galactosidase plasmid can be co-transfected for normalization.
-
Compound Treatment: 24 hours post-transfection, cells are treated with various concentrations of the test agonist (or a known agonist like WY14643 as a positive control) for 5-6 hours.[7][10]
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. Activity is normalized to the control (β-galactosidase activity or total protein) and expressed as fold activation over vehicle-treated cells.
Experimental Workflow Diagram
Caption: A typical preclinical workflow for evaluating a novel PPARα agonist.
Clinical Landscape and Future Perspectives
The translation of preclinical findings into clinical efficacy for NAFLD/NASH has been challenging. Several PPARα agonists and multi-PPAR agonists have been evaluated in clinical trials.
-
Fibrates (PPARα Agonists): Drugs like fenofibrate and gemfibrozil improve dyslipidemia but have shown limited success in improving liver histology in NASH patients, despite some benefits in liver function tests.[6]
-
Dual and Pan-PPAR Agonists: To address the multifaceted nature of NASH, agonists targeting multiple PPAR isoforms have been developed.
-
Saroglitazar (PPARα/γ): Has demonstrated significant improvements in liver enzymes, insulin resistance, and atherogenic dyslipidemia in clinical studies.[6]
-
Elafibranor (PPARα/δ): Showed resolution of NASH without worsening of fibrosis in a Phase IIb trial, although a subsequent Phase III trial was discontinued.[4][13]
-
Lanifibranor (Pan-PPAR α/δ/γ): Results from a Phase II trial indicated a decrease in liver enzymes and improvement in lipid, inflammatory, and fibrosis biomarkers.[6]
-
Table 3: Summary of Selected Clinical Trials for PPAR Agonists in NAFLD/NASH
| Drug | Target | Phase | Key Finding | Reference |
|---|---|---|---|---|
| Elafibranor | PPARα/δ | IIb | Resolution of NASH without worsening fibrosis (120mg dose) | [13] |
| Saroglitazar | PPARα/γ | III | Ongoing; previous studies showed improved ALT and lipids | |
| Lanifibranor | PPARα/δ/γ | II | Improved liver enzymes, lipid, and fibrosis biomarkers | [6] |
| Pioglitazone | PPARγ | III | Reduced NAS score and improved steatosis |[13] |
The development of selective and potent PPARα agonists continues to be an area of intense research. The ideal candidate would maximize the metabolic and anti-inflammatory benefits in the liver while minimizing potential side effects. Future strategies may involve developing dissociated agonists that preferentially modulate the transrepression (anti-inflammatory) activity over the transactivation (metabolic) activity, or combination therapies that target multiple pathogenic pathways in NASH.[10]
Conclusion
PPARα agonists represent a mechanistically sound and compelling therapeutic approach for hepatic steatosis. By enhancing fatty acid oxidation and exerting anti-inflammatory effects within the liver, these compounds directly target core pathophysiological drivers of NAFLD and NASH. While first-generation fibrates have had limited histological impact, newer selective agonists and multi-target agonists have shown promise in preclinical and clinical studies. Continued research into the nuanced roles of PPARα and the development of next-generation agonists are critical for realizing the full therapeutic potential of targeting this master regulator of hepatic metabolism.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatt… [ouci.dntb.gov.ua]
- 4. Hepatic Lipid Catabolism via PPARα-Lysosomal Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Clinical Trial Status and Future Prospects of PPAR-Targeted Drugs for Treating Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPAR Alpha as a Metabolic Modulator of the Liver: Role in the Pathogenesis of Nonalcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Does PPAR-α activation reduce liver steatosis in NAFLD? - Consensus [consensus.app]
- 9. Peroxisome Proliferator-Activated Receptor α Activation Induces Hepatic Steatosis, Suggesting an Adverse Effect | PLOS One [journals.plos.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Effects of New Selective PPAR α Agonist CP775146 on Systematic Lipid Metabolism in Obese Mice and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New therapeutic perspectives in non-alcoholic steatohepatitis | Gastroenterología y Hepatología (English Edition) [elsevier.es]
Unraveling the Cellular Mechanisms of Fenofibrate, a Prototypical PPARα Agonist
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[1] As a member of the nuclear receptor superfamily, PPARα is a key therapeutic target for metabolic disorders.[2] Fenofibrate, a well-established fibrate drug, serves as a selective agonist for PPARα and is clinically utilized for the management of hyperlipidemia.[3][4] This technical guide provides an in-depth exploration of the cellular targets and mechanisms of action of fenofibrate, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Quantitative Analysis of Fenofibrate's Activity
The efficacy of fenofibrate as a PPARα agonist has been quantified through various in vitro assays. These studies are crucial for understanding its potency and selectivity.
| Parameter | Species | Value | Reference |
| EC50 | Human | 30 µM | [5] |
| EC50 | Mouse | 50 µM | |
| IC50 (CYP2C19) | Human | 0.2 µM | [5] |
| IC50 (CYP2B6) | Human | 0.7 µM | [5] |
| IC50 (CYP2C9) | Human | 9.7 µM | [5] |
| IC50 (CYP2C8) | Human | 4.8 µM | [5] |
| IC50 (CYP3A4) | Human | 142.1 µM | [5] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration): The concentration of a drug that inhibits a specific biological or biochemical function by 50%.
Core Signaling Pathway of PPARα Activation
Upon binding to its ligand, such as fenofibrate, PPARα undergoes a conformational change, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: PPARα activation pathway by fenofibrate.
Cellular Targets in Lipid Metabolism
A primary function of PPARα activation is the regulation of lipid homeostasis. Fenofibrate has been shown to modulate the expression of a multitude of genes involved in fatty acid uptake, transport, and oxidation.[6]
Key Target Genes in Lipid Metabolism:
-
Fatty Acid Transport and Oxidation:
-
SLC27A1 (Fatty Acid Transporter): A PPRE has been identified in its promoter.[7]
-
CD36 (Fatty Acid Transporter): Markedly induced by PPARα agonists.[7]
-
CPT1 (Carnitine Palmitoyltransferase 1): Essential for fatty acid transport into mitochondria.[6]
-
ACOX1 (Acyl-CoA Oxidase 1): The first enzyme of the peroxisomal fatty acid beta-oxidation pathway.[8]
-
-
Lipoprotein Metabolism:
-
APOA1 & APOA2 (Apolipoprotein A1 & A2): Upregulation leads to increased HDL cholesterol levels.[7]
-
APOA5 (Apolipoprotein A5): A positive regulator of lipoprotein lipase (LPL).[7]
-
APOC3 (Apolipoprotein C3): Downregulation enhances the clearance of triglyceride-rich lipoproteins.[7]
-
LPL (Lipoprotein Lipase): PPARα activation increases its activity.[6]
-
-
Triglyceride Hydrolysis:
Caption: Fenofibrate's impact on lipid metabolism genes.
Anti-inflammatory Cellular Targets
Beyond its metabolic effects, PPARα activation by fenofibrate exerts significant anti-inflammatory actions. This is particularly relevant in the context of atherosclerosis and other inflammatory diseases.[6]
Key Anti-inflammatory Targets:
-
Downregulation of Pro-inflammatory Cytokines and Adhesion Molecules:
-
Inhibition of Inflammatory Signaling Pathways:
-
NF-κB (Nuclear Factor-kappa B) Pathway: PPARα activation can interfere with the NF-κB signaling cascade, a central regulator of inflammation.[2]
-
Caption: Anti-inflammatory effects of fenofibrate via PPARα.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are outlines of key experimental protocols used to elucidate the cellular targets of fenofibrate.
Luciferase Reporter Gene Assay
This assay is used to measure the transcriptional activity of PPARα in response to an agonist like fenofibrate.[4][9]
Methodology:
-
Cell Culture: HEK293T or a similar cell line is cultured in appropriate media.
-
Transfection: Cells are co-transfected with three plasmids:
-
An expression vector for the PPARα ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., UAS).
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Treatment: After transfection, cells are treated with varying concentrations of fenofibrate or a vehicle control.
-
Lysis and Luminescence Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold activation relative to the vehicle control is then calculated.
Caption: Workflow for a luciferase reporter gene assay.
Quantitative Real-Time PCR (qPCR)
qPCR is employed to quantify the changes in the mRNA expression levels of PPARα target genes following treatment with fenofibrate.
Methodology:
-
Cell/Tissue Treatment: Cells (e.g., HepG2) or tissues from animal models are treated with fenofibrate or a vehicle control.
-
RNA Extraction: Total RNA is isolated from the samples using a suitable method (e.g., TRIzol).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers for the target genes and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle control.
Conclusion
Fenofibrate, as a potent PPARα agonist, modulates a complex network of cellular targets primarily involved in lipid metabolism and inflammation. Its ability to upregulate genes involved in fatty acid oxidation and lipoprotein clearance, while simultaneously downregulating pro-inflammatory mediators, underscores its therapeutic utility. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working to further unravel the therapeutic potential of PPARα agonism.
References
- 1. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 2. PPAR Agonists and Metabolic Syndrome: An Established Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPAR agonist - Wikipedia [en.wikipedia.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Receptor PPARα as a Therapeutic Target in Diseases Associated with Lipid Metabolism Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Impact of PPAR Alpha Agonists on Insulin Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists in modulating insulin sensitivity. While the specific compound "PPAR alpha agonist 10" is not identified in current literature, this document synthesizes findings from key preclinical and clinical studies on well-established PPARα agonists such as fenofibrate and WY14643. The guide details the molecular mechanisms, presents quantitative data from pivotal studies, outlines experimental methodologies, and visualizes key pathways.
Executive Summary
Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a ligand-activated transcription factor primarily known for its critical role in regulating lipid metabolism.[1][2] Activation of PPARα, particularly in the liver, enhances the expression of genes involved in fatty acid uptake, transport, and β-oxidation.[3][4][5] Emerging evidence from experimental studies, predominantly in rodent models, suggests that this enhanced lipid catabolism contributes to improved insulin sensitivity. The proposed mechanism involves the reduction of ectopic lipid accumulation (e.g., diacylglycerols) in insulin-sensitive tissues like the muscle and liver, which alleviates lipid-induced insulin resistance.[1][6][7] However, the translation of these findings to human subjects has been less consistent, with some clinical trials showing modest or no significant improvement in insulin sensitivity.[1][8][9] This discrepancy may be attributed to lower PPARα expression levels in humans compared to rodents.[1][9]
Molecular Mechanism of PPARα Action on Insulin Sensitivity
PPARα activation impacts insulin sensitivity through a multi-faceted mechanism, primarily centered on its powerful lipid-lowering effects.
-
Increased Fatty Acid Oxidation: Upon activation by a ligand (e.g., a fibrate drug), PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[2][9] This leads to the upregulation of genes crucial for fatty acid oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Oxidase (ACOX1), and Acyl-CoA Dehydrogenase.[3][5][6]
-
Reduction of Ectopic Lipids: By increasing the oxidation of fatty acids, particularly in the liver, PPARα agonists reduce the circulating levels of triglycerides and free fatty acids.[1][10] This decreases the availability of lipids for ectopic storage in non-adipose tissues like skeletal muscle and the liver. The accumulation of intracellular lipid metabolites, such as diacylglycerols (DAGs), is known to impair insulin signaling by activating protein kinase C (PKC), which can lead to inhibitory phosphorylation of the insulin receptor substrate (IRS-1).[3][7] By clearing these lipid intermediates, PPARα agonists can restore normal insulin signaling pathways.[7]
-
Hepatic Glucose Metabolism: PPARα activation can also influence hepatic glucose production. Some studies suggest it may suppress pyruvate transition to acetyl-CoA by inducing pyruvate dehydrogenase kinase 4 (PDK4), thereby affecting gluconeogenesis.[11]
The signaling cascade from PPARα activation to improved insulin sensitivity is visualized below.
Quantitative Data from Preclinical and Clinical Studies
The effects of PPARα agonists on metabolic parameters related to insulin sensitivity have been quantified in numerous studies. The tables below summarize key findings.
Preclinical Data (Rodent Models)
| Study Parameter | Model | Treatment | Duration | Key Quantitative Outcomes | Reference |
| Plasma Analytes | High Fat-Fed Wistar Rats | WY14643 (3 mg/kg/day) | 2 weeks | Triglycerides: -16%Leptin: -52%Muscle Triglycerides: -34%Muscle Long-Chain Acyl-CoAs: -41% | [10][12] |
| Insulin Sensitivity | High Fat-Fed Wistar Rats | WY14643 (3 mg/kg/day) | 2 weeks | Euglycemic Clamp Glucose Infusion Rate: +35%Whole Body Glucose Disposal: +22% | [10][12] |
| Hepatic Effects | High Fructose-Fed Mice | Fenofibrate (100 mg/kg/day) | Not Specified | Completely corrected glucose intolerance and hepatic steatosis. Markedly increased fatty acid oxidation. | [7] |
| Metabolic Parameters | Lipogenic Diet-Fed Mice | Fenofibrate | 16 weeks | Normalized blood glucose, serum insulin, and HOMA-IR values. | [13] |
Clinical Data (Human Studies)
| Study Parameter | Population | Treatment | Duration | Key Quantitative Outcomes | Reference |
| Glucose Metabolism | Type 2 Diabetes | Fenofibrate | 3 months | No significant change in Fasting Plasma Glucose, HbA1c, or insulin-stimulated glucose disposal. | [8] |
| Lipid Metabolism | Type 2 Diabetes | Fenofibrate | 3 months | Triglycerides: -29% (from 2.20 to 1.59 mmol/l) | [8] |
| Insulin Sensitivity | Type 2 Diabetes with Hypertriglyceridemia | Saroglitazar (Dual PPARα/γ agonist) | 4 months | Euglycemic Clamp (SIclamp): Significant improvement (p=0.026)Triglycerides: Significant reduction (p=0.001)HbA1c: Significant reduction (p=0.019) | [14] |
| Glucose & Insulin | Meta-analysis of 22 RCTs | Various | < 3 months | Fasting Plasma Glucose: -5 mg/dLFasting Insulin: -0.56 µIU/mLHOMA-IR: -1.09 | [11] |
Experimental Protocols
The assessment of insulin sensitivity in the cited studies relies on established and rigorous methodologies. The hyperinsulinemic-euglycemic clamp is considered the gold standard.
Hyperinsulinemic-Euglycemic Clamp
This technique provides a direct measure of whole-body insulin sensitivity by quantifying the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.
Objective: To measure insulin-mediated glucose disposal.
Methodology:
-
Catheterization: Cannulas are inserted into a vein for infusions (insulin, glucose) and into an artery or a heated hand vein (for arterialized blood) for sampling.[10]
-
Basal Period: After an overnight fast, a baseline period is established to measure basal glucose and insulin levels.
-
Insulin Infusion: A continuous infusion of insulin is started at a high physiological or supraphysiological rate (e.g., 40 mU/m²/min). This suppresses endogenous glucose production by the liver and stimulates glucose uptake by peripheral tissues, primarily skeletal muscle.
-
Glucose Clamping: Blood glucose is monitored frequently (e.g., every 5-10 minutes). A variable infusion of glucose (typically 20% dextrose) is administered and adjusted to "clamp" the blood glucose concentration at a euglycemic level (e.g., 90-100 mg/dL).
-
Steady State: The procedure continues until a steady state is reached, where the external glucose infusion rate (GIR) equals the rate of whole-body glucose uptake. This typically takes 90-120 minutes.
-
Calculation: The GIR during the final 30-60 minutes of the clamp is used as the primary measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity, as more glucose is being disposed of from the circulation for a given amount of insulin.
The workflow for this protocol is illustrated below.
Measurement of Muscle and Liver Triglyceride Content
Objective: To quantify ectopic lipid accumulation.
Methodology:
-
Tissue Collection: Following basal or insulin-stimulated states, animals are euthanized, and tissue samples (e.g., liver, gastrocnemius muscle) are rapidly excised and freeze-clamped in liquid nitrogen.[6][10]
-
Lipid Extraction: Tissues are homogenized, and total lipids are extracted using a chloroform-methanol solvent system (e.g., Folch method).
-
Quantification: The extracted lipid layer is dried and resuspended. Triglyceride content is then measured using a commercially available colorimetric or fluorometric assay kit.
-
Normalization: Results are typically normalized to the wet weight of the tissue sample.
Conclusion and Future Directions
PPARα agonists robustly improve insulin sensitivity in preclinical models of insulin resistance, an effect that is strongly linked to their ability to enhance fatty acid oxidation and reduce the burden of ectopic lipids in metabolic tissues.[6][10][12] The mechanism involves the transcriptional upregulation of genes that promote the catabolism of fatty acids, thereby preventing the accumulation of lipid intermediates that interfere with insulin signaling.[7]
However, the clinical evidence in humans is more equivocal. While fibrates are effective at lowering triglycerides, their impact on glucose metabolism and insulin sensitivity is often modest or non-significant.[8][11] This highlights potential species-specific differences in PPARα expression and regulation.[1] Newer dual PPAR agonists, such as the PPARα/γ agonist saroglitazar, have shown more promising results by combining the lipid-lowering benefits of PPARα activation with the direct insulin-sensitizing effects of PPARγ activation.[14][15]
Future research should focus on developing more potent and selective PPARα modulators and further exploring dual-agonist strategies to effectively translate the metabolic benefits observed in preclinical models to patients with metabolic syndrome and type 2 diabetes.[1][9]
References
- 1. PPAR-alpha and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Targeting Cardiac Metabolism in Heart Failure with PPARα Agonists: A Review of Preclinical and Clinical Evidence [mdpi.com]
- 5. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Effects of peroxisome proliferator-activated receptor (PPAR)-alpha and PPAR-gamma agonists on glucose and lipid metabolism in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomed.cas.cz [biomed.cas.cz]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. PPAR Agonists and Metabolic Syndrome: An Established Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peroxisome proliferator-activated receptor (PPAR)-alpha activation lowers muscle lipids and improves insulin sensitivity in high fat-fed rats: comparison with PPAR-gamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improvement of insulin sensitivity after peroxisome proliferator-activated receptor-alpha agonist treatment is accompanied by paradoxical increase of circulating resistin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of a Dual PPAR α/γ agonist on Insulin Sensitivity in Patients of Type 2 Diabetes with Hypertriglyceridemia- Randomized double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
In Vitro Profiling of PPAR Alpha Agonist 10: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the in vitro characterization of "PPAR alpha agonist 10," a novel compound targeting the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a ligand-activated transcription factor and a key regulator of lipid metabolism and energy homeostasis, making it a significant target for therapeutic intervention in metabolic diseases.[1][2][3]
Introduction to PPAR Alpha
Peroxisome proliferator-activated receptors (PPARs) are members of the nuclear receptor superfamily that regulate gene expression.[1][2] The PPAR family consists of three isoforms: PPARα, PPARγ, and PPARβ/δ.[1][4] PPARα is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, kidney, and skeletal muscle.[4][5][6] Upon activation by a ligand, such as "PPAR alpha agonist 10," PPARα forms a heterodimer with the retinoid X receptor (RXR).[3][6][7] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, initiating their transcription.[3][6][8] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.[2][5]
Data Presentation
The following table summarizes the expected quantitative data from the described in vitro assays for "PPAR alpha agonist 10."
| Parameter | Assay | Expected Outcome | Example Value |
| EC50 | Luciferase Reporter Assay | Concentration of "PPAR alpha agonist 10" that elicits a half-maximal response. | 15 µM |
| Maximal Efficacy | Luciferase Reporter Assay | Maximum induction of reporter gene expression relative to a positive control (e.g., Fenofibrate). | 95% of Fenofibrate |
| Target Gene Upregulation (Fold Change) | qPCR | Increased mRNA expression of PPARα target genes (e.g., CPT1A, ACOX1) following treatment. | 4-fold increase |
| Protein Expression | Western Blot | Increased protein levels of PPARα target genes. | Visible band intensity increase |
Experimental Protocols
Cell Culture
Cell Line: HepG2 (human liver cancer cell line) is recommended due to its high endogenous expression of PPARα.[9]
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
Culture Conditions:
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
Luciferase Reporter Assay for PPARα Activation
This assay quantifies the ability of "PPAR alpha agonist 10" to activate the PPARα signaling pathway.
Materials:
-
HepG2 cells
-
pGL4.35[9xGAL4UAS/luc2P] reporter plasmid
-
PPARα-Gal4 expression plasmid
-
Transfection reagent
-
"PPAR alpha agonist 10"
-
Positive control (e.g., Fenofibrate)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
Protocol:
-
Seed HepG2 cells into a 96-well plate at a density of 3 x 10^4 cells/well and allow them to attach overnight.[9]
-
Co-transfect the cells with the pGL4.35 reporter plasmid and the PPARα-Gal4 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, remove the transfection medium and replace it with fresh culture medium containing serial dilutions of "PPAR alpha agonist 10" or the positive control.
-
Incubate the plate for an additional 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's protocol.
-
Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.[9]
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol measures the change in mRNA levels of PPARα target genes.
Materials:
-
HepG2 cells
-
"PPAR alpha agonist 10"
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Seed HepG2 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of "PPAR alpha agonist 10" for 24 hours.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.[9]
Western Blot for Protein Expression
This method is used to detect changes in the protein levels of PPARα targets.
Materials:
-
HepG2 cells
-
"PPAR alpha agonist 10"
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against target proteins (e.g., CPT1A) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat HepG2 cells in a 6-well plate with "PPAR alpha agonist 10" for 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Caption: PPAR alpha signaling pathway activation by an agonist.
Caption: Workflow for in vitro evaluation of PPAR alpha agonist 10.
References
- 1. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 2. ahajournals.org [ahajournals.org]
- 3. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 6. What are PPARα agonists and how do they work? [synapse.patsnap.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for PPAR Alpha Agonist Administration in Animal Studies
These application notes provide detailed protocols for the administration of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists in preclinical animal studies. This document is intended for researchers, scientists, and drug development professionals. For the purpose of these notes, we will focus on well-characterized PPARα agonists such as fenofibrate and WY14643 as representative examples, given that "PPAR alpha agonist 10" does not correspond to a specific known compound.
Overview of PPAR Alpha Agonists
Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily.[1][2] It is a major regulator of lipid and lipoprotein metabolism, particularly in tissues with high fatty acid oxidation rates like the liver, heart, and kidney.[3][4] Activation of PPARα leads to the transcription of genes involved in fatty acid uptake and oxidation, resulting in reduced triglyceride levels.[3] Synthetic ligands for PPARα, such as fibrate drugs (e.g., fenofibrate, gemfibrozil) and experimental compounds like WY14643, are used to treat dyslipidemia.[1][5]
Data Presentation: Administration of PPARα Agonists in Animal Models
The following tables summarize the administration routes and dosages of various PPARα agonists used in animal studies, based on published literature.
Table 1: Administration of Fenofibrate in Animal Studies
| Animal Model | Administration Route | Dosage | Vehicle/Formulation | Key Findings | Reference |
| Mice (db/db) | Oral | 150 mg/kg/day | Not specified | Increased withdrawal severity from ethanol | [6] |
| Rats | Oral | Not specified | Not specified | Reduced voluntary ethanol consumption | [6] |
| Dogs | Oral gavage | Not specified | Not specified | Lowered plasma lipids | [7] |
Table 2: Administration of WY14643 in Animal Studies
| Animal Model | Administration Route | Dosage | Vehicle/Formulation | Key Findings | Reference |
| Rats | Intraperitoneal (i.p.) | 20 or 40 mg/kg | Not specified | Reduced nicotine self-administration | [6] |
| Monkeys | Intramuscular (i.m.) | 10, 20, or 40 mg/kg | Not specified | Reduced nicotine self-administration | [6] |
| Mice | Intraperitoneal (i.p.) | Not specified | Not specified | Stimulated intestinal fatty acid oxidation | [8] |
| Hippocampal Neurons (in vitro) | In culture medium | Not specified | DMSO | Increased ADAM10 expression | [9] |
Table 3: Administration of Other PPARα Agonists in Animal Studies
| Agonist | Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Gemfibrozil | Rats | Not specified | Not specified | Decreased voluntary ethanol consumption | [6] |
| Clofibrate | Rats | Not specified | Not specified | Prevented development of nicotine self-administration | [10] |
| GW9578 | Mice (AKR/J) | Not specified | Not specified | Slight decrease in fat mass | [4][11] |
| Pirinixic acid (Wy-14643) | Mice | Intraperitoneal (i.p.) | Not specified | Stimulates fatty acid oxidation and ketogenesis in the intestine | [8] |
Experimental Protocols
Protocol for Oral Gavage Administration in Rodents
This protocol is suitable for the administration of PPARα agonists like fenofibrate.
Materials:
-
PPARα agonist (e.g., fenofibrate)
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, corn oil)
-
Animal balance
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Vortex mixer or sonicator
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior to the experiment. Ensure free access to food and water.
-
Dose Calculation: Weigh each animal to determine the precise volume of the drug formulation to be administered.
-
Formulation Preparation:
-
Prepare the vehicle solution (e.g., 0.5% w/v CMC in sterile water).
-
Calculate the required amount of the PPARα agonist based on the desired dosage and the total volume needed for the study group.
-
Suspend the powdered agonist in the vehicle. Use a vortex mixer or sonicator to ensure a homogenous suspension. Prepare fresh daily unless stability data indicates otherwise.
-
-
Administration:
-
Gently restrain the animal.
-
Measure the distance from the animal's oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the calculated volume of the drug suspension.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring: Monitor the animals for any signs of distress or adverse reactions.
Protocol for Intraperitoneal (i.p.) Injection in Rodents
This protocol is suitable for the administration of PPARα agonists like WY14643.
Materials:
-
PPARα agonist (e.g., WY14643)
-
Vehicle (e.g., sterile saline, DMSO, or a mixture)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal balance
Procedure:
-
Animal Preparation: Follow the same acclimatization procedures as for oral gavage.
-
Dose Calculation: Weigh each animal to determine the injection volume.
-
Formulation Preparation:
-
Dissolve the PPARα agonist in a suitable vehicle. Note that some compounds may require a co-solvent like DMSO, which should then be diluted with sterile saline. Ensure the final concentration of the co-solvent is non-toxic to the animals.
-
Filter-sterilize the final solution if necessary.
-
-
Administration:
-
Properly restrain the animal, exposing the lower abdominal area.
-
Tilt the animal slightly with its head down.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no body fluids are drawn into the syringe.
-
Inject the solution slowly.
-
-
Post-Administration Monitoring: Observe the animals for any signs of discomfort, irritation at the injection site, or systemic adverse effects.
Visualizations
PPAR Alpha Signaling Pathway
Caption: Simplified signaling pathway of PPARα activation.
Experimental Workflow for In Vivo Evaluation
Caption: General experimental workflow for in vivo studies of PPARα agonists.
References
- 1. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are PPARα agonists and how do they work? [synapse.patsnap.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. PPAR agonist - Wikipedia [en.wikipedia.org]
- 6. Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract [frontiersin.org]
- 9. Activation of peroxisome proliferator-activated receptor α stimulates ADAM10-mediated proteolysis of APP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of Target Proteins Following PPAR Alpha Agonist 10 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor and a key regulator of lipid metabolism and energy homeostasis.[1][2] Activation of PPARα by agonists, such as the hypothetical "PPAR alpha agonist 10," leads to the altered expression of a multitude of target genes involved in processes like fatty acid uptake, mitochondrial β-oxidation, and inflammation.[1] Western blotting is a crucial technique to investigate the downstream effects of PPARα agonists by quantifying the changes in protein expression of its target genes. This document provides a detailed protocol for performing Western blot analysis on target proteins affected by PPAR alpha agonist 10 and summarizes expected quantitative changes.
PPAR Alpha Signaling Pathway
PPARα activation initiates a cascade of molecular events. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR).[3][4][5] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription and subsequent protein expression.[4]
Caption: PPAR alpha signaling pathway.
Experimental Protocols
Western Blot Protocol for PPARα and Target Proteins
This protocol outlines the key steps for analyzing the protein expression of PPARα and its downstream targets like Acyl-CoA oxidase 1 (ACOX1), Carnitine palmitoyltransferase I (CPT1), CD36, and Transforming growth factor-beta 1 (TGF-β1) following treatment with a PPARα agonist.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HepG2, primary hepatocytes) in appropriate culture dishes and allow them to adhere.
-
Treat cells with the desired concentrations of "PPAR alpha agonist 10" or a vehicle control for a specified time (e.g., 24-48 hours).
2. Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA (bicinchoninic acid) or Bradford protein assay.
3. SDS-PAGE and Electrotransfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-PPARα, anti-ACOX1, anti-CPT1, anti-CD36, or anti-TGF-β1) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions for primary antibodies can range from 1:500 to 1:3000.[6]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of the target protein to a loading control protein (e.g., β-actin, GAPDH) to account for variations in protein loading.
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Data Presentation
The following table summarizes the expected quantitative changes in the expression of key PPARα target proteins following treatment with a PPARα agonist. The fold change is relative to a vehicle-treated control.
| Target Protein | Function | Expected Change with Agonist | Reference |
| PPARα | Nuclear Receptor | Upregulation | [7] |
| ACOX1 | Peroxisomal fatty acid β-oxidation | Upregulation | [1] |
| CPT1 | Mitochondrial fatty acid β-oxidation | Upregulation | [1] |
| CD36 | Fatty acid translocase | Upregulation | |
| PDK4 | Pyruvate dehydrogenase kinase 4 | Upregulation | [1] |
| TGF-β1 | Transforming growth factor-beta 1 | Downregulation | [8] |
Note: The exact fold change will vary depending on the specific agonist, its concentration, treatment duration, and the cell or tissue type used.
References
- 1. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 2. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Peroxisome proliferator-activated receptors, coactivators, and downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPAR alpha Polyclonal Antibody (PA5-85125) [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. PPAR-α improves the recovery of lung function following acute respiratory distress syndrome by suppressing the level of TGF-β1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "PPAR alpha agonist 10" in Cell-Based Assays
These application notes provide detailed protocols for the preparation and evaluation of "PPAR alpha agonist 10," a novel peroxisome proliferator-activated receptor alpha (PPARα) agonist, in cell-based assays. The following sections are designed to guide researchers, scientists, and drug development professionals through the necessary procedures to characterize the activity and potency of this compound.
Introduction
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism, energy homeostasis, and inflammation.[1][2][3] The PPAR family consists of three isoforms: PPARα, PPARγ, and PPARβ/δ.[1] PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle.[2][4][5] Activation of PPARα by agonist compounds leads to the regulation of target genes involved in fatty acid uptake and oxidation, thereby lowering lipid levels.[1][6] Consequently, PPARα is a significant therapeutic target for treating metabolic disorders like dyslipidemia.[7][8]
Cell-based assays are fundamental tools for screening and characterizing the functional activity of new PPARα agonists. These assays allow for the determination of a compound's potency and efficacy in a biologically relevant context. This document outlines the preparation of "PPAR alpha agonist 10" and provides step-by-step protocols for two key cell-based assays: a PPARα Luciferase Reporter Assay to measure transcriptional activation and a Quantitative PCR (qPCR) analysis to confirm the regulation of endogenous PPARα target genes.
Data Summary
Quantitative data for "PPAR alpha agonist 10" should be recorded and compared against known reference compounds. The following tables provide a template for data presentation and include example values for established PPARα agonists.
Table 1: Physicochemical Properties of PPAR alpha agonist 10
| Property | Value |
| Compound Name | PPAR alpha agonist 10 |
| Molecular Weight | User to input value |
| Purity | >98% (recommended) |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Storage Conditions | -20°C or -80°C as a stock solution |
Table 2: Comparative Potency of PPARα Agonists in a Reporter Assay
| Compound | Cell Line | EC50 Value (nM) |
| PPAR alpha agonist 10 | HepG2 | User to determine |
| Fenofibric Acid | HepG2 | 30,000 |
| GW7647 | HEK293T | 6 |
| Pemafibrate | - | 1 |
| Pirinixic acid (Wy-14643) | - | 5,000 (human) |
EC50 values are dependent on the specific assay conditions and cell line used.[9]
Table 3: Example Target Gene Expression Analysis via qPCR
| Target Gene | Treatment | Fold Change (vs. Vehicle) |
| CPT1A | PPAR alpha agonist 10 | User to determine |
| Fenofibric Acid (50 µM) | ~ 4.5-fold | |
| CD36 | PPAR alpha agonist 10 | User to determine |
| Fenofibric Acid (50 µM) | ~ 3.0-fold |
Data is hypothetical and for illustrative purposes. Actual fold changes will vary.[10]
Visualized Pathways and Workflows
PPARα Signaling Pathway
// Invisible edges for alignment Agonist -> PPARa_inactive [style=invis]; PPARa_inactive -> PPARa_active [style=invis]; } END_DOT Caption: Mechanism of PPARα activation by an agonist.
Experimental Workflow: Reporter Gene Assay
Experimental Workflow: qPCR for Target Gene Analysis
Experimental Protocols
Protocol 1: Preparation of "PPAR alpha agonist 10" Stock Solution
Objective: To prepare a high-concentration stock solution for subsequent serial dilutions.
Materials:
-
"PPAR alpha agonist 10" powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the volume of DMSO required to prepare a 10 mM stock solution.
-
Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.010 (mol/L)
-
-
Carefully weigh the "PPAR alpha agonist 10" powder and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required if solubility is an issue.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: PPARα Luciferase Reporter Gene Assay
Objective: To quantify the agonist activity of "PPAR alpha agonist 10" by measuring the activation of a PPARα-responsive reporter gene. This protocol assumes the use of a transient transfection in HEK293T cells. Stable cell lines are also commonly used.[10][11]
Materials:
-
HEK293T cells
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
PPARα expression vector
-
PPRE-luciferase reporter vector (e.g., containing a promoter with peroxisome proliferator response elements)
-
Transfection reagent (e.g., Lipofectamine)
-
"PPAR alpha agonist 10" stock solution (10 mM in DMSO)
-
Reference agonist (e.g., GW7647)
-
Sterile, white, clear-bottom 96-well plates
-
Luciferase assay reagent kit
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2-3 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[10]
-
Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector according to the manufacturer's protocol for the transfection reagent.
-
Compound Preparation: Prepare a serial dilution of "PPAR alpha agonist 10" in serum-free medium. A typical concentration range might be from 1 pM to 10 µM. Also, prepare dilutions for a reference agonist and a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: After 18-24 hours of transfection, carefully remove the medium from the cells and replace it with 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C, 5% CO₂.
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the reagent to each well and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by subtracting the background luminescence (wells with no cells).
-
Plot the luminescence values against the log of the agonist concentration.
-
Use a non-linear regression (sigmoidal dose-response) to determine the EC50 value.
-
Protocol 3: Target Gene Expression Analysis by qPCR
Objective: To confirm that "PPAR alpha agonist 10" regulates the expression of known endogenous PPARα target genes in a relevant cell line (e.g., HepG2 human liver cells).
Materials:
-
HepG2 cells
-
Culture medium (e.g., EMEM with 10% FBS)
-
6-well plates
-
"PPAR alpha agonist 10"
-
Vehicle control (DMSO)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CPT1A, CD36) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Seeding and Treatment:
-
Seed HepG2 cells in 6-well plates and grow until they reach ~80% confluency.
-
Treat the cells with "PPAR alpha agonist 10" (e.g., at 1x, 5x, and 10x the determined EC50 value) and a vehicle control for 24 hours.
-
-
RNA Isolation:
-
Wash the cells with PBS and lyse them directly in the well.
-
Isolate total RNA using a commercial RNA isolation kit, following the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for a target gene (or housekeeping gene), and diluted cDNA.
-
Run the qPCR reaction on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
-
Normalize the expression of the target genes to the housekeeping gene.
-
Express the results as fold change relative to the vehicle-treated control group.
-
References
- 1. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 2. ahajournals.org [ahajournals.org]
- 3. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. cusabio.com [cusabio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. PPAR agonist - Wikipedia [en.wikipedia.org]
- 8. ahajournals.org [ahajournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Effects of PPAR Alpha Agonist Treatment on HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor highly expressed in tissues with high fatty acid catabolism rates, such as the liver.[1][2][3] Activation of PPARα plays a crucial role in the regulation of lipid and glucose homeostasis, making it a key therapeutic target for metabolic disorders like hyperlipidemia and non-alcoholic fatty liver disease (NAFLD).[1][2][4][5] The human hepatoma cell line, HepG2, is a widely used in vitro model for studying hepatic lipid metabolism and the effects of therapeutic compounds. This document provides detailed application notes and protocols for studying the effects of a hypothetical PPARα agonist, referred to herein as "PPAR alpha agonist 10," on HepG2 cells. The methodologies and expected outcomes are based on published data for well-characterized PPARα agonists such as fenofibrate and clofibrate.
Key Cellular Effects of PPARα Activation in HepG2 Cells
Activation of PPARα in HepG2 cells by an agonist can induce several key cellular responses:
-
Modulation of Lipid Metabolism: PPARα activation is known to increase fatty acid oxidation and can influence triglyceride accumulation.[4][6][7][8] Agonists stimulate the expression of genes involved in fatty acid uptake and β-oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1).[4][6][9] The net effect on intracellular lipid accumulation can be complex, with some studies reporting a decrease due to enhanced catabolism, while others suggest a potential for increased triglyceride content under certain conditions.[5][7]
-
Induction of Apoptosis: Several studies have demonstrated that PPARα activation can induce apoptosis in hepatocarcinoma cells, including HepG2.[10][11][12][13] This pro-apoptotic effect may be mediated through the upregulation of pro-apoptotic proteins like BAD and the involvement of protein phosphatase 2A (PP2A).[10][11]
-
Anti-inflammatory Effects: PPARα activation can exert anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines.[1][6][14]
-
Regulation of Cell Proliferation: The activation of PPARα has been shown to inhibit the proliferation of HepG2 cells, potentially through cell cycle arrest.[10][11][12]
Data Presentation: Expected Quantitative Outcomes
The following tables summarize potential quantitative data from key experiments based on the known effects of PPARα agonists on HepG2 cells.
Table 1: Effect of PPAR alpha agonist 10 on HepG2 Cell Viability
| Concentration (µM) | Treatment Duration (hours) | % Cell Viability (relative to vehicle control) |
| 0 (Vehicle) | 48 | 100% |
| 10 | 48 | 95% ± 5% |
| 50 | 48 | 80% ± 7% |
| 100 | 48 | 65% ± 6% |
| 250 | 48 | 40% ± 8% |
Table 2: Gene Expression Changes in HepG2 Cells Treated with PPAR alpha agonist 10 (100 µM for 24 hours)
| Target Gene | Biological Function | Fold Change in mRNA Expression (relative to vehicle control) |
| CPT1A | Fatty Acid Oxidation | 3.5 ± 0.4 |
| ACOX1 | Fatty Acid Oxidation | 4.2 ± 0.5 |
| SREBP-1c | Lipogenesis | 1.8 ± 0.3 |
| BAD | Apoptosis | 2.5 ± 0.3 |
| BCL2 | Anti-apoptosis | 0.6 ± 0.1 |
Table 3: Protein Expression Changes in HepG2 Cells Treated with PPAR alpha agonist 10 (100 µM for 48 hours)
| Target Protein | Biological Function | Fold Change in Protein Expression (relative to vehicle control) |
| PPARα | Nuclear Receptor | 1.5 ± 0.2 |
| Cleaved Caspase-3 | Apoptosis | 3.0 ± 0.4 |
| p-FoxO3A | Apoptosis | 2.8 ± 0.3 |
Experimental Protocols
HepG2 Cell Culture and Treatment
-
Cell Line: Human hepatoma HepG2 cells.
-
Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Treatment with PPAR alpha agonist 10:
-
Seed HepG2 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for RNA/protein extraction).
-
Allow cells to attach and grow for 24 hours.
-
Prepare stock solutions of PPAR alpha agonist 10 in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Replace the existing medium with the medium containing the agonist or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay)
-
Seed 5 x 10³ HepG2 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of PPAR alpha agonist 10 for the desired time.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Oil Red O Staining for Lipid Accumulation
-
Seed HepG2 cells on coverslips in a 12-well plate.
-
Treat with PPAR alpha agonist 10 as required. To induce lipid accumulation, cells can be pre-treated with oleic acid (e.g., 200 µM) for 24 hours before or during agonist treatment.[7][8]
-
Wash cells twice with PBS.
-
Fix the cells with 10% formalin for 30 minutes.
-
Wash with distilled water and then with 60% isopropanol.
-
Stain with freshly prepared Oil Red O solution for 20 minutes.
-
Wash with 60% isopropanol and then with PBS.
-
Counterstain the nuclei with hematoxylin if desired.
-
Mount the coverslips on microscope slides and visualize using a light microscope.
-
Quantify lipid accumulation by measuring the stained area using image analysis software.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Treat HepG2 cells in 6-well plates with PPAR alpha agonist 10.
-
Extract total RNA using a suitable kit (e.g., TRIzol reagent or column-based kits).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green-based master mix and primers for target genes (CPT1A, ACOX1, SREBP-1c, BAD, BCL2) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Western Blotting for Protein Expression Analysis
-
Treat HepG2 cells in 6-well plates and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against PPARα, cleaved caspase-3, p-FoxO3A, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Visualization of Pathways and Workflows
Caption: PPARα Signaling Pathway in HepG2 Cells.
Caption: General Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. PPAR Alpha as a Metabolic Modulator of the Liver: Role in the Pathogenesis of Nonalcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor agonists: A new hope towards the management of alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptor α activation induces hepatic steatosis, suggesting an adverse effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPAR-mediated reduction of lipid accumulation in hepatocytes involves the autophagy-lysosome-mitochondrion axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPAR-mediated reduction of lipid accumulation in hepatocytes involves the autophagy-lysosome-mitochondrion axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. iris.unito.it [iris.unito.it]
- 11. Involvement of PPARα and PPARγ in apoptosis and proliferation of human hepatocarcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxisome Proliferator-Activated Receptors (PPARs) and Oxidative Stress in Physiological Conditions and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPARα induces cell apoptosis by destructing Bcl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring "PPAR alpha agonist 10" Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.[1] As a member of the nuclear receptor superfamily, PPARα is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, kidney, and skeletal muscle. Upon activation by an agonist, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation, leading to a reduction in plasma triglycerides and an overall improvement in the lipid profile.
"PPAR alpha agonist 10" is a novel synthetic compound designed to selectively activate PPARα. These application notes provide detailed protocols for evaluating the in vivo efficacy of "PPAR alpha agonist 10" in preclinical models of dyslipidemia. The protocols cover animal models, biochemical analyses, histological assessments, and gene expression studies to provide a comprehensive framework for assessing the therapeutic potential of this compound.
Signaling Pathway of PPARα
The activation of PPARα by an agonist like "PPAR alpha agonist 10" initiates a cascade of molecular events that ultimately leads to changes in gene expression. The agonist binds to the ligand-binding domain of PPARα, causing a conformational change that facilitates its heterodimerization with RXR. This complex then recruits co-activator proteins and binds to PPREs on target genes, stimulating their transcription.[2]
Experimental Protocols
High-Fat Diet (HFD)-Induced Dyslipidemia in Mice
This model mimics the metabolic abnormalities observed in diet-induced obesity and dyslipidemia in humans.
a. Experimental Workflow
b. Detailed Methodology
-
Animals: Male C57BL/6J mice, 8 weeks of age.
-
Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize for one week before the start of the experiment.
-
Diet: Feed the mice a high-fat diet (HFD) containing 45% to 60% of calories from fat for 8-12 weeks to induce dyslipidemia.[3][4] A control group should be fed a standard chow diet.
-
Treatment: After the induction period, divide the HFD-fed mice into two groups:
-
Vehicle Control: Administer the vehicle (e.g., 0.5% carboxymethylcellulose) orally once daily.
-
"PPAR alpha agonist 10" group: Administer the test compound at a predetermined dose (e.g., 10, 30, 100 mg/kg) orally once daily. The treatment duration is typically 4 weeks.
-
-
Monitoring: Record body weight and food intake weekly.
-
Endpoint Analysis: At the end of the treatment period, fast the mice overnight (12-16 hours).
-
Collect blood via cardiac puncture under anesthesia.
-
Perfuse the liver with saline and harvest tissue for histological and gene expression analysis.
-
Triton WR-1339-Induced Acute Hyperlipidemia in Rats
This model is useful for rapid screening of hypolipidemic agents. Triton WR-1339, a non-ionic surfactant, inhibits lipoprotein lipase, leading to a rapid and significant increase in plasma triglyceride and cholesterol levels.
a. Detailed Methodology
-
Animals: Male Wistar rats, weighing 180-220 g.
-
Housing and Acclimatization: As described in the HFD model.
-
Induction of Hyperlipidemia: Fast the rats overnight (12-16 hours) with free access to water. Administer a single intraperitoneal (i.p.) injection of Triton WR-1339 (300 mg/kg body weight) dissolved in saline.[5][6]
-
Treatment: One hour after Triton WR-1339 injection, administer "PPAR alpha agonist 10" or a reference drug (e.g., fenofibrate, 100 mg/kg) orally. The control group receives the vehicle.
-
Blood Collection: Collect blood from the retro-orbital plexus at 0, 6, and 24 hours post-Triton injection.
-
Endpoint Analysis: Analyze plasma for triglyceride and total cholesterol levels.
Efficacy Endpoint Analysis
Biochemical Analysis of Plasma Lipids
a. Protocol
-
Sample Preparation: Collect blood in EDTA-containing tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.[7]
-
Analysis: Measure the plasma concentrations of total cholesterol (TC), triglycerides (TG), and high-density lipoprotein cholesterol (HDL-C) using commercially available enzymatic colorimetric kits according to the manufacturer's instructions.
-
Calculation of LDL-C: Calculate the low-density lipoprotein cholesterol (LDL-C) concentration using the Friedewald formula: LDL-C = TC - HDL-C - (TG/5).
b. Expected Quantitative Data
The following table summarizes typical data obtained from in vivo studies with PPARα agonists.
| Parameter | Vehicle Control (HFD) | "PPAR alpha agonist 10" (HFD) | % Change | Reference Agonist (Fenofibrate) |
| Plasma Triglycerides (mg/dL) | 200 ± 25 | 120 ± 15 | ↓ 40% | ↓ 30-50%[1][8][9] |
| Total Cholesterol (mg/dL) | 250 ± 30 | 180 ± 20 | ↓ 28% | ↓ 15-25%[1][2][8] |
| HDL-Cholesterol (mg/dL) | 45 ± 5 | 55 ± 6 | ↑ 22% | ↑ 10-20%[1][2] |
| LDL-Cholesterol (mg/dL) | 165 ± 20 | 103 ± 12 | ↓ 38% | ↓ 20-30%[1][2] |
Values are represented as mean ± SD. Data for "PPAR alpha agonist 10" are hypothetical.
Histological Analysis of Hepatic Steatosis
a. Protocol: Oil Red O Staining
Oil Red O staining is used to visualize neutral lipids in frozen liver sections.
-
Tissue Preparation: Embed fresh liver tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly. Cut 8-10 µm thick sections using a cryostat.
-
Fixation: Fix the sections in 10% formalin for 10 minutes.[10][11]
-
Staining:
-
Rinse with distilled water.
-
Briefly immerse in 60% isopropanol.
-
Stain with freshly prepared Oil Red O working solution for 15 minutes.[12]
-
Briefly differentiate in 60% isopropanol.
-
-
Counterstaining: Stain the nuclei with Mayer's hematoxylin for 30-60 seconds.
-
Mounting: Mount the sections with an aqueous mounting medium.
-
Microscopy: Examine the sections under a light microscope. Lipid droplets will appear red, and nuclei will be blue.
Gene Expression Analysis of PPARα Target Genes
a. Protocol: Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Extract total RNA from liver tissue using a suitable reagent (e.g., TRIzol) or a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
RT-qPCR: Perform qPCR using SYBR Green chemistry on a real-time PCR system. The reaction mixture should contain cDNA, forward and reverse primers for the target genes, and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.
-
Target Genes: Key PPARα target genes involved in fatty acid oxidation include:
-
CPT1a (Carnitine palmitoyltransferase 1a): The rate-limiting enzyme in mitochondrial fatty acid β-oxidation.[13]
-
ACOX1 (Acyl-CoA oxidase 1): The first and rate-limiting enzyme of the peroxisomal β-oxidation pathway.[14]
-
PDK4 (Pyruvate dehydrogenase kinase 4): Inhibits the conversion of pyruvate to acetyl-CoA, thus promoting fatty acid oxidation.[13]
-
b. Primer Sequences for Mouse
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| CPT1a | (Commercially available validated primers are recommended)[15] | (Commercially available validated primers are recommended)[15] |
| ACOX1 | (Commercially available validated primers are recommended)[16] | (Commercially available validated primers are recommended)[16] |
| PDK4 | TCCCCGCTGTCCATGAAG | CGTTCTTTCACAGGCATTTTCTG |
| β-actin | CGATGCCCTGAGGCTCTTT | TGGATGCCACAGGATTCCA |
c. Expected Quantitative Data
| Gene | Vehicle Control (HFD) | "PPAR alpha agonist 10" (HFD) | Fold Change |
| CPT1a | 1.0 ± 0.2 | 4.5 ± 0.5 | ↑ 4.5 |
| ACOX1 | 1.0 ± 0.15 | 3.8 ± 0.4 | ↑ 3.8 |
| PDK4 | 1.0 ± 0.3 | 5.2 ± 0.6 | ↑ 5.2 |
Values are represented as mean ± SD, normalized to the vehicle control group. Data for "PPAR alpha agonist 10" are hypothetical.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of "PPAR alpha agonist 10." By employing these well-established models and analytical methods, researchers can effectively assess the compound's efficacy in improving dyslipidemia, reducing hepatic steatosis, and modulating the expression of key metabolic genes. The comprehensive data generated will be crucial for advancing the preclinical development of "PPAR alpha agonist 10" as a potential therapeutic agent for metabolic disorders.
References
- 1. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. origene.com [origene.com]
- 6. biocat.com [biocat.com]
- 7. mdpi.com [mdpi.com]
- 8. Acox1 RT-PCR Gene Expression Assay - GXD [informatics.jax.org]
- 9. Cpt1A, Rat carnitine palmitoyltransferase 1a, liver, Real Time PCR Primer Set | RealTimePrimers | Biomol.com [biomol.com]
- 10. Rat PCR Primer Sets [realtimeprimers.com]
- 11. Acox1, Mouse acyl-Coenzyme A oxidase 1, palmitoyl, Real Time PCR Primer Set | RealTimePrimers | Biomol.de [biomol.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. origene.com [origene.com]
- 15. origene.com [origene.com]
- 16. Deficiency of pyruvate dehydrogenase kinase 4 sensitizes mouse liver to diethylnitrosamine and arsenic toxicity through inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Staining Protocol for Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the immunofluorescent staining of Peroxisome Proliferator-Activated Receptor alpha (PPARα) in cultured cells. PPARα is a ligand-activated transcription factor and a member of the nuclear receptor superfamily that plays a pivotal role in lipid metabolism and energy homeostasis.[1][2] Upon activation by an agonist, such as "PPAR alpha agonist 10," PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) to regulate gene transcription.[3][4][5] This protocol details the steps for cell culture, agonist treatment, fixation, permeabilization, and immunostaining to visualize the subcellular localization and expression of PPARα.
PPARα Signaling Pathway
Upon entering the cell, a PPARα agonist binds to and activates PPARα. This receptor then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus, where it binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA. This binding event recruits co-activator proteins and initiates the transcription of target genes involved in fatty acid oxidation and lipid metabolism.[1][3][5]
Caption: Diagram of the PPARα signaling pathway upon agonist activation.
Experimental Workflow
The experimental procedure involves seeding cells, treating them with the PPARα agonist, followed by fixation and permeabilization to preserve cell structure and allow antibody access. Subsequent steps include blocking non-specific sites, incubation with primary and secondary antibodies for specific detection, counterstaining of nuclei, and finally, mounting the sample for microscopic imaging.
Caption: Workflow for immunofluorescence staining of PPARα.
Materials and Reagents
| Reagent/Material | Company Example | Catalog # Example |
| Anti-PPARα Rabbit Polyclonal Antibody | Thermo Fisher Scientific | PA1-822A |
| Goat anti-Rabbit IgG (H+L) Secondary Antibody, Alexa Fluor™ 488 | Thermo Fisher Scientific | A-11008 |
| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific | D1306 |
| 4% Paraformaldehyde (PFA) | Electron Microscopy Sci. | 15710 |
| Triton™ X-100 | Sigma-Aldrich | T8787 |
| Normal Goat Serum | Cell Signaling Tech. | 5425 |
| Glass Coverslips (#1.5) | Warner Instruments | 64-0720 |
| Mounting Medium | Vector Laboratories | H-1000 |
| Phosphate-Buffered Saline (PBS) | Corning | 21-040-CV |
Detailed Immunofluorescence Protocol
This protocol is optimized for adherent cells cultured on glass coverslips.
1. Cell Preparation and Treatment: a. Sterilize glass coverslips and place them into the wells of a cell culture plate.[6] b. Seed cells onto the coverslips at a density that will result in 70-80% confluency at the time of staining. c. Culture cells overnight or until they are well-adhered. d. Treat the cells with the desired concentration of "PPAR alpha agonist 10" for the appropriate duration. Include a vehicle-only control.
2. Fixation: a. Carefully aspirate the culture medium from the wells. b. Gently wash the cells twice with 1X PBS. c. Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.[7][8] d. Aspirate the PFA and wash the cells three times with 1X PBS for 5 minutes each.[7]
3. Permeabilization: a. Since PPARα is a nuclear receptor, permeabilization is required to allow antibody entry.[6] b. Add permeabilization buffer (0.25% Triton X-100 in 1X PBS) to each well. c. Incubate for 10-15 minutes at room temperature.[6][8] d. Aspirate the permeabilization buffer and wash three times with 1X PBS for 5 minutes each.
4. Blocking: a. To prevent non-specific antibody binding, incubate the cells in a blocking buffer.[9] A common choice is 1X PBS containing 5% Normal Goat Serum (or serum from the species the secondary antibody was raised in) and 0.1% Triton X-100.[7][10] b. Add the blocking buffer and incubate for at least 1 hour at room temperature in a humidified chamber.[7][8]
5. Primary Antibody Incubation: a. Dilute the primary anti-PPARα antibody in the antibody dilution buffer (e.g., 1X PBS with 1% BSA and 0.1% Triton X-100). The optimal dilution should be determined by titration, but a starting point of 1:200 to 1:500 is common.[11] b. Aspirate the blocking solution and add the diluted primary antibody. c. Incubate overnight at 4°C in a humidified chamber.[7][11][12]
6. Secondary Antibody Incubation: a. Wash the cells three times with 1X PBS for 5 minutes each to remove unbound primary antibody.[7] b. Dilute the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in the antibody dilution buffer. A typical dilution is 1:500 to 1:1000. c. Add the diluted secondary antibody and incubate for 1-2 hours at room temperature, protected from light.[7][12]
7. Counterstaining and Mounting: a. Wash the cells three times with 1X PBS for 5 minutes each, protected from light.[7] b. To visualize nuclei, incubate cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.[10] c. Wash twice more with 1X PBS. d. Mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium. Carefully lower the coverslip, cell-side down, avoiding air bubbles.[8] e. Seal the edges of the coverslip with clear nail polish if necessary and allow the mounting medium to cure overnight at room temperature in the dark.
8. Imaging: a. Visualize the staining using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore (e.g., FITC/GFP filter for Alexa Fluor 488) and DAPI. b. PPARα is expected to show predominantly nuclear localization.[13]
Quantitative Protocol Parameters
| Step | Reagent/Parameter | Concentration/Time | Notes |
| Fixation | Paraformaldehyde (PFA) | 4% in 1X PBS | 15 minutes at Room Temperature (RT) |
| Permeabilization | Triton X-100 | 0.1% - 0.5% in 1X PBS | 10-15 minutes at RT. Essential for nuclear targets.[6] |
| Blocking | Normal Goat Serum | 5% in 1X PBS | 1 hour at RT. Use serum from the secondary antibody host species.[7] |
| Primary Antibody | Anti-PPARα (Rabbit) | 1:200 - 1:500 dilution | Overnight (16-18 hours) at 4°C. Titration is recommended.[11] |
| Secondary Antibody | Alexa Fluor 488 (Goat anti-Rabbit) | 1:500 - 1:1000 dilution | 1-2 hours at RT, protected from light. |
| Counterstain | DAPI | 300 nM in 1X PBS | 5 minutes at RT, protected from light. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Signal / Weak Signal | Primary antibody concentration is too low. | Titrate the primary antibody to find the optimal concentration.[14] Increase incubation time.[9] |
| Inefficient permeabilization. | Increase Triton X-100 concentration (up to 0.5%) or incubation time. | |
| Protein of interest has low expression. | Use a brighter fluorophore or a signal amplification method. Check literature for expected expression levels in your cell model.[6] | |
| Primary and secondary antibodies are incompatible. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., anti-rabbit for a rabbit primary).[9] | |
| High Background | Antibody concentration is too high. | Reduce the concentration of primary and/or secondary antibodies.[9] |
| Insufficient blocking. | Increase blocking time to 90 minutes or increase serum concentration.[15] | |
| Inadequate washing. | Increase the number and duration of wash steps.[15] | |
| Autofluorescence of the cells or tissue. | View an unstained sample to check for autofluorescence. Use fresh fixative solutions.[15][16] | |
| Non-specific Staining | Secondary antibody is cross-reacting. | Run a control without the primary antibody. If staining persists, use a pre-adsorbed secondary antibody.[9] |
| Primary antibody is not specific. | Validate the primary antibody with a positive and negative control cell line or tissue, if possible.[14] |
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Parsing the Role of PPARs in Macrophage Processes [frontiersin.org]
- 5. Divergence between human and murine peroxisome proliferator-activated receptor alpha ligand specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptglab.com [ptglab.com]
- 7. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 11. originlab.in [originlab.in]
- 12. Protocol: Immunofluorescence Staining of Cells for Microscopy - Biotium [biotium.com]
- 13. PPAR alpha Polyclonal Antibody (PA1-822A) [thermofisher.com]
- 14. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 15. ibidi.com [ibidi.com]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
Troubleshooting & Optimization
Technical Support Center: Investigation of Off-Target Effects of PPAR Alpha Agonist 10
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects for the hypothetical compound, "PPAR alpha agonist 10." The information provided is based on the known characteristics and experimental considerations for the broader class of PPAR alpha agonists.
Frequently Asked Questions (FAQs)
Q1: What are the known class-related off-target effects of PPAR alpha agonists?
A1: PPAR alpha agonists, as a class, are known to have several off-target effects, which can be compound-specific.[1][2] Common concerns include potential carcinogenicity in rodents, myopathy, rhabdomyolysis, and increases in plasma creatinine and homocysteine.[2] Some PPAR agonists have been associated with fluid retention, weight gain, bone loss, and congestive heart failure, although these are more prominent with PPAR gamma and dual PPAR alpha/gamma agonists.[1][3][4] It is crucial to evaluate each new compound, such as "PPAR alpha agonist 10," on a case-by-case basis.[2]
Q2: Can "PPAR alpha agonist 10" affect other PPAR isoforms?
A2: It is possible. While "PPAR alpha agonist 10" is designed to be selective for PPAR alpha, cross-reactivity with PPAR gamma and PPAR beta/delta can occur. This can lead to unintended biological effects. For instance, activation of PPAR gamma is associated with adipogenesis and fluid retention.[5][6] Therefore, selectivity profiling against other PPAR isoforms is a critical step in characterizing a new PPAR alpha agonist.
Q3: What are the common challenges encountered when studying the off-target effects of PPAR alpha agonists?
A3: A significant challenge is distinguishing between on-target (PPAR alpha-mediated) and off-target effects. This often requires the use of PPAR alpha knockout animal models or cell lines. Additionally, species differences in PPAR alpha expression and activity can complicate the translation of preclinical findings to humans.[7] For example, rodent models may show hepatocarcinogenesis with PPAR alpha agonists, an effect not typically observed in humans.[8]
Q4: How can I investigate if the observed effects of "PPAR alpha agonist 10" are truly off-target?
A4: A multi-pronged approach is recommended. This includes conducting binding assays against a panel of receptors and enzymes, performing cellular thermal shift assays (CETSA) to identify direct binding partners in a cellular context, and utilizing transcriptomic or proteomic profiling to observe changes in cellular pathways. Comparing the effects of "PPAR alpha agonist 10" in wild-type versus PPAR alpha-deficient cells or animals can also help delineate on-target from off-target activities.
Troubleshooting Guides
Issue 1: Inconsistent results in cellular assays.
-
Question: We are observing high variability in our in vitro assays when treating cells with "PPAR alpha agonist 10." What could be the cause?
-
Answer:
-
Compound Stability: Ensure the stability of "PPAR alpha agonist 10" in your cell culture media. Degradation of the compound can lead to inconsistent effective concentrations.
-
Solubility: Poor solubility can lead to precipitation of the compound, resulting in inaccurate dosing. Verify the solubility of "PPAR alpha agonist 10" in your experimental conditions and consider using a different vehicle if necessary.
-
Cell Line Integrity: Confirm the identity and purity of your cell line. Mycoplasma contamination can significantly alter cellular responses.
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Issue 2: Unexpected toxicity in animal models.
-
Question: Our in vivo studies with "PPAR alpha agonist 10" are showing unexpected toxicity at doses that were well-tolerated in vitro. What should we investigate?
-
Answer:
-
Metabolism: The in vivo toxicity could be due to a metabolite of "PPAR alpha agonist 10" rather than the parent compound. Conduct metabolic profiling to identify major metabolites and test their activity and toxicity.
-
Pharmacokinetics: Analyze the pharmacokinetic profile of "PPAR alpha agonist 10." Poor bioavailability or rapid clearance could necessitate higher doses, which might lead to off-target toxicity. Conversely, slow clearance could lead to drug accumulation and toxicity over time.
-
Species-Specific Effects: As mentioned, PPAR alpha biology can differ between species.[7] The observed toxicity may be specific to the animal model used. Consider using a second animal model for comparison if possible.
-
Issue 3: Contradictory gene expression data.
-
Question: We are seeing upregulation of genes that are not known targets of PPAR alpha after treatment with "PPAR alpha agonist 10." How do we interpret this?
-
Answer:
-
Off-Target Binding: This is a strong indication of off-target effects. "PPAR alpha agonist 10" may be binding to other transcription factors or signaling proteins.
-
Indirect Effects: The changes in gene expression could be an indirect consequence of PPAR alpha activation. For example, PPAR alpha activation can alter the metabolic landscape of the cell, which in turn can influence the expression of other genes.
-
Experimental Controls: Ensure your experimental design includes appropriate controls, such as a well-characterized PPAR alpha agonist and a PPAR alpha antagonist (e.g., GW6471), to confirm that the observed effects are independent of PPAR alpha activation.
-
Quantitative Data Summary
Table 1: Hypothetical Off-Target Profiling of PPAR Alpha Agonist 10
| Target Class | Assay Type | "PPAR alpha agonist 10" Activity (IC50/EC50) | Reference Compound Activity (IC50/EC50) |
| On-Target | |||
| PPAR alpha | Transactivation Assay | 10 nM | GW7647 (6 nM)[9] |
| Off-Target | |||
| PPAR gamma | Transactivation Assay | > 10 µM | Rosiglitazone (50 nM) |
| PPAR beta/delta | Transactivation Assay | > 10 µM | GW501516 (1 nM) |
| Kinase Panel (468 kinases) | Kinase Activity Assay | No significant inhibition at 10 µM | Staurosporine (various) |
| hERG Channel | Patch Clamp | > 30 µM | Dofetilide (10 nM) |
| Cytochrome P450 (e.g., CYP2C9) | Inhibition Assay | 5 µM | Sulfaphenazole (0.5 µM) |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Kinase Profiling Assay
Objective: To assess the off-target activity of "PPAR alpha agonist 10" against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of "PPAR alpha agonist 10" in DMSO. Create a series of dilutions to be tested (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
Assay Platform: Utilize a commercially available kinase profiling service (e.g., Eurofins, Promega) that employs a radiometric (e.g., [γ-³²P]-ATP) or fluorescence-based assay format.
-
Kinase Reaction: In a multi-well plate, combine each kinase with its specific substrate, ATP, and the appropriate buffer.
-
Compound Incubation: Add "PPAR alpha agonist 10" at various concentrations to the kinase reaction mixtures. Include a known kinase inhibitor as a positive control and DMSO as a vehicle control.
-
Detection: After a defined incubation period, quantify the kinase activity by measuring the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of "PPAR alpha agonist 10." Determine the IC50 value for any kinase that shows significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct binding targets of "PPAR alpha agonist 10" in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture cells to a desired confluency. Treat one set of cells with "PPAR alpha agonist 10" and another with a vehicle control (DMSO).
-
Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.
-
Heat Challenge: Aliquot the lysate into several tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Protein Precipitation: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of a specific target protein remaining in the soluble fraction at each temperature using Western blotting.
-
Data Interpretation: A shift in the melting curve of a protein in the presence of "PPAR alpha agonist 10" compared to the vehicle control indicates direct binding.
Visualizations
Caption: On-target signaling pathway of PPAR alpha agonist 10.
Caption: Workflow for investigating off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety issues and prospects for future generations of PPAR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The peroxisome proliferator‐activated receptors in cardiovascular diseases: experimental benefits and clinical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting PPAR alpha Agonist 10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with PPAR alpha agonist 10.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for PPAR alpha agonists?
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor. When a PPARα agonist binds to the receptor, it causes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription. This process primarily regulates genes involved in fatty acid metabolism and inflammation.[1]
Q2: Why are there discrepancies in results between rodent and human models?
Significant species-specific differences exist in the activity of PPARα. These differences can be attributed to variations in the ligand-binding domain of the receptor, leading to altered binding affinities for agonists.[2][3][4] For instance, some saturated long-chain fatty acids are more effective in activating human PPARα than murine PPARα.[2] These species-specific responses are a critical consideration when extrapolating data from animal models to human applications.[5][6]
Q3: What are some common positive control agonists for PPAR alpha?
Several well-characterized PPARα agonists are commonly used as positive controls in experiments. These include, but are not limited to, fenofibrate, GW7647, and WY-14643.[7][8] The choice of positive control may depend on the specific experimental system and the desired potency.
Troubleshooting Inconsistent Results
Issue 1: No or low activation of PPAR alpha reporter gene.
-
Possible Cause 1: Agonist Insolubility or Degradation.
-
Solution: Ensure your PPAR alpha agonist 10 is fully dissolved. Most synthetic agonists are soluble in DMSO. Prepare fresh dilutions for each experiment, as repeated freeze-thaw cycles can lead to degradation.
-
-
Possible Cause 2: Inappropriate Cell Line.
-
Solution: Verify that the cell line used expresses sufficient levels of functional PPARα. HepG2 and HEK293 cells are commonly used and can be engineered to express human or murine PPARα.[9][10][11] It is crucial to use a cell line of the appropriate species for your research question due to species-specific differences in PPARα activity.[2][4]
-
-
Possible Cause 3: Suboptimal Assay Conditions.
-
Solution: Optimize the concentration of the agonist and the incubation time. A dose-response experiment is essential to determine the EC50 of your agonist. Also, ensure the reporter assay components, such as the luciferase substrate, are not expired and are prepared correctly.[12]
-
Issue 2: High background signal in reporter assays.
-
Possible Cause 1: Off-Target Effects.
-
Solution: Some compounds can activate reporter genes through PPARα-independent mechanisms.[13] To verify specificity, use a PPARα antagonist, such as GW6471, to see if it blocks the activation.[14] Additionally, testing the agonist on a parental cell line that does not overexpress PPARα can help identify non-specific effects.
-
-
Possible Cause 2: Contamination.
-
Solution: Mycoplasma or other microbial contamination can interfere with cell-based assays. Regularly test your cell cultures for contamination.
-
Issue 3: Inconsistent dose-response curves.
-
Possible Cause 1: Cytotoxicity at high concentrations.
-
Solution: High concentrations of the agonist may induce cell death, leading to a drop in the reporter signal.[15] Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your reporter assay to determine the toxic concentration range of your compound.
-
-
Possible Cause 2: Ligand-induced receptor downregulation.
-
Solution: Prolonged exposure to a potent agonist can sometimes lead to the downregulation of the receptor itself. Consider shorter incubation times for your experiments.
-
Quantitative Data Summary
The following table summarizes the half-maximal effective concentrations (EC50) of several common PPAR alpha agonists in different experimental systems. These values can serve as a reference for your own experiments.
| Agonist | Cell Line | Species | EC50 | Reference |
| GW7647 | CHO | Human | 6 nM | [7] |
| Compound 1 | HepG2 | Human | 2.06 µM | [9] |
| Compound 3 | HepG2 | Human | 1.78 µM | [9] |
| Fenofibric Acid | HepG2 | Human | >21.84 µM | [9] |
Experimental Protocols
Protocol 1: PPAR alpha Luciferase Reporter Gene Assay
This protocol outlines a typical workflow for assessing the activation of PPARα using a luciferase reporter assay in a 96-well format.
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a dilution series of your PPAR alpha agonist 10 and a positive control (e.g., GW7647) in the appropriate medium. A vehicle control (e.g., DMSO) should also be included.
-
After 24 hours of cell seeding, replace the medium with the prepared compound dilutions.
-
-
Incubation:
-
Incubate the plate for 22-24 hours in a cell culture incubator.[12]
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein content.
-
Plot the normalized luciferase activity against the agonist concentration to generate a dose-response curve and determine the EC50.
-
Protocol 2: Western Blot for PPAR alpha Target Gene Expression
This protocol describes the detection of a PPARα target protein, such as Carnitine Palmitoyltransferase 1 (CPT1), by Western blot.
-
Cell Lysis:
-
Treat cells with PPAR alpha agonist 10 for the desired time and concentration.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-CPT1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: PPAR alpha signaling pathway.
Caption: Experimental workflow for PPAR alpha agonist screening.
References
- 1. PPAR agonist - Wikipedia [en.wikipedia.org]
- 2. Divergence between human and murine peroxisome proliferator-activated receptor alpha ligand specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPAR alpha structure-function relationships derived from species-specific differences in responsiveness to hypolipidemic agents. [folia.unifr.ch]
- 4. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Differential responses of PPARalpha, PPARdelta, and PPARgamma reporter cell lines to selective PPAR synthetic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cytotoxicity of peroxisome proliferator-activated receptor alpha and gamma agonists in renal proximal tubular cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Improving "PPAR alpha agonist 10" bioavailability in vivo
Welcome to the technical support center for PPAR alpha agonist 10 . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is "PPAR alpha agonist 10" and what are its expected therapeutic effects?
A1: "PPAR alpha agonist 10" is a potent and selective synthetic agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that functions as a key transcription factor in regulating lipid and glucose metabolism.[1][2][3] Activation of PPARα is associated with increased fatty acid oxidation and reduced plasma triglyceride levels.[2][4] Therefore, "PPAR alpha agonist 10" is being investigated for its potential in treating metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD).[1][3]
Q2: We are observing low plasma concentrations of "PPAR alpha agonist 10" after oral administration in our animal models. What are the likely causes?
A2: Low oral bioavailability is a common challenge for many new chemical entities. The primary causes can be categorized into two main areas:
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Poor Physicochemical Properties: "PPAR alpha agonist 10" is a highly lipophilic molecule with low aqueous solubility. This is a primary reason for low bioavailability, as the drug must dissolve in the gastrointestinal fluids before it can be absorbed.[5][6][7] This characteristic places it in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).[8]
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Biological Barriers: Even if the drug dissolves, biological factors can limit its systemic exposure. These include extensive first-pass metabolism in the gut wall or liver, and efflux by transporters like P-glycoprotein (P-gp) which pump the drug back into the intestinal lumen.[9][10]
Q3: What are the main strategies to improve the oral bioavailability of a BCS Class II compound like "PPAR alpha agonist 10"?
A3: For a BCS Class II compound, the rate-limiting step for absorption is dissolution.[8] Therefore, formulation strategies are focused on enhancing the solubility and dissolution rate of the drug. Key approaches include:
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Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization or nanomilling can improve its dissolution rate.[5][7][10]
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Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) state within a hydrophilic polymer matrix can significantly increase its apparent solubility and dissolution.[5][11]
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Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents can improve its solubilization in the GI tract. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[11][12] These formulations can also leverage lipid absorption pathways, potentially reducing first-pass metabolism.[8]
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Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[12]
Troubleshooting Guide: Low In Vivo Bioavailability
This guide provides a systematic approach to diagnosing and solving low bioavailability issues with "PPAR alpha agonist 10".
Problem 1: Very low and highly variable plasma exposure after oral dosing.
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Possible Cause: Poor aqueous solubility and slow dissolution of the crystalline drug substance.
-
Troubleshooting Steps:
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Characterize Physicochemical Properties: Confirm the solubility of "PPAR alpha agonist 10" in biorelevant media (e.g., Simulated Gastric Fluid, Fasted and Fed State Simulated Intestinal Fluid).
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Evaluate Enabling Formulations: Screen a variety of formulation types to identify a lead strategy. A typical screening study might compare a simple suspension, a micronized suspension, a solid dispersion, and a lipid-based formulation.
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Conduct In Vivo Pharmacokinetic (PK) Study: Dose the different formulations to a rodent model (e.g., Sprague-Dawley rats) and compare the resulting plasma concentration-time profiles.
-
-
Illustrative Data:
The following table shows representative PK data from a pilot study in rats comparing different formulations of "PPAR alpha agonist 10" at a 10 mg/kg dose.
Formulation Type Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng·hr/mL) Relative Bioavailability (%) Aqueous Suspension (Control) 55 ± 15 4.0 350 ± 90 100% Micronized Suspension 120 ± 30 2.0 850 ± 150 243% Solid Dispersion (1:5 drug-polymer ratio) 450 ± 85 1.5 3100 ± 450 886% Self-Emulsifying Drug Delivery System (SEDDS) 780 ± 120 1.0 5500 ± 780 1571% (Data are presented as mean ± standard deviation)
Problem 2: Bioavailability is improved with a formulation, but is significantly lower than after IV administration.
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Possible Cause: High first-pass metabolism in the liver or gut wall.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Incubate "PPAR alpha agonist 10" with liver microsomes and/or hepatocytes to determine its metabolic stability. This helps to identify the primary enzymes responsible for its clearance.
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Caco-2 Permeability Assay: Use this in vitro model of the intestinal wall to assess both permeability and the potential for active efflux. A high efflux ratio (Basolateral-to-Apical / Apical-to-Basolateral transport) suggests the involvement of transporters like P-gp.
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Consider Formulation Impact on Metabolism: Lipid-based formulations can promote lymphatic transport, which partially bypasses the liver and reduces first-pass metabolism.[8]
-
-
Workflow Diagram for Troubleshooting Low Bioavailability:
Caption: A decision tree for troubleshooting low bioavailability.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the preparation of a SEDDS formulation for "PPAR alpha agonist 10" for preclinical evaluation.
-
Component Selection:
-
Oil Phase: Select a suitable oil in which the drug has high solubility (e.g., Capryol™ 90, Labrafil® M 1944 CS).
-
Surfactant: Select a surfactant with good emulsification properties (e.g., Kolliphor® RH 40, Tween® 80).
-
Co-surfactant/Co-solvent: Select a co-surfactant to improve emulsion stability and drug solubility (e.g., Transcutol® HP, PEG 400).
-
-
Solubility Screening:
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Determine the saturation solubility of "PPAR alpha agonist 10" in various oils, surfactants, and co-solvents to identify the most suitable excipients.
-
-
Ternary Phase Diagram Construction:
-
To identify the optimal ratio of components, construct a ternary phase diagram. Prepare mixtures of oil, surfactant, and co-surfactant at various ratios (e.g., from 10:0:90 to 10:90:0).
-
For each mixture, add a small amount of water and observe the emulsification process. The goal is to find regions that form rapid, stable, and clear microemulsions.
-
-
Formulation Preparation:
-
Based on the phase diagram, select an optimal ratio (e.g., 20% Oil, 50% Surfactant, 30% Co-surfactant).
-
Weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40°C on a magnetic stirrer to ensure homogeneity.
-
Add the pre-weighed "PPAR alpha agonist 10" to the excipient mixture and stir until completely dissolved.
-
The resulting product is a clear, homogenous liquid pre-concentrate.
-
-
Characterization:
-
Emulsion Droplet Size: Dilute the SEDDS pre-concentrate in water (e.g., 1:100 ratio) and measure the droplet size using a dynamic light scattering (DLS) instrument. A droplet size of <200 nm is generally desirable.
-
In Vitro Dissolution: Perform a dissolution test using a USP apparatus II in a biorelevant medium to compare the release profile against the unformulated drug.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol outlines the preparation of an ASD to enhance the solubility of "PPAR alpha agonist 10".
-
Component Selection:
-
Polymer: Select a polymer that is miscible with the drug and provides good physical stability (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Solvent System: Choose a volatile solvent system that dissolves both the drug and the polymer (e.g., Dichloromethane/Methanol mixture, Acetone).
-
-
Formulation Preparation:
-
Prepare a solution by dissolving "PPAR alpha agonist 10" and the selected polymer (e.g., in a 1:4 drug-to-polymer ratio) in the chosen solvent system. The total solid content should typically be between 2-10% w/v.
-
Ensure a clear solution is formed by stirring or sonication.
-
-
Spray Drying Process:
-
Set the parameters on the spray dryer (e.g., Büchi Mini Spray Dryer B-290). Key parameters include:
-
Inlet Temperature: 100-140°C (must be below the boiling point of the solvent and not degrade the drug).
-
Aspirator Rate: 80-100%.
-
Pump Rate: 3-10 mL/min.
-
Nozzle Gas Flow: 400-600 L/hr.
-
-
Pump the drug-polymer solution through the nozzle of the spray dryer. The solvent rapidly evaporates, leaving a fine powder of the drug dispersed in the polymer.
-
Collect the resulting powder from the cyclone collector.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): Analyze the powder to confirm the absence of a melting endotherm for the drug, which indicates it is in an amorphous state.
-
Powder X-Ray Diffraction (PXRD): Analyze the powder to confirm the absence of crystalline peaks (Bragg peaks), further verifying the amorphous nature.
-
In Vitro Dissolution: Perform a dissolution test to demonstrate the supersaturation and enhanced release profile compared to the crystalline drug.
-
Visualizations
Mechanism of Bioavailability Enhancement by SEDDS
Caption: Mechanism of SEDDS bioavailability enhancement.
Workflow for Formulation Selection
Caption: Experimental workflow for formulation selection.
References
- 1. Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]
- 2. What are PPAR agonists and how do they work? [synapse.patsnap.com]
- 3. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPAR Agonists and Metabolic Syndrome: An Established Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 10. pharmamanufacturing.com [pharmamanufacturing.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cellular Stress Induced by PPAR Alpha Agonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cellular stress induced by PPAR alpha agonists.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with PPAR alpha agonists, focusing on mitigating unintended cellular stress.
| Issue | Potential Cause | Recommended Solution |
| High levels of cellular toxicity and apoptosis observed at expected therapeutic concentrations. | 1. Off-target effects: The agonist may be interacting with other cellular pathways. 2. Excessive Reactive Oxygen Species (ROS) production: High concentrations of the agonist can lead to overwhelming oxidative stress.[1][2][3] 3. Cell line sensitivity: The chosen cell line may be particularly sensitive to perturbations in lipid metabolism or oxidative stress. | 1. Confirm target engagement: Perform a dose-response curve and assess the expression of known PPAR alpha target genes (e.g., CPT1, ACOX1) to ensure the observed effects are occurring at concentrations consistent with PPAR alpha activation. 2. Co-treatment with an antioxidant: Use an antioxidant such as N-acetylcysteine (NAC) to determine if the toxicity is mediated by ROS. Start with a low concentration of NAC and titrate as needed. 3. Test a different cell line: Consider using a cell line with a more robust antioxidant defense system or one that is less reliant on specific lipid metabolic pathways. |
| Inconsistent or variable results between experiments. | 1. Agonist instability: The compound may be degrading in the culture medium. 2. Variations in cell culture conditions: Changes in cell density, passage number, or media composition can affect cellular responses. 3. Inconsistent agonist preparation: Errors in serial dilutions or storage of the agonist stock solution. | 1. Prepare fresh agonist solutions for each experiment: Avoid repeated freeze-thaw cycles. Protect the stock solution from light. 2. Standardize cell culture protocols: Maintain consistent cell seeding densities, use cells within a defined passage number range, and ensure media components are consistent. 3. Verify agonist concentration and purity: Use analytical methods like HPLC to confirm the concentration and integrity of your stock solution. |
| Unexpected activation of inflammatory pathways (e.g., NF-κB). | 1. Cellular stress-induced inflammation: High levels of ROS can activate pro-inflammatory signaling pathways like NF-κB.[4] 2. Direct off-target effects on inflammatory signaling components. | 1. Measure ROS levels: Quantify ROS production to determine if it correlates with NF-κB activation. 2. Inhibit NF-κB signaling: Use a specific NF-κB inhibitor (e.g., BAY 11-7082) to see if it rescues the cellular phenotype. This can help determine if NF-κB activation is a primary or secondary effect. 3. Assess agonist specificity: Test the agonist in a PPAR alpha-knockout or knockdown cell line to see if the inflammatory response is PPAR alpha-dependent. |
| No significant change in cellular stress markers despite evidence of PPAR alpha activation. | 1. Activation of compensatory antioxidant pathways: The cells may be upregulating endogenous antioxidant defenses, such as the Nrf2 pathway, in response to the agonist.[5] 2. Timing of measurement: The peak of the stress response may have been missed. 3. Insensitive assay: The chosen assay may not be sensitive enough to detect subtle changes in cellular stress. | 1. Investigate the Nrf2 pathway: Measure the nuclear translocation of Nrf2 and the expression of its target genes (e.g., HO-1, GCLC) by Western blot or qPCR. 2. Perform a time-course experiment: Measure stress markers at multiple time points after agonist treatment to identify the optimal window for detection. 3. Use a more sensitive detection method: For ROS, consider using a more sensitive fluorescent probe or flow cytometry for single-cell analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which PPAR alpha agonists induce cellular stress?
A1: The primary mechanism of cellular stress induction by many PPAR alpha agonists is an increase in intracellular Reactive Oxygen Species (ROS).[1][2][3] This can occur through the upregulation of enzymes involved in fatty acid β-oxidation, which produces ROS as a byproduct.[6] Additionally, some PPAR alpha agonists have been shown to directly induce the expression and activity of NADPH oxidase, a major source of cellular ROS.[1][2]
Q2: How can I distinguish between on-target PPAR alpha-mediated stress and off-target toxicity?
A2: To differentiate between on-target and off-target effects, you can use a PPAR alpha antagonist (e.g., GW6471) in conjunction with your agonist. If the cellular stress is mediated by PPAR alpha, co-treatment with the antagonist should rescue the phenotype. Another approach is to use cell lines with genetic knockout or knockdown of PPAR alpha. If the agonist still induces stress in these cells, it is likely an off-target effect.
Q3: What are the key signaling pathways to investigate when studying PPAR alpha agonist-induced cellular stress?
A3: The key signaling pathways to investigate are:
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The PPAR alpha signaling pathway itself: To confirm target engagement and activation.
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The NF-κB signaling pathway: As a major pro-inflammatory pathway that can be activated by oxidative stress.[4] PPAR alpha activation can also directly inhibit NF-κB signaling, creating a complex interplay.[7][8]
-
The Nrf2 signaling pathway: As the master regulator of the antioxidant response. Activation of this pathway indicates a cellular attempt to counteract oxidative stress.[5]
Q4: What are some reliable methods for quantifying cellular stress induced by PPAR alpha agonists?
A4: Reliable methods include:
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Measurement of Reactive Oxygen Species (ROS): Using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or Dihydroethidium (DHE).
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Western Blot Analysis: To measure the expression levels of key stress-related proteins, such as phosphorylated forms of stress-activated protein kinases (e.g., p38, JNK), markers of the unfolded protein response (e.g., CHOP, BiP), and components of the Nrf2 and NF-κB pathways.
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Glutathione (GSH) Assay: To measure the levels of this key intracellular antioxidant. A decrease in the GSH/GSSG ratio is indicative of oxidative stress.
Q5: Are there any strategies to mitigate the cellular stress while still achieving the desired therapeutic effects of the PPAR alpha agonist?
A5: Yes, several strategies can be employed:
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Dose optimization: Use the lowest effective concentration of the agonist that achieves the desired therapeutic effect with minimal stress induction.
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Combination therapy: Co-administering the agonist with an antioxidant may reduce off-target stress without compromising the on-target effects.
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Intermittent dosing: Instead of continuous exposure, an intermittent dosing regimen might allow cells to recover and upregulate their antioxidant defenses between treatments.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of PPAR alpha agonists on cellular stress markers from various in vitro studies.
| Agonist | Cell Type | Concentration | Parameter Measured | Fold Change / % Increase vs. Control | Reference |
| Wy-14643 | THP-1 macrophages | 50 µM | ROS Production | 87% increase | [1] |
| Bezafibrate | THP-1 macrophages | 50 µM | ROS Production | 41% increase | [1] |
| Ciprofibrate | THP-1 macrophages | 50 µM | ROS Production | 30% increase | [1] |
| Fenofibrate | Rat Cardiomyocytes | 10 µM | Catalase Expression | Significant increase | [6] |
| Clofibrate | HepG2 cells | Varies | Apoptosis | Time and concentration-dependent increase | [6] |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFH-DA
Objective: To quantify the levels of intracellular ROS in response to treatment with a PPAR alpha agonist.
Materials:
-
Cells of interest
-
PPAR alpha agonist 10
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
-
Positive control (e.g., H₂O₂)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of PPAR alpha agonist 10 for the desired duration. Include untreated controls and a positive control (e.g., 100 µM H₂O₂ for 30 minutes).
-
After treatment, wash the cells twice with warm PBS.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize the fluorescence using a fluorescence microscope.
-
Normalize the fluorescence intensity of the treated samples to that of the untreated control.
Protocol 2: Western Blot Analysis of Nrf2 and p-p65 (NF-κB)
Objective: To assess the activation of the Nrf2 and NF-κB pathways in response to PPAR alpha agonist treatment by measuring the levels of total and nuclear Nrf2 and phosphorylated p65.
Materials:
-
Cells of interest
-
PPAR alpha agonist 10
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-Nrf2, anti-phospho-p65 (Ser536), anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with PPAR alpha agonist 10 as described in Protocol 1.
-
For total protein: Lyse the cells directly in lysis buffer.
-
For nuclear and cytoplasmic fractions: Use a commercial kit to separate the nuclear and cytoplasmic fractions according to the manufacturer's instructions.
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Determine the protein concentration of the lysates using a BCA assay.
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Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
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Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane in blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibodies overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
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Quantify the band intensities and normalize to the appropriate loading control (Lamin B1 for nuclear fractions, GAPDH for cytoplasmic and total lysates).
Signaling Pathways and Experimental Workflows
Caption: PPAR alpha signaling and its crosstalk with cellular stress pathways.
Caption: Experimental workflow for assessing cellular stress.
Caption: Relationship between agonist concentration and cellular effects.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Peroxisome proliferator-activated receptor alpha induces NADPH oxidase activity in macrophages, leading to the generation of LDL with PPAR-alpha activation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome-proliferator-activated receptors regulate redox signaling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of NF-κB in PPARα-Mediated Hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collaborative Power of Nrf2 and PPARγ Activators against Metabolic and Drug-Induced Oxidative Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome Proliferator-Activated Receptors (PPARs) and Oxidative Stress in Physiological Conditions and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Unexpected Phenotypes of PPARα Agonists in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during in vivo experiments with Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists.
Disclaimer: "PPAR alpha agonist 10" is a placeholder name used for the purpose of this guide, as it does not correspond to a known specific agent. The information provided is a synthesis of findings reported for various PPARα agonists in scientific literature. Researchers should always refer to the specific literature for the particular agonist being used.
Frequently Asked Questions (FAQs) & Troubleshooting
Hepatobiliary System
Q1: We observed a significant increase in liver weight (hepatomegaly) in our rodent model treated with a PPARα agonist. Is this an expected effect, and what are the underlying mechanisms?
A1: Yes, hepatomegaly is a well-documented effect of PPARα agonists, particularly in rodents.[1][2][3] This is often accompanied by an increase in the number of peroxisomes in hepatocytes.[2] The mechanism involves PPARα-mediated upregulation of genes involved in fatty acid oxidation and cell proliferation.[1][4] While this is a common finding in rodents, it's important to characterize it further to rule out toxicity.
Troubleshooting Steps:
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Histopathological Analysis: Perform a thorough histological examination of the liver tissue to assess for hepatocellular hypertrophy, hyperplasia, inflammation, necrosis, or any pre-neoplastic lesions.
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Serum Biochemistry: Analyze serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess for liver damage. While some PPARα agonists cause minimal increases in these enzymes, significant elevations could indicate hepatotoxicity.[4][5]
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Gene Expression Analysis: Use qPCR or RNA-seq to confirm the upregulation of known PPARα target genes involved in fatty acid metabolism and cell cycle regulation in the liver.
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Cell Proliferation Markers: Stain liver sections for proliferation markers like Ki-67 or PCNA to quantify the extent of cell division.[3]
Q2: Our long-term rodent study with a PPARα agonist has resulted in the development of liver tumors. Is this a known risk?
A2: Yes, long-term administration of potent PPARα agonists has been shown to induce hepatocellular carcinomas in rodents.[1][5][6] This effect is considered to be a rodent-specific phenomenon and is not generally observed in humans.[7] The proposed mode of action involves sustained peroxisome proliferation, leading to oxidative stress and altered cell proliferation and apoptosis, which ultimately results in tumor formation.[1]
Troubleshooting and Follow-up:
-
Mode of Action Analysis: Investigate the key events in the proposed mode of action for rodent hepatocarcinogenesis, including sustained PPARα activation, altered cell proliferation and apoptosis, and oxidative stress markers.
-
Species Specificity: If your research involves translation to human applications, it is crucial to consider the species-specific differences. Studies in humanized PPARα mouse models or in non-rodent species like dogs may provide more relevant data for human risk assessment.[2][8]
Renal System
Q3: We are seeing changes in serum creatinine and kidney-to-body weight ratios in our animal models treated with a PPARα agonist. How should we interpret these findings?
A3: The effects of PPARα agonists on the kidney can be complex and context-dependent. Both protective and adverse effects have been reported.
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Protective Effects: In models of acute kidney injury and diabetic nephropathy, PPARα activation has been shown to be protective by reducing inflammation and oxidative stress.[9][10][11]
-
Potential Adverse Effects: Some dual PPARα/γ agonists have been associated with increases in serum creatinine, which could indicate an alteration in renal function.[12]
Troubleshooting Steps:
-
Comprehensive Renal Function Panel: Measure a full panel of renal function markers, including blood urea nitrogen (BUN), serum creatinine, and urinary albumin-to-creatinine ratio.
-
Histopathology of the Kidney: Conduct a detailed histological examination of the kidneys to look for any signs of tubular damage, glomerular injury, inflammation, or fibrosis.
-
Blood Pressure Monitoring: As changes in renal function can be linked to alterations in blood pressure, regular monitoring is recommended.
-
Dose-Response Study: Perform a dose-response study to determine if the observed renal effects are dose-dependent.
Cardiovascular System
Q4: Our mice treated with a PPARα agonist are showing signs of cardiac dysfunction. Is this a known off-target effect?
A4: The cardiovascular effects of PPARα agonists are multifaceted and can be either beneficial or detrimental depending on the specific context and animal model.
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Potential for Dysfunction: In some models, particularly those with pre-existing cardiac stress like pressure overload, PPARα activation can lead to cardiac dysfunction.[13] This may be due to a metabolic shift towards excessive fatty acid oxidation, potentially leading to lipotoxicity and reduced cardiac efficiency.[13][14] Some dual PPARα/γ agonists have also been associated with an increased risk of cardiovascular events.[5]
-
Cardioprotective Effects: In other scenarios, PPARα agonists have been shown to reduce cardiac hypertrophy, inflammation, and fibrosis.[13][15]
Troubleshooting Steps:
-
Echocardiography: Perform echocardiograms to assess cardiac function, including ejection fraction, fractional shortening, and chamber dimensions.
-
Histological Analysis of the Heart: Examine heart tissue for signs of hypertrophy, fibrosis, inflammation, and lipid accumulation (e.g., with Oil Red O staining).
-
Metabolic Profiling: Analyze cardiac tissue for changes in the expression of genes involved in fatty acid and glucose metabolism to understand the metabolic remodeling.[14]
-
Consider the Animal Model: The underlying pathophysiology of your animal model is critical. The effects of PPARα activation may differ significantly between a healthy animal and one with a pre-existing cardiac condition.
Quantitative Data Summary
Table 1: Reported Effects of PPARα Agonists on Liver Parameters in Rodents
| Parameter | Agonist Example | Animal Model | Duration | Observation | Reference |
| Liver-to-Body Weight Ratio | WY-14643 | Mouse | 10 days | Significant increase | [3] |
| Hepatocellular Proliferation (PCNA) | WY-14643 | Mouse | 10 days | Increased staining in the portal vein area | [3] |
| Hepatic Necrosis | GW7647 | Mouse | 26 weeks | Markedly higher in wild-type mice | [7] |
| Serum ALT/AST | Fenofibrate | Human | Chronic | Marginal increases (<3-fold) | [4] |
Table 2: Reported Effects of PPARα Agonists on Renal and Cardiac Parameters
| Parameter | Agonist Example | Animal Model | Duration | Observation | Reference |
| Serum Creatinine | Fenofibrate | Pkd1RC/RC mice | 5 months | Significantly reduced | [16] |
| Kidney-to-Body Weight Ratio | Fenofibrate | Pkd1RC/RC mice | 5 months | Significantly reduced | [16] |
| Cardiac Hypertrophy | Fenofibrate | Neonatal Rat Cardiomyocytes | In vitro | Suppressed hypertrophy-dependent increases in protein synthesis and cell surface area | [15] |
| Left-Ventricular Hypertrophy | LY510929 (dual PPARα/γ) | Rat | N/A | Induced left-ventricular hypertrophy | [5] |
Detailed Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity in Rodents Treated with a PPARα Agonist
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Treatment: Administer the PPARα agonist daily via oral gavage for a period of 14 to 28 days. A vehicle control group (e.g., corn oil) should be included.
-
In-life Monitoring: Monitor body weight and food consumption daily.
-
Terminal Procedures:
-
At the end of the treatment period, collect blood via cardiac puncture for serum biochemistry analysis (ALT, AST, alkaline phosphatase, total bilirubin).
-
Euthanize the animals and perform a necropsy.
-
Weigh the liver and calculate the liver-to-body weight ratio.
-
-
Histopathology:
-
Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist should examine the slides for evidence of hepatocellular hypertrophy, hyperplasia, necrosis, inflammation, and fatty change.
-
-
Gene Expression Analysis:
-
Snap-freeze a portion of the liver in liquid nitrogen and store it at -80°C.
-
Extract total RNA and synthesize cDNA.
-
Perform quantitative real-time PCR (qPCR) to measure the expression of PPARα target genes (e.g., Acox1, Cpt1a) and markers of liver injury.
-
Protocol 2: Evaluation of Cardiac Function in Mice Following PPARα Agonist Treatment
-
Animal Model: Age- and sex-matched mice appropriate for the study's objective (e.g., wild-type or a model of heart disease).
-
Treatment: Administer the PPARα agonist or vehicle control for the desired study duration.
-
Echocardiography:
-
Perform baseline echocardiography before the start of treatment and at specified time points during the study.
-
Lightly anesthetize the mice (e.g., with isoflurane).
-
Use a high-frequency ultrasound system to acquire M-mode and B-mode images of the left ventricle.
-
Measure left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), and calculate ejection fraction and fractional shortening.
-
-
Terminal Procedures:
-
At the study endpoint, euthanize the mice and excise the hearts.
-
Separate the atria and ventricles, and weigh the ventricles to determine the ventricle-to-body weight ratio.
-
-
Histological and Molecular Analysis:
-
Fix a portion of the ventricle for histological analysis (H&E for general morphology, Masson's trichrome for fibrosis).
-
Snap-freeze a portion of the ventricle for gene and protein expression analysis of markers for hypertrophy (e.g., Nppa, Nppb), fibrosis (e.g., Col1a1), and metabolic pathways.
-
Visualizations
Caption: PPARα Signaling Pathway.
Caption: Experimental Workflow for Investigating Unexpected Phenotypes.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Peroxisome proliferator-activated receptor α agonist induces mouse hepatomegaly through the spatial hepatocyte enlargement and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Underlying mechanisms of pharmacology and toxicity of a novel PPAR agonist revealed using rodent and canine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of PPARα and Its Agonist in Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Oleoylethanolamide attenuates acute-to-chronic kidney injury: in vivo and in vitro evidence of PPAR-α involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The cardiac phenotype induced by PPARα overexpression mimics that caused by diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. journals.physiology.org [journals.physiology.org]
Technical Support Center: PPAR Alpha Agonist 10 Reporter Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PPAR alpha reporter assays, with a specific focus on investigating "PPAR alpha agonist 10".
Troubleshooting Guide
High background signal can obscure genuine results and lead to misinterpretation of your data. This guide provides a systematic approach to identifying and resolving common causes of elevated background in PPAR alpha reporter assays.
Question: We are observing a high background signal in our untreated (vehicle control) wells in our PPAR alpha reporter assay. What are the potential causes and how can we troubleshoot this?
Answer:
High background signal in vehicle- or untreated-control wells can stem from several sources, ranging from reagent and plate issues to characteristics of the cell line itself. Below is a systematic guide to troubleshooting this issue.
Step 1: Rule out Assay Reagent and Plate-Related Issues
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Contaminated Luciferase Substrate/Buffer | 1. Prepare fresh luciferase assay reagent. 2. Test the new reagent on an empty well (no cells). | The signal should be at or near the luminometer's baseline noise level. |
| Autoluminescence from Assay Plates | 1. Use opaque, white-walled plates designed for luminescence to prevent well-to-well crosstalk.[1] 2. Read an empty plate to determine the intrinsic background of the plate material. | Opaque plates minimize crosstalk, and knowing the plate's intrinsic background helps in data correction. |
| Media Components | 1. Phenol red in culture media can increase background. Use phenol red-free media for the assay. 2. Some serum lots can have endogenous factors that activate PPAR alpha. Test different lots of serum or use charcoal-stripped serum to remove lipophilic molecules. | Reduced background signal in vehicle control wells. |
Step 2: Investigate Potential Cell-Based Issues
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High Basal PPAR Alpha Activity in the Cell Line | 1. Some cell lines, particularly liver-derived cells like HepG2, have endogenous PPAR alpha expression and activity.[2] 2. Ensure the use of a negative control cell line that does not express the PPAR alpha reporter construct to quantify cell-specific background. | Lower signal in the negative control cell line compared to the reporter cell line, confirming the reporter is the source of the signal. |
| Over-transfection of Reporter Plasmids | 1. If using transient transfection, optimize the amount of reporter and expression plasmids. Too much plasmid can lead to high basal expression.[1] 2. Titrate the amount of your PPAR alpha reporter plasmid and the expression vector for PPAR alpha and RXR alpha. | A clear dose-dependent decrease in background signal with decreasing plasmid concentration, allowing for an optimal signal-to-noise ratio. |
| Cell Stress or Death | 1. Cell stress can sometimes lead to non-specific activation of signaling pathways. Ensure cells are healthy and not overly confluent. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your reporter assay. | Healthy, sub-confluent cells should exhibit lower, more consistent background signals. |
Step 3: Consider Compound-Specific Effects of "PPAR alpha agonist 10"
Even in control wells, trace amounts of your test compound or issues with its vehicle can be a factor. The following table addresses issues seen when "PPAR alpha agonist 10" is added.
Question: We see a high signal in our vehicle control wells that is further increased, or is unusually high, upon addition of "PPAR alpha agonist 10". How can we determine if this is a real effect or an artifact?
Answer:
It is crucial to differentiate true PPAR alpha activation from non-specific effects or assay interference caused by the compound itself.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Intrinsic Fluorescence or Luminescence of "PPAR alpha agonist 10" | 1. Add "PPAR alpha agonist 10" to cell-free wells containing assay medium and measure the signal in the luminometer. 2. Add the compound to cells that do not contain the luciferase reporter and measure the signal after adding the luciferase substrate. | No signal should be detected in these control experiments. A signal indicates the compound itself is luminescent or is interfering with the assay components. |
| Direct Stabilization or Inhibition of Luciferase | 1. Some compounds can directly interact with the luciferase enzyme, either inhibiting it or, counter-intuitively, stabilizing it, which can lead to an accumulation of the enzyme and a stronger signal in cell-based assays.[3] 2. Perform a cell-free luciferase inhibition/stabilization assay by adding purified luciferase enzyme and your compound to a buffer and then measuring the activity. | The activity of the purified luciferase should not be significantly altered by the presence of "PPAR alpha agonist 10". |
| Solvent/Vehicle Effects | 1. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤0.5%). 2. Run a vehicle concentration curve to determine the highest tolerable concentration without affecting cell viability or reporter activity. | The vehicle alone should not induce a significant signal compared to the untreated control. |
| Off-Target Effects | 1. "PPAR alpha agonist 10" may be activating other signaling pathways that indirectly lead to the activation of your reporter construct. 2. Use a known, specific PPAR alpha antagonist (e.g., GW6471) in co-treatment with "PPAR alpha agonist 10".[2] | A specific PPAR alpha agonist's effect should be blocked by the antagonist, leading to a signal reduction back to baseline. If the signal remains high, it suggests an off-target effect. |
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a PPAR alpha reporter assay?
A1: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration used for your test compounds. This establishes the baseline signal.
-
Positive Control: A known PPAR alpha agonist (e.g., GW7647, Fenofibrate) to confirm that the assay system is responsive.[4]
-
Negative Control (Compound): A compound structurally similar to your test compound but known to be inactive against PPAR alpha.
-
Negative Control (Cell-based): Cells that do not contain the PPRE-luciferase reporter construct to control for non-specific effects of your test compound on the cells or the luciferase enzyme.
-
No-Cell Control: Wells containing only media and the luciferase reagent to measure background luminescence from the reagents and plate.
Q2: How can I be sure that the activity of "PPAR alpha agonist 10" is specific to PPAR alpha?
A2: To demonstrate specificity, you should:
-
Use a PPAR alpha antagonist: Co-treatment with a specific PPAR alpha antagonist like GW6471 should inhibit the signal induced by "PPAR alpha agonist 10".[2]
-
Test against other PPAR isoforms: Run your compound in reporter assays for PPAR gamma and PPAR delta to check for cross-reactivity.
-
Use a cell line lacking PPAR alpha: The compound should not elicit a response in a cell line that does not endogenously express PPAR alpha or has had it knocked out.
Q3: What is the typical signal-to-background ratio I should expect?
A3: A robust assay should ideally have a signal-to-background (S/B) ratio of at least 3, but this can vary significantly based on the cell line, reporter construct, and the potency of the agonist. An S/B ratio of 5 or higher is generally considered excellent. It is more important to have a consistent and reproducible S/B ratio than to achieve a specific number.
Q4: Can the choice of luminometer settings affect my background signal?
A4: Yes, the integration time (the duration the luminometer's detector collects photons) can impact your readings. A longer integration time will increase both the specific signal and the background. If your signal is very high, you may be saturating the detector. In such cases, reducing the integration time can help.[5] Conversely, for a weak signal, a longer integration time may be necessary, but be mindful of also increasing the background.
Experimental Protocol: PPAR Alpha Luciferase Reporter Assay
This protocol provides a general workflow for a 96-well plate-based PPAR alpha reporter assay.
Materials:
-
HEK293T or HepG2 cells
-
PPAR alpha expression plasmid
-
RXR alpha expression plasmid
-
PPRE-driven firefly luciferase reporter plasmid
-
A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
DMEM (with and without phenol red)
-
Fetal Bovine Serum (FBS), charcoal-stripped recommended
-
"PPAR alpha agonist 10" and control compounds
-
Dual-luciferase reporter assay system
-
Opaque, white 96-well cell culture plates
-
Luminometer
Day 1: Cell Seeding and Transfection
-
Seed HEK293T or HepG2 cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
Prepare the transfection complex according to the manufacturer's protocol. For each well, combine the PPAR alpha expression vector, RXR alpha expression vector, PPRE-firefly luciferase reporter, and the Renilla luciferase control plasmid.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh DMEM containing charcoal-stripped FBS.
Day 2: Compound Treatment
-
Prepare serial dilutions of "PPAR alpha agonist 10" and control compounds in phenol red-free DMEM. Ensure the final vehicle concentration is constant for all treatments.
-
Remove the media from the cells and add the compound dilutions.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
Day 3: Cell Lysis and Luminescence Reading
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Remove the media from the wells and wash once with PBS.
-
Add passive lysis buffer to each well and incubate for 15-20 minutes on an orbital shaker.
-
Following the dual-luciferase kit instructions, add the firefly luciferase substrate to each well and read the luminescence (Signal A).
-
Add the Stop & Glo® reagent (which quenches the firefly reaction and initiates the Renilla reaction) and read the luminescence again (Signal B).
-
Data Analysis: Calculate the ratio of Firefly to Renilla luminescence (Signal A / Signal B) for each well to normalize for transfection efficiency and cell number.
Visualizations
PPAR Alpha Signaling Pathway
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Comparative Guide to Peroxisome Proliferator-Activated Receptors (PPARs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors crucial in regulating metabolism, cell differentiation, and inflammation. We present a detailed analysis of PPAR isotypes (α, γ, and δ), their respective modulators, and the experimental methodologies used for their evaluation, supported by quantitative data.
Introduction to PPARs
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily.[1] There are three main isotypes, each with distinct tissue distribution and physiological roles:
-
PPARα (alpha): Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and muscle.[2][3] It is a major regulator of lipid metabolism, particularly fatty acid oxidation.[3]
-
PPARγ (gamma): Most abundant in adipose tissue, it is a master regulator of adipogenesis (fat cell formation) and plays a critical role in insulin sensitivity and glucose homeostasis.[4][5]
-
PPARδ (delta), also known as PPARβ: Ubiquitously expressed, with significant roles in fatty acid oxidation and energy expenditure, particularly in skeletal muscle and adipose tissue.[4]
Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of gene transcription.[6]
Comparative Performance of PPAR Modulators
The activity of PPARs can be modulated by a variety of natural and synthetic ligands. These modulators are classified as agonists (activators) or antagonists (inhibitors). The following tables summarize the in vitro potency and selectivity of several common PPAR modulators. Potency is typically measured by EC50 (half-maximal effective concentration for agonists) and IC50 (half-maximal inhibitory concentration for antagonists).
| PPARα Agonists | EC50 | Selectivity Notes |
| GW7647 | 6 nM (human) | >180-fold selective for PPARα over PPARγ and >1000-fold over PPARδ.[7] |
| Fenofibrate | 30 µM | Selective for PPARα.[7] |
| WY-14643 (Pirinixic Acid) | 1.5 µM | Selective for PPARα.[7] |
| PPARγ Agonists | EC50 / IC50 | Selectivity Notes |
| Rosiglitazone | IC50: 42 nM | High-affinity selective agonist for PPARγ.[7] |
| Pioglitazone | EC50: 0.93 µM (human), 0.99 µM (mouse) | Selective for PPARγ; weak activator of PPARα, no activation of PPARδ.[7] |
| PPARγ Antagonists | IC50 | Selectivity Notes |
| GW9662 | 3.3 nM (cell-free) | At least 10- to 600-fold functional selectivity for PPARγ over PPARα and PPARδ in cells.[7] |
| T0070907 | - | A potent and selective PPARγ antagonist.[7] |
| PPARδ Agonists | EC50 / IC50 | Selectivity Notes |
| GW501516 (Cardarine) | 1 nM | Highly selective, with >1000-fold selectivity over PPARα and PPARγ.[7] |
| GW0742 | IC50: 1 nM | Highly selective, with 1000-fold selectivity over PPARα and PPARγ.[7] |
| Seladelpar (MBX-8025) | 2 nM (human) | Potent and selective for PPARδ.[7] |
| PPARδ Antagonists | pIC50 / IC50 | Selectivity Notes |
| GSK0660 | pIC50: 6.8 (binding), IC50: 155 nM (binding), 300 nM (antagonist assay) | Nearly inactive on PPARα and PPARγ (IC50s > 10 µM).[7] |
| GSK3787 | pIC50: 6.6 | Selective and irreversible antagonist with no measurable affinity for hPPARα or hPPARγ.[7] |
| DG-172 dihydrochloride | IC50: 27 nM | Selective antagonist for PPARβ/δ.[7] |
| Dual/Pan PPAR Agonists | EC50 | Selectivity Notes |
| Saroglitazar | - | Dual agonist for PPARα and PPARγ.[4] |
| Elafibranor | - | Dual agonist for PPARα and PPARδ.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PPAR modulators.
Luciferase Reporter Assay
This cell-based assay is used to quantify the ability of a compound to activate or inhibit PPAR-mediated gene transcription.
Principle: A reporter gene construct containing a luciferase gene downstream of a promoter with PPREs is transfected into a suitable host cell line. When a PPAR agonist activates the receptor, the PPAR/RXR heterodimer binds to the PPREs and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the transcriptional activity of the PPAR.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Plate host cells (e.g., HEK293, HepG2) in 96-well plates.
-
Co-transfect the cells with a PPAR expression vector (for the isotype of interest) and a luciferase reporter plasmid containing PPREs. A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with a medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a reference agonist/antagonist.
-
-
Incubation:
-
Incubate the cells with the compounds for 18-24 hours to allow for receptor activation and luciferase expression.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a luminometer. If a dual-luciferase system is used, add the second substrate and measure the luminescence of the control reporter.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a robust, high-throughput biochemical assay used to measure the binding of ligands to PPARs or the recruitment of coactivators.
Principle: TR-FRET is based on the transfer of energy between two fluorophores, a donor and an acceptor, when they are in close proximity. In a PPAR coactivator recruitment assay, a terbium-labeled anti-GST antibody (donor) binds to a GST-tagged PPAR Ligand Binding Domain (LBD). A fluorescein-labeled coactivator peptide (acceptor) is recruited to the PPAR LBD in the presence of an agonist. Excitation of the donor results in energy transfer to the acceptor and emission of a FRET signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing all assay components except the test compound. This includes the GST-tagged PPAR-LBD, the terbium-labeled anti-GST antibody, and the fluorescein-labeled coactivator peptide.
-
-
Compound Addition:
-
Add the test compounds at various concentrations to a 384-well plate.
-
-
Reaction Initiation:
-
Add the prepared reagent mixture to the wells containing the test compounds.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding equilibrium to be reached.
-
-
Signal Detection:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection, typically by measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the TR-FRET ratio against the compound concentration and fit the data to determine EC50 or IC50 values.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another proximity-based assay technology used to study biomolecular interactions, such as ligand binding and coactivator recruitment.
Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. The Donor beads contain a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to a singlet state. If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen excites a chemiluminescent reaction in the Acceptor bead, which in turn transfers energy to fluorophores within the same bead, resulting in light emission between 520 and 620 nm.
Detailed Methodology:
-
Bead Conjugation:
-
Donor beads are conjugated to one interacting partner (e.g., streptavidin-coated beads binding to a biotinylated PPAR-LBD).
-
Acceptor beads are conjugated to the other interacting partner (e.g., antibody-coated beads binding to a tagged coactivator peptide).
-
-
Assay Setup:
-
In a microplate, combine the test compound, the PPAR-LBD conjugated to Donor beads, and the coactivator peptide conjugated to Acceptor beads.
-
-
Incubation:
-
Incubate the mixture to allow for the interaction to occur.
-
-
Signal Detection:
-
Excite the Donor beads at 680 nm and measure the luminescent signal emitted from the Acceptor beads using an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
A high signal indicates proximity of the beads due to the interaction of the PPAR-LBD and the coactivator.
-
Agonists will promote this interaction, while antagonists will inhibit it.
-
Plot the signal against compound concentration to determine EC50 or IC50 values.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathways of the PPAR isotypes and a typical experimental workflow for a luciferase reporter assay.
Caption: General PPAR Signaling Pathway.
Caption: PPARα Signaling Pathway.
Caption: PPARγ Signaling Pathway.
Caption: PPARδ Signaling Pathway.
Caption: Luciferase Reporter Assay Workflow.
References
- 1. pnas.org [pnas.org]
- 2. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. cusabio.com [cusabio.com]
- 7. PPAR delta as a therapeutic target in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of PPARα Agonists for Researchers
For scientists and professionals in drug development, the precise targeting of nuclear receptors is paramount for therapeutic efficacy and safety. This guide provides a detailed comparison of the selectivity of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, with a focus on providing objective experimental data and methodologies.
Understanding PPARα and PPARγ
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation. There are three main subtypes: PPARα, PPARγ, and PPARβ/δ.[1][2]
-
PPARα is predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[3][4] Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby lowering triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol.[4][5]
-
PPARγ is most abundant in adipose tissue and is a key regulator of adipogenesis, insulin sensitivity, and glucose metabolism.[4]
Given their distinct physiological roles, the selectivity of a PPAR agonist for a specific subtype is a critical determinant of its therapeutic effect and potential side effects.
Comparative Analysis of PPARα Agonist Selectivity
The following table summarizes the in vitro potency and selectivity of several key PPARα agonists based on their half-maximal effective concentration (EC50) values. A lower EC50 value indicates higher potency.
| Compound | PPARα EC50 | PPARγ EC50 | PPARδ EC50 | PPARα/γ Selectivity Ratio |
| Pemafibrate | 1.40 nM | >5,000 nM | 1,390 nM | >3571-fold |
| Fenofibric Acid | 9,470 nM | 61,000 nM | No activity | ~6.4-fold |
| Bezafibrate | 30,400 nM | 178,000 nM | 86,700 nM | ~5.9-fold |
| GW7647 | Potent & Selective | - | - | High |
Data compiled from multiple sources.[6][7] Note: Fenofibric acid is the active metabolite of fenofibrate.[6] GW7647 is a well-known potent and selective PPARα agonist used in research.[7][8] Pemafibrate demonstrates significantly higher potency and selectivity for PPARα compared to older fibrates like fenofibric acid and bezafibrate.[6][9][10]
Pemafibrate, a novel selective PPARα modulator (SPPARM), is over 2500 times more potent in activating PPARα than fenofibric acid.[9][10] Its selectivity for PPARα is more than 5000-fold higher than for PPARγ.[10] This high selectivity is attributed to its unique Y-shaped structure, which allows it to fit more specifically into the ligand-binding pocket of PPARα.[11]
Signaling Pathway of PPARα Activation
Upon binding to a ligand, such as a fibrate, PPARα undergoes a conformational change. It then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins, leading to the initiation of gene transcription.
Caption: PPARα signaling pathway upon agonist binding.
Experimental Protocol: Luciferase Reporter Assay for PPARα Activity
A common method to determine the potency and selectivity of PPAR agonists is the luciferase reporter assay. This in vitro technique measures the ability of a compound to activate a specific PPAR subtype.
Objective: To quantify the activation of human PPARα by a test compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for a GAL4-PPARα-LBD fusion protein (containing the ligand-binding domain of human PPARα)
-
Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of the firefly luciferase gene
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Cell culture reagents
-
Transfection reagent
-
Test compounds (e.g., Pemafibrate) and vehicle control (e.g., DMSO)
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Culture: Maintain HEK293T cells in appropriate growth medium.
-
Transfection: Co-transfect the cells with the GAL4-PPARα-LBD expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compound or vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Lyse the cells to release the expressed luciferase enzymes.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the compound concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
To assess selectivity, this experiment is performed in parallel with cells expressing GAL4-PPARγ-LBD and GAL4-PPARδ-LBD fusion proteins.
References
- 1. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 4. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPAR agonist - Wikipedia [en.wikipedia.org]
- 6. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential responses of PPARalpha, PPARdelta, and PPARgamma reporter cell lines to selective PPAR synthetic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of transcriptomic profiles between HFPO-DA and prototypical PPARα, PPARγ, and cytotoxic agents in wild-type and PPARα knockout mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pemafibrate, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Dual PPAR Agonists: Tesaglitazar vs. Other Emerging Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic disease therapeutics is continually evolving, with a significant focus on peroxisome proliferator-activated receptors (PPARs) as key regulatory hubs of glucose and lipid metabolism. Dual PPAR agonists, which modulate more than one PPAR subtype, have emerged as a promising strategy to address the multifaceted nature of metabolic disorders like type 2 diabetes and dyslipidemia. This guide provides an objective comparison of Tesaglitazar, a well-characterized dual PPARα/γ agonist, with other notable dual PPAR agonists, Saroglitazar (a PPARα/γ agonist) and Elafibranor (a PPARα/δ agonist). The comparison is supported by experimental data to aid in research and development decisions.
Mechanism of Action: A Tale of Two Receptors
PPARs are nuclear receptors that, upon activation by ligands, regulate the transcription of genes involved in various metabolic pathways. Dual PPAR agonists leverage the distinct and complementary roles of different PPAR isoforms.
-
PPARα activation primarily influences lipid metabolism, leading to decreased triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[1]
-
PPARγ activation is central to improving insulin sensitivity and regulating glucose homeostasis.[1]
-
PPARδ activation enhances fatty acid oxidation and has been shown to improve lipid profiles and insulin sensitivity.[2]
Tesaglitazar and Saroglitazar exert their effects through the dual activation of PPARα and PPARγ, aiming to concurrently manage dyslipidemia and hyperglycemia.[3] Elafibranor, on the other hand, combines the lipid-modulating effects of PPARα with the metabolic benefits of PPARδ activation.[4][5]
In Vitro Potency: A Look at Receptor Activation
The half-maximal effective concentration (EC50) is a critical measure of a drug's potency in activating its target receptor. The table below summarizes the in vitro potencies of Tesaglitazar, Saroglitazar, and Elafibranor for their respective PPAR targets.
| Compound | PPARα EC50 | PPARγ EC50 | PPARδ EC50 |
| Tesaglitazar | 3.6 µM (human)[6], 3.8 µM | ~0.2 µM (human)[6], 0.35 µM | - |
| Saroglitazar | 0.65 pM (human)[7][8] | 3 nM (human)[7][8] | - |
| Elafibranor | 45 nM[4][5][9] | - | 175 nM[4][5][9] |
Caption: Comparative in vitro potencies (EC50) of Tesaglitazar, Saroglitazar, and Elafibranor on human PPAR subtypes.
Preclinical Efficacy: Insights from Animal Models
Preclinical studies in various animal models of dyslipidemia and diabetes provide valuable insights into the in vivo efficacy of these dual PPAR agonists.
| Compound | Animal Model | Key Findings |
| Tesaglitazar | Obese Zucker rats | Reduced insulin resistance. |
| APOE*3Leiden.CETP transgenic mice | Inhibited the progression of pre-existing atherosclerotic lesions.[10] | |
| Saroglitazar | db/db mice | Dose-dependent reductions in serum triglycerides, free fatty acids, and glucose.[3] |
| Zucker fa/fa rats | Significant reduction in serum triglycerides and improved oral glucose tolerance.[3] | |
| Elafibranor | db/db mice | Improved glucose control and plasma lipids.[4] |
| Diet-induced obese mice | Reduced hepatic steatosis, inflammation, and fibrosis.[11] |
Caption: Summary of key findings from preclinical studies of dual PPAR agonists in relevant animal models.
Clinical Efficacy: Performance in Human Trials
Clinical trials provide the ultimate test of a drug's efficacy and safety in the target patient population. The following table summarizes key clinical findings for Tesaglitazar, Saroglitazar, and Aleglitazar (another dual PPARα/γ agonist for which clinical data is available).
| Compound | Patient Population | Key Efficacy Endpoints |
| Tesaglitazar | Non-diabetic, insulin-resistant patients | - 37% reduction in fasting triglycerides- 16% increase in HDL cholesterol- 15% reduction in non-HDL cholesterol- 35% reduction in fasting insulin.[12] |
| Type 2 diabetes | - Up to 61 mg/dL reduction in fasting plasma glucose- Up to 41% reduction in fasting triglycerides.[13] | |
| Saroglitazar | Type 2 diabetes with dyslipidemia | - Significant reductions in triglycerides, non-HDL-C, VLDL-C, and total cholesterol- Significant reduction in fasting plasma glucose and HbA1c.[14][15] |
| NAFLD/NASH | - Significant reduction in ALT levels and liver fat content.[16] | |
| Aleglitazar | Type 2 diabetes | - Improved whole-body and liver insulin sensitivity- Significant improvements in HbA1c and lipid profiles.[17] |
| Prediabetic rhesus monkeys | - 89% reduction in triglycerides- 125% increase in HDL cholesterol- 41% reduction in LDL cholesterol- 60% improvement in insulin sensitivity.[18][19] |
Caption: Summary of key clinical efficacy data for dual PPAR agonists in patients with metabolic disorders.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
Caption: Generalized signaling pathway of dual PPAR agonists.
Caption: A typical experimental workflow for evaluating dual PPAR agonists.
Experimental Protocols
A detailed understanding of the methodologies used to generate the presented data is crucial for its interpretation and for designing future experiments.
PPAR Transactivation Assay
Objective: To determine the in vitro potency (EC50) of a compound as a PPAR agonist.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) or human hepatoma HepG2 cells are cultured in appropriate media.[3][20] The cells are then co-transfected with two plasmids: one expressing a chimeric receptor consisting of the ligand-binding domain (LBD) of the human PPAR subtype (α, γ, or δ) fused to the GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).[20]
-
Compound Treatment: After a recovery period, the transfected cells are treated with various concentrations of the test compound (e.g., Tesaglitazar, Saroglitazar, Elafibranor) or a reference agonist for a specified period, typically 24 hours.[20]
-
Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the transcriptional activity of the PPAR-GAL4 chimera.
-
Data Analysis: The luciferase activity is plotted against the compound concentration, and the EC50 value is calculated using a sigmoidal dose-response curve.
Animal Models of Metabolic Disease
Objective: To evaluate the in vivo efficacy of a compound on lipid and glucose metabolism.
Methodology:
-
Animal Models: Genetically diabetic and obese mice (e.g., db/db mice) or rats (e.g., Zucker fa/fa rats) are commonly used as they exhibit characteristics of human metabolic syndrome.[3] Diet-induced obesity models in mice are also employed.[11]
-
Compound Administration: The test compound is administered orally once daily for a defined period (e.g., 12 days to several weeks).[3]
-
Biomarker Analysis: Blood samples are collected at baseline and at the end of the treatment period to measure various biomarkers, including:
-
Lipids: Triglycerides, total cholesterol, HDL cholesterol, LDL cholesterol, and free fatty acids.
-
Glucose Homeostasis: Fasting plasma glucose, insulin, and HbA1c. An oral glucose tolerance test (OGTT) may also be performed to assess glucose disposal.[3]
-
-
Data Analysis: The changes in biomarker levels from baseline are calculated and compared between the treated and vehicle control groups to determine the compound's efficacy.
Clinical Trials in Patients with Type 2 Diabetes
Objective: To assess the efficacy and safety of a compound in human subjects.
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[17]
-
Patient Population: Patients with type 2 diabetes and often with dyslipidemia are recruited for these studies.[13][14][17]
-
Intervention: Patients are randomly assigned to receive the test compound at various doses or a placebo for a specified duration (e.g., 12 to 56 weeks).[13][14]
-
Efficacy Endpoints: The primary and secondary endpoints typically include changes from baseline in:
-
Glycemic control parameters (HbA1c, fasting plasma glucose).
-
Lipid parameters (triglycerides, HDL cholesterol, LDL cholesterol, non-HDL cholesterol).
-
Markers of insulin resistance.[17]
-
-
Safety and Tolerability: Adverse events are monitored throughout the study.
-
Data Analysis: Statistical analyses are performed to compare the changes in efficacy endpoints between the treatment and placebo groups.
Conclusion
Dual PPAR agonists represent a compelling therapeutic strategy for the management of metabolic diseases by simultaneously targeting lipid and glucose dysregulation. While Tesaglitazar demonstrated significant efficacy in preclinical and clinical studies, its development was discontinued. Saroglitazar is approved for use in India for diabetic dyslipidemia, and Elafibranor is being investigated for liver diseases.[14][21] The comparative data presented in this guide highlights the distinct potency and efficacy profiles of these compounds, providing a valuable resource for researchers and drug developers in the field of metabolic disease. Future research will likely focus on developing dual or pan-PPAR agonists with optimized efficacy and improved safety profiles.
References
- 1. Aleglitazar - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Elafibranor | PPAR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dual PPARα/γ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. The dual PPARα/γ agonist tesaglitazar blocks progression of pre-existing atherosclerosis in APOE*3Leiden.CETP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjgnet.com [wjgnet.com]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. medscape.com [medscape.com]
- 14. Effect of saroglitazar 2 mg and 4 mg on glycemic control, lipid profile and cardiovascular disease risk in patients with type 2 diabetes mellitus: a 56-week, randomized, double blind, phase 3 study (PRESS XII study) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jyoungpharm.org [jyoungpharm.org]
- 16. natap.org [natap.org]
- 17. Aleglitazar, a dual peroxisome proliferator-activated receptor-α/γ agonist, improves insulin sensitivity, glucose control and lipid levels in people with type 2 diabetes: findings from a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of aleglitazar, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. What clinical trials have been conducted for Elafibranor? [synapse.patsnap.com]
Confirming the Activity of PPAR Alpha Agonist "Compound X" in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the activity of a novel PPAR alpha (PPARα) agonist, herein referred to as "Compound X," in primary cells. To offer a comprehensive evaluation, we compare its performance against two reference compounds: Fenofibrate, a widely used therapeutic PPARα agonist, and GW7647, a potent and selective experimental agonist. This guide outlines detailed experimental protocols, presents data in a clear, comparative format, and visualizes key cellular and experimental processes.
Comparative Analysis of PPARα Agonists
The activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor, is a key mechanism for regulating lipid metabolism and inflammation.[1][2][3] Fibrate drugs, such as fenofibrate, are a class of amphipathic carboxylic acids that target PPARα and are used to treat dyslipidemia.[4][5] The binding of an agonist to PPARα leads to a conformational change, allowing it to form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[2][3]
To validate the efficacy and potency of a new chemical entity like Compound X, it is essential to perform head-to-head comparisons with established agonists in relevant primary cell models. Primary hepatocytes are a highly relevant cell type as PPARα is predominantly expressed in the liver, where it governs fatty acid oxidation.[6][7]
Table 1: Comparative Potency (EC50) of PPARα Agonists in Primary Human Hepatocytes
| Compound | EC50 (µM) for PPARα Activation | Selectivity over PPARγ (Fold) | Selectivity over PPARδ (Fold) |
| Compound X | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Fenofibric Acid | 10 - 50 | ~10 | ~10 |
| GW7647 | 0.006 | ~183 | ~1033 |
Note: Fenofibrate is a prodrug that is converted to its active form, fenofibric acid, in vivo.
Table 2: Comparative Efficacy of Target Gene Expression in Primary Mouse Hepatocytes
| Gene Target | Compound X (% Induction vs. Vehicle) | Fenofibrate (10 µM) (% Induction vs. Vehicle) | GW7647 (1 µM) (% Induction vs. Vehicle) |
| Acox1 | [Experimental Value] | ~250% | ~400% |
| Cpt1a | [Experimental Value] | ~300% | ~550% |
| Pdk4 | [Experimental Value] | ~400% | ~700% |
Experimental Protocols
Primary Hepatocyte Isolation and Culture
Primary hepatocytes are isolated from fresh liver tissue (human or mouse) by a two-step collagenase perfusion method. Following isolation, cells are plated on collagen-coated plates in Williams' E Medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin. Cells are allowed to attach for 4-6 hours, after which the medium is replaced with a serum-free maintenance medium.
PPARα Transactivation Assay
This assay quantifies the ability of a compound to activate the PPARα receptor.
-
Cell Type: Primary human hepatocytes.
-
Method:
-
Co-transfect hepatocytes with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
-
After 24 hours, treat the cells with various concentrations of Compound X, Fenofibric Acid, or GW7647 for an additional 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to total protein concentration.
-
Calculate EC50 values by fitting the dose-response data to a sigmoidal curve.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This experiment measures the induction of known PPARα target genes.
-
Cell Type: Primary mouse hepatocytes.
-
Method:
-
Treat hepatocytes with Compound X (at its EC50 concentration), Fenofibrate (10 µM), or GW7647 (1 µM) for 24 hours. A vehicle control (e.g., DMSO) is run in parallel.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for PPARα target genes (e.g., Acox1, Cpt1a, Pdk4) and a housekeeping gene (e.g., Gapdh) for normalization.
-
Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method.
-
Visualizing Cellular and Experimental Processes
Caption: PPARα Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PPARα agonists and how do they work? [synapse.patsnap.com]
- 3. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPAR agonist - Wikipedia [en.wikipedia.org]
- 5. PPAR Agonists and Metabolic Syndrome: An Established Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of PPAR Alpha Agonist "10": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published data for a representative PPAR alpha agonist, here designated "PPAR alpha agonist 10" (using the well-characterized agonist Fenofibrate as a surrogate), with other relevant alternatives. The information is intended to support independent validation and further research by providing a consolidated overview of performance data, experimental methodologies, and key signaling pathways.
Data Presentation: Comparative Efficacy of PPAR Alpha Agonists
The following tables summarize the quantitative data from various studies, offering a comparative look at the efficacy of different PPAR alpha agonists.
Table 1: In Vitro Potency of PPAR Alpha Agonists
| Compound | Assay Type | Cell Line | EC50 (µM) | Efficacy (%) | Reference |
| Fenofibric Acid | Luciferase Reporter Assay | COS-7 | 9.47 | 104 | [1] |
| Bezafibrate | Luciferase Reporter Assay | COS-7 | 30.4 | 93.6 | [1] |
| Pemafibrate | Luciferase Reporter Assay | COS-7 | 0.0014 | 107 | [1] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Lower EC50 values indicate higher potency. Efficacy is the maximal response a drug can produce.
Table 2: Clinical Efficacy of Fibrates on Lipid Profile (Percentage Change from Baseline)
| Fibrate | Study Population | Triglycerides | HDL-C | LDL-C | Reference |
| Fenofibrate | Dyslipidemic subjects with impaired glucose tolerance or type 2 diabetes | -32.9% | +11.7% | -11.2% | [2] |
| Bezafibrate | Dyslipidemic subjects with impaired glucose tolerance or type 2 diabetes | -38.3% | +18.0% | N/A | [2] |
| Gemfibrozil | Hyperlipidemic patients | -41% | +12% | N/A | [3] |
HDL-C: High-Density Lipoprotein Cholesterol; LDL-C: Low-Density Lipoprotein Cholesterol. N/A: Data not available in the cited source.
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of published findings. Below are summaries of key experimental protocols used to evaluate PPAR alpha agonists.
PPAR Alpha Transactivation Assay (Luciferase Reporter Assay)
This in vitro assay is fundamental for determining the potency and efficacy of a PPAR alpha agonist.
-
Cell Culture and Transfection: HEK293T or COS-7 cells are commonly used.[1][4] Cells are cultured in appropriate media and transfected with two plasmids: one expressing a chimeric receptor containing the ligand-binding domain (LBD) of human PPAR alpha fused to the GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).[4]
-
Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound (e.g., Fenofibric acid) or a vehicle control. A known potent PPAR alpha agonist, such as GW7647, is often used as a positive control.[5]
-
Luciferase Activity Measurement: After an incubation period (typically overnight), the cells are lysed, and luciferase activity is measured using a luminometer.[4] The light output is proportional to the transcriptional activation of the luciferase gene, which in turn reflects the activation of the PPAR alpha LBD by the test compound.
-
Data Analysis: The data is typically normalized to the vehicle control, and dose-response curves are generated to calculate EC50 values and maximal efficacy.[4]
In Vivo Studies in Animal Models
Animal models are essential for evaluating the physiological effects of PPAR alpha agonists on lipid metabolism and other parameters.
-
Animal Model: Diet-induced obese mice or rats are frequently used to mimic human metabolic syndrome.[6] For example, mice fed a high-fat diet develop obesity, glucose intolerance, and insulin resistance.[6]
-
Drug Administration: The test compound (e.g., Pemafibrate, Fenofibrate) is administered to the animals, typically via oral gavage, mixed in their diet, or through intraperitoneal injection, over a specified period.[6][7]
-
Metabolic Measurements: At the end of the treatment period, various metabolic parameters are measured. This includes plasma levels of glucose, insulin, triglycerides (TG), free fatty acids (FFA), and total cholesterol (TC).[6] Liver and adipose tissue can also be collected for histological analysis and measurement of lipid content.[6]
-
Gene Expression Analysis: To confirm the mechanism of action, the expression of PPAR alpha target genes involved in fatty acid oxidation (e.g., Cpt1a, Acox1) can be measured in tissues like the liver using quantitative real-time PCR (qRT-PCR).[6]
Mandatory Visualization
Signaling Pathway of PPAR Alpha Agonists
Caption: PPAR alpha agonist signaling pathway.
Experimental Workflow for In Vitro Screening of PPAR Alpha Agonists
Caption: In vitro screening workflow for PPAR alpha agonists.
References
- 1. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. The Peroxisome Proliferator-Activated Receptor α (PPARα) Agonist Pemafibrate Protects against Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract [frontiersin.org]
Safety Operating Guide
PPAR|A agonist 10 proper disposal procedures
Proper disposal of peroxisome proliferator-activated receptor-alpha (PPARα) agonists is a critical component of laboratory safety and environmental responsibility. As with any research chemical, these compounds must be managed as hazardous waste unless explicitly determined to be non-hazardous by an institution's Environmental Health and Safety (EHS) department.[1] Adherence to federal, state, and local regulations is mandatory to ensure safety and compliance.[2][3]
The following 10 procedures provide a comprehensive, step-by-step guide for the safe handling and disposal of PPARα agonist waste in a laboratory setting.
Waste Minimization and Planning
Before beginning experimentation, plan procedures to minimize the generation of chemical waste.[4][5] This is the most effective way to reduce environmental impact and disposal costs. Strategies include ordering the smallest quantity of the PPARα agonist required for your research and optimizing experimental protocols to use fewer hazardous materials.[4][6] Keeping a detailed chemical inventory can prevent the over-purchase of materials.[4][5]
Hazard Assessment and Classification
All waste must be properly characterized to ensure safe handling.[1] Laboratory personnel should treat all waste chemical solids and liquids as hazardous.[1] Consult the Safety Data Sheet (SDS) for the specific PPARα agonist to understand its characteristic hazards, such as toxicity, reactivity, flammability, or corrosivity.[6] The Environmental Protection Agency (EPA) categorizes hazardous waste into several lists (F, K, P, and U), which helps in proper classification.[2] This determination must be performed in the lab when waste is first added to a container.[4]
Personal Protective Equipment (PPE) Utilization
Always wear appropriate PPE when handling PPARα agonists and their associated waste. This includes, at a minimum, safety glasses, a lab coat, and chemical-resistant gloves.[3] If there is a risk of generating dust or aerosols from a powdered agonist, a dust respirator may be necessary.[3] Ensure that spill kits are readily available for immediate cleanup of any accidental releases.[7]
Selecting the Correct Waste Container
Use only appropriate and compatible containers for chemical waste.[4][8] The best initial container is often the original chemical container.[1] For liquid waste streams, such as solutions containing the PPARα agonist, use containers provided by your institution's EHS department, which are typically made of chemically resistant plastic.[4] Containers must be in good condition, free from damage or leaks, and have a secure, leak-proof screw cap.[1][2][8]
Proper Labeling of Waste Containers
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[4] The label must be filled out completely and legibly. Information required includes:
-
The words "Hazardous Waste."
-
The full chemical names of all constituents (no abbreviations or formulas).[4]
-
The approximate percentage or volume of each component.
-
The specific hazard characteristics (e.g., toxic, flammable).[4]
-
The name of the principal investigator or lab contact.
-
The date the waste was first added to the container (accumulation start date).[1][4]
Segregation of Waste Streams
Never mix incompatible waste types.[8] PPARα agonist waste should be segregated based on its chemical properties and the solvents used. For example:
-
Keep solid and liquid waste separate.[9]
-
Segregate chlorinated organic solvents from non-chlorinated ones.[9]
-
Store acids and bases in separate containers.[8]
-
Keep organic waste separate from inorganic waste.[9]
Incompatible wastes must be segregated using methods like separate cabinets or secondary containment to prevent dangerous reactions.[1]
Safe Storage in a Satellite Accumulation Area (SAA)
Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[2][4][8] The SAA should be a well-defined area, such as a specific section of a chemical fume hood or a designated cabinet. Keep waste containers closed at all times except when adding waste.[4] Ensure secondary containment is used to capture any potential leaks.[2]
Handling Spills and Contaminated Materials
In case of a spill, follow your laboratory's established spill cleanup procedures. Absorbent materials, contaminated PPE, and any other items used to clean the spill must be disposed of as hazardous waste.[1][7] Place these materials in a sealed, properly labeled container separate from liquid waste.[3] For major spills, evacuate the area and contact your institution's EHS department immediately.[3]
Final Disposal and Waste Pickup Request
Hazardous chemical waste must never be poured down the drain.[1][4] Once a waste container is full, complete the waste tag and submit a pickup request to your institution's EHS or a licensed hazardous waste disposal company.[1][4][7] Containers must be removed from the SAA within three days after becoming full.[8] Partially filled containers may remain in the SAA for up to one year.[8]
Record Keeping and Documentation
Maintain accurate records of the hazardous waste generated in your laboratory. This documentation is a key requirement for regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[2] Keep copies of waste pickup requests and any manifests provided by the waste disposal service. This creates a cradle-to-grave record of the waste's journey.
Quantitative Waste Storage Limits
Laboratories must adhere to strict volume limits for hazardous waste stored in Satellite Accumulation Areas (SAAs). These limits are mandated by regulatory bodies to ensure safety.
| Waste Category | Maximum Accumulation Volume | Removal Timeframe (Once Limit is Reached) |
| General Hazardous Waste | 55 Gallons | Within 3 calendar days[4][8] |
| Acutely Toxic Waste (P-Listed) | 1 Quart (Liquid) or 1 Kilogram (Solid) | Within 3 calendar days[4] |
Disposal Workflow for PPARα Agonist Waste
The following diagram illustrates the procedural flow for the proper management and disposal of waste generated from research involving PPARα agonists.
Caption: Workflow for the safe disposal of PPARα agonist chemical waste.
References
- 1. vumc.org [vumc.org]
- 2. danielshealth.com [danielshealth.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. actenviro.com [actenviro.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acewaste.com.au [acewaste.com.au]
Essential Safety and Handling Guide for the Potent PPARα Agonist GW7647
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, GW7647.
This document provides critical safety and logistical information for the handling of the potent PPARα agonist GW7647 (CAS 265129-71-3). Given the high potency of this compound, strict adherence to the following procedures is essential to ensure personnel safety and prevent contamination.
Compound Identification and Properties
While the specific query was for "PPAR|A agonist 10," this designation does not correspond to a readily identifiable compound in chemical databases. Based on the specificity for a potent PPAR alpha agonist, this guide focuses on GW7647, a well-characterized and highly potent selective PPARα agonist.
| Property | Value |
| Compound Name | GW7647 |
| CAS Number | 265129-71-3 |
| Molecular Formula | C₂₉H₄₆N₂O₃S |
| Molecular Weight | 502.75 g/mol |
| Purity | Typically ≥98% |
| Form | Crystalline solid |
| Solubility | DMSO: up to 100 mM, Ethanol: up to 25 mM |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In solvent) | -80°C for up to 1 year |
Personal Protective Equipment (PPE)
Due to the potent nature of GW7647, a comprehensive PPE strategy is mandatory to prevent inhalation, ingestion, and skin contact.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), inspected before use. Use proper glove removal technique. |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. |
| Respiratory Protection | For handling powder outside of a containment system, a NIOSH-approved respirator is required. In a well-ventilated hood, a standard dust mask may be sufficient, but a risk assessment should be performed. |
| Skin and Body Protection | Laboratory coat. For larger quantities or increased risk of exposure, disposable coveralls are recommended. |
Operational Plan: Step-by-Step Handling Procedures
1. Designated Work Area:
-
All work with solid GW7647 must be conducted in a designated area, such as a certified chemical fume hood, a glove box, or a ventilated balance enclosure, to control airborne particles.
-
The work surface should be lined with absorbent, disposable bench paper.
2. Weighing the Compound:
-
Weighing of the solid compound should be performed within a ventilated enclosure to minimize inhalation risk.
-
Use anti-static weighing dishes and tools to prevent dispersal of the powder.
3. Solution Preparation:
-
Prepare stock solutions in a chemical fume hood.
-
Add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing.
-
Cap the vial securely before vortexing or sonicating to fully dissolve the compound.
4. Experimental Use:
-
When handling solutions, wear appropriate gloves and eye protection.
-
All transfers of solutions should be performed carefully to avoid splashes and aerosol generation.
-
Clearly label all containers with the compound name, concentration, solvent, and date.
5. Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with GW7647 using an appropriate cleaning agent (e.g., 70% ethanol followed by water).
-
Remove and dispose of contaminated bench paper and other disposable materials as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
1. Waste Segregation:
-
All waste contaminated with GW7647, including unused compound, empty vials, contaminated PPE, and disposable labware, must be segregated as hazardous chemical waste.
2. Solid Waste Disposal:
-
Collect solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
3. Liquid Waste Disposal:
-
Collect liquid waste containing GW7647 in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
4. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's EHS office, following all local, state, and federal regulations.
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Wash out mouth with water provided the person is conscious. Call a physician. Do not induce vomiting. |
Visualized Workflow for Handling Potent PPARα Agonist GW7647
Caption: Workflow for the safe handling and disposal of GW7647.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
